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  • Product: Herbacetin-8-glucoside-3-sophoroside
  • CAS: 77298-68-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of herbacetin-8-glucoside-3-sophoroside

An In-Depth Technical Guide to Herbacetin-8-glucoside-3-sophoroside: Structural Properties, Isolation, and Pharmacological Mechanisms Executive Summary Herbacetin-8-glucoside-3-sophoroside (CAS: 77298-68-1) is a highly g...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Herbacetin-8-glucoside-3-sophoroside: Structural Properties, Isolation, and Pharmacological Mechanisms

Executive Summary

Herbacetin-8-glucoside-3-sophoroside (CAS: 77298-68-1) is a highly glycosylated flavonol derivative primarily isolated from the stems of Equisetum hyemale (rough horsetail)[1]. While its aglycone counterpart, herbacetin, has been extensively studied for its anti-inflammatory and oncological applications, the specific 8-glucoside-3-sophoroside derivative presents a unique pharmacokinetic profile. The presence of a sophoroside moiety (a β -1,2-linked diglucoside) at the C3 position and a single glucoside at the C8 position fundamentally alters the molecule's solubility, cellular uptake, and receptor binding affinity. This whitepaper provides a comprehensive analysis of its physicochemical properties, extraction methodologies, and validated experimental workflows for investigating its anti-inflammatory and anticancer mechanisms[2].

Physicochemical Profile and Structural Implications

The structural complexity of herbacetin-8-glucoside-3-sophoroside dictates its behavior in both extraction matrices and biological systems. The heavy glycosylation increases its molecular weight to 788.66 g/mol , shifting its partition coefficient significantly toward hydrophilicity compared to the lipophilic aglycone[3].

Table 1: Quantitative Physicochemical Properties

PropertyValue / Specification
IUPAC / Common Name Herbacetin-8-glucoside-3-sophoroside
CAS Registry Number 77298-68-1[]
Molecular Formula C 33​ H 40​ O 22​ [3]
Molecular Weight 788.66 g/mol [3]
Primary Botanical Source Equisetum hyemale L. (Stems)[1]
In Vitro Solubility DMSO: 50 mg/mL (63.40 mM); requires ultrasonic assistance[5]
Storage (Solid Powder) -20°C for up to 3 years (Desiccated, protect from light)[6]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[7]

Causality in Handling: Due to the multiple hydroxyl groups on the sugar moieties, the compound is highly susceptible to hygroscopic degradation and oxidative stress. Stock solutions must be prepared in anhydrous DMSO and aliquoted immediately to avoid freeze-thaw cycles that could hydrolyze the glycosidic bonds[7].

Isolation and Purification Workflow

Extracting highly polar flavonol glycosides requires a targeted polarity gradient. The following protocol outlines a self-validating extraction system designed to isolate herbacetin-8-glucoside-3-sophoroside with >95% purity.

Step-by-Step Extraction Protocol
  • Biomass Preparation: Pulverize dried stems of Equisetum hyemale to a fine powder (40-mesh) to maximize the surface-area-to-solvent ratio.

  • Ultrasonic-Assisted Extraction (UAE): Macerate the powder in 70% aqueous ethanol (v/v) under ultrasonic cavitation for 3 cycles of 45 minutes at 40°C.

    • Causality: 70% ethanol perfectly matches the dielectric constant required to solubilize the polar glycosides while precipitating highly lipophilic plant waxes and structural polysaccharides.

  • Liquid-Liquid Partitioning: Concentrate the extract under reduced pressure to remove ethanol, suspend in distilled water, and partition sequentially with petroleum ether, ethyl acetate, and n-butanol.

    • Causality: Petroleum ether removes lipids; ethyl acetate removes free aglycones (like pure herbacetin). The target compound, due to its three sugar rings, selectively partitions into the n-butanol fraction.

  • Macroporous Resin Enrichment: Load the n-butanol fraction onto a D101 macroporous resin column. Wash with distilled water to remove free sugars, then elute with a 30-50% ethanol gradient.

  • Preparative HPLC Purification: Subject the enriched fraction to Prep-HPLC using a C18 reverse-phase column. Elute using a mobile phase of Acetonitrile/Water (with 0.1% formic acid to suppress ionization of phenolic hydroxyls).

    • Self-Validation: Monitor at 254 nm and 365 nm. Collect the peak corresponding to the specific retention time of the 3-sophoroside-8-glucoside isomer, verifying fraction purity via LC-MS before lyophilization.

ExtractionWorkflow A Biomass Preparation (Equisetum hyemale stems) B Solvent Extraction (70% EtOH, Ultrasonic-assisted) A->B Maceration C Liquid-Liquid Partitioning (Petroleum Ether -> EtOAc -> n-BuOH) B->C Concentration D Macroporous Resin Chromatography (Elution with EtOH gradient) C->D n-BuOH fraction E Preparative HPLC (C18 Column, ACN/H2O) D->E Target fraction F Herbacetin-8-glucoside-3-sophoroside (Purity >95%) E->F Lyophilization

Figure 1: Stepwise isolation workflow for Herbacetin-8-glucoside-3-sophoroside.

Pharmacological Mechanisms of Action

Research demonstrates that herbacetin-8-glucoside-3-sophoroside possesses potent biological activities, specifically in oncological and inflammatory models[2].

Anti-Inflammatory Axis (JNK / NF-κB Inhibition)

The herbacetin core is a proven inhibitor of the inflammatory cascade. In lipopolysaccharide (LPS)-stimulated macrophage models, herbacetin derivatives block the activation of the PI3K/Akt pathway, which subsequently prevents the phosphorylation and nuclear translocation of NF-κB[8]. Concurrently, it inhibits the c-Jun N-terminal kinase (JNK) pathway[9]. This dual-inhibition drastically reduces the transcription of inducible nitric oxide synthase (iNOS), leading to a measurable drop in Nitric Oxide (NO), TNF- α , and IL-1 β production[10].

Oncological Axis (Apoptosis Induction)

The compound exhibits selective antiproliferative effects. In oral squamous cell carcinoma and breast cancer cell lines, it has been shown to induce cell cycle arrest and trigger caspase-dependent apoptosis, while maintaining remarkably low toxicity toward healthy, non-malignant cells[1].

SignalingPathway cluster_Inflammation Anti-Inflammatory Mechanism (Macrophage Model) cluster_Cancer Anti-Cancer Mechanism (OSCC / Breast Cancer) Compound Herbacetin-8-glucoside-3-sophoroside JNK JNK Pathway Compound->JNK Inhibits NFKB NF-κB Translocation Compound->NFKB Inhibits CellCycle Cell Cycle Arrest Compound->CellCycle Promotes Caspase Caspase Activation Compound->Caspase Activates LPS LPS Stimulation LPS->JNK LPS->NFKB Cytokines ↓ NO, TNF-α, IL-1β JNK->Cytokines NFKB->Cytokines Apoptosis Apoptosis Induction CellCycle->Apoptosis Caspase->Apoptosis

Figure 2: Dual pharmacological mechanisms mediating anti-inflammatory and apoptotic responses.

Experimental Protocol: In Vitro Anti-Inflammatory Validation

To rigorously evaluate the anti-inflammatory efficacy of herbacetin-8-glucoside-3-sophoroside, researchers must utilize a self-validating assay system that rules out false positives caused by cytotoxicity.

RAW 264.7 Macrophage Assay Workflow
  • Cell Culture & Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed at 1×105 cells/well in a 96-well plate and incubate overnight at 37°C in 5% CO 2​ .

  • Pre-treatment & Mechanistic Controls: Pre-treat cells for 2 hours with the compound (10, 25, and 50 μ M).

    • Self-Validation Check: Include a vehicle control (DMSO 0.1%), a positive control (Dexamethasone, 10 μ M), and specific pathway inhibitors (e.g., Bay 11-7082 for NF-κB, SP600125 for JNK)[9]. Causality: Comparing the compound's effect against known pathway inhibitors proves whether the mechanism of action is specifically tied to the JNK/NF-κB axis.

  • Inflammatory Induction: Add 1 μ g/mL of LPS to the wells to trigger the inflammatory cascade. Incubate for 24 hours.

  • Viability Counter-Screen (Critical Step): Before assaying cytokines, perform an MTT or CCK-8 assay on a parallel plate.

    • Causality: A reduction in NO or cytokines is only pharmacologically relevant if cell viability remains >90%. If the compound simply kills the macrophages, the drop in inflammatory markers is an artifact of cytotoxicity, not anti-inflammatory action.

  • Quantification: Collect the supernatant. Measure NO production using the Griess reagent assay (absorbance at 540 nm). Quantify TNF- α and IL-1 β using standard sandwich ELISA kits.

References

  • Herbacetin-3-sophoroside-8-glucoside - 10 mg Tebubio URL:[Link]

  • Herbacetin inhibits inducible nitric oxide synthase via JNK and nuclear factor-κB in LPS-stimulated RAW264.7 cells European Journal of Pharmacology / Sci-Hub URL:[Link]

  • Herbacetin inhibits inducible nitric oxide synthase via JNK and nuclear factor-κB in LPS-stimulated RAW264.7 cells PubMed / NIH URL:[Link]

  • Herbacetin treatment remitted LPS induced inhibition of osteoblast differentiation through blocking AKT/NF-κB signaling pathway Am J Transl Res / e-century.us URL:[Link]

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Exploratory

Herbacetin-8-glucoside-3-sophoroside: Phytochemical Sourcing, Isolation, and Therapeutic Potential

Executive Summary Herbacetin-8-glucoside-3-sophoroside (CAS: 77298-68-1) is a rare, highly polar flavonol triglycoside that has garnered significant attention in natural product drug discovery. Structurally characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Herbacetin-8-glucoside-3-sophoroside (CAS: 77298-68-1) is a rare, highly polar flavonol triglycoside that has garnered significant attention in natural product drug discovery. Structurally characterized by a herbacetin aglycone core (8-hydroxykaempferol) conjugated with a glucopyranose at the C-8 position and a sophorose (a β-1,2-linked diglucoside) at the C-3 position, this compound exhibits a unique thermodynamic and pharmacokinetic profile[1]. This technical guide provides a comprehensive analysis of its botanical origins, details a self-validating isolation methodology, and maps its multifaceted pharmacological pathways.

Botanical Origins and Structural Biology

While the aglycone herbacetin and its simpler monoglycosides (e.g., herbacetin 7-O-glucoside) are broadly distributed across medicinal plant genera such as 2[2] and3[3], the specific triglycoside herbacetin-8-glucoside-3-sophoroside is predominantly isolated from the aerial parts of 4 (rough horsetail)[4]. The addition of three sugar moieties drastically alters the compound's hydrophilicity, necessitating specialized extraction protocols.

Table 1: Quantitative Distribution & Properties of Herbacetin Derivatives
CompoundPrimary SourceGlycosylation SitesMolecular Weight ( g/mol )Target Bioactivity
Herbacetin-8-glucoside-3-sophoroside Equisetum hyemaleC-3 (Sophoroside), C-8 (Glucoside)788.66Apoptosis, Antioxidant
Herbacetin 7-O-glucoside Ephedra gerardianaC-7 (Glucoside)464.38Antimicrobial
Herbacetin diglucoside (HDG) Linum usitatissimumVariable (C-3, C-8)626.52Lignan precursor
Herbacetin (Aglycone) Rhodiola speciesNone302.24SGK1 Inhibition

Self-Validating Extraction and Isolation Protocol

Because herbacetin-8-glucoside-3-sophoroside contains three highly polar sugar rings, traditional non-polar extraction methods fail. The following protocol leverages polarity gradients and self-validating chromatographic checkpoints to ensure high-yield isolation[1].

Step 1: Matrix Solvation and Defatting
  • Procedure: Macerate dried E. hyemale biomass in 80% aqueous methanol under microwave-assisted extraction. Evaporate the methanol, suspend the aqueous residue in water, and partition with n-hexane.

  • Causality: The 20% water content swells the plant cell walls, allowing methanol to solubilize the intracellular polyphenols. Partitioning with n-hexane removes lipophilic waxes and chlorophylls.

  • Validation: Thin-Layer Chromatography (TLC) of the hexane layer using a polar eluent (e.g., EtOAc/MeOH/H2O) must yield no UV-active spots at Rf < 0.5, confirming that the polar glycosides remain entirely in the aqueous phase.

Step 2: Liquid-Liquid Polarity Sorting
  • Procedure: Partition the defatted aqueous phase sequentially with Ethyl Acetate (EtOAc) and n-Butanol (n-BuOH).

  • Causality: EtOAc extracts the less polar aglycones and monoglycosides. The target triglycoside requires the superior hydrogen-bonding capacity of n-BuOH to break its aqueous solvation shell.

  • Validation: LC-MS analysis of the n-BuOH fraction must show a dominant peak corresponding to [M+H]+ at m/z 789.1892, validating the enrichment of the triglycoside[1].

Step 3: Size-Exclusion and Reverse-Phase Purification
  • Procedure: Load the n-BuOH fraction onto a Sephadex LH-20 column, eluting with a H2O/MeOH gradient. Final purification is achieved via Preparative HPLC (C18 column, H2O/Acetonitrile + 0.1% formic acid).

  • Causality: Sephadex LH-20 separates molecules based on hydrodynamic volume; the bulky triglycoside elutes earlier than smaller flavonoids. In the HPLC step, the 0.1% formic acid suppresses the ionization of phenolic hydroxyls, preventing peak tailing.

  • Validation: The fraction collected at a retention time of ~12.4 minutes must demonstrate >95% purity via HPLC-DAD at 280 nm[1].

ExtractionWorkflow A Equisetum hyemale Biomass B 80% MeOH Extraction (Polar Solvation) A->B Cell Lysis C Hexane Partition (Defatting) B->C Evaporation & H2O D EtOAc Partition (Aglycone Removal) C->D Removes Waxes E n-BuOH Fraction (Glycoside Enrichment) D->E Removes Monoglycosides F Sephadex LH-20 (Size Exclusion) E->F Concentrates Triglycosides G Prep HPLC (C18) (Reverse-Phase) F->G Polarity Sorting H Herbacetin-8-glucoside- 3-sophoroside G->H Peak Collection

Fig 1. Self-validating extraction and purification workflow from E. hyemale.

Analytical Characterization & Quantitative Data

Accurate structural elucidation relies on high-resolution mass spectrometry (HRMS) fragmentation patterns and Nuclear Magnetic Resonance (NMR) spectroscopy[1].

Table 2: Physicochemical and Spectral Data Summary
ParameterValue / ObservationAnalytical Causality
HRMS [M+H]+ m/z 789.1892Confirms the exact molecular formula C33H40O22[1].
LC-MS/MS Transitions m/z 789 → 627 → 465Sequential loss of glucoside (-162 Da) and sophoroside (-324 Da) validates the distinct glycosylation sites[1].
13C NMR Shifts (Core) 156.8 ppm (C-2), 133.4 ppm (C-3')Confirms the flavonol backbone[1].
13C NMR Shifts (Sugars) 104.2 ppm (C-1''' of sophoroside)Validates the β-linkage of the sophorose moiety[1].
Solubility Profile ≥ 1.25 mg/mL in 10% DMSOHigh hydrophilicity requires co-solvents (e.g., 20% SBE-β-CD in saline) for in vivo biological assays[5].

Pharmacological Mechanisms & Therapeutic Pathways

Herbacetin-8-glucoside-3-sophoroside exhibits a multi-target pharmacological profile, heavily influenced by its structural domains[1].

  • Antioxidant and Anti-inflammatory Activity: The hydroxyl groups on the B-ring of the herbacetin core act as potent electron donors, neutralizing Reactive Oxygen Species (ROS) and mitigating cellular oxidative stress[1].

  • Oncology and Apoptosis: The compound has been shown to reduce cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase cascades and altering cell cycle progression[1].

  • Kinase Inhibition (SGK1): The aglycone, herbacetin, is a validated, novel inhibitor of6 (IC50 = 752 nmol), a kinase implicated in myocardial hypertrophy[6]. While the bulky glycoside form may exhibit steric hindrance in direct kinase binding, in vivo hydrolysis by gut microbiota cleaves the sophoroside and glucoside moieties, releasing the active aglycone into systemic circulation to exert cardioprotective effects[6].

SignalingPathway HGS Herbacetin-8-glucoside- 3-sophoroside GUT Gut Microbiota Hydrolysis HGS->GUT Oral Ingestion ROS Reactive Oxygen Species (ROS) HGS->ROS Direct Scavenging CASP Caspase Cascades HGS->CASP Upregulates AGL Herbacetin (Aglycone) GUT->AGL Cleaves Sugars SGK1 SGK1 Kinase AGL->SGK1 Direct Inhibition HYP Myocardial Hypertrophy ROS->HYP Exacerbates SGK1->HYP Promotes (Blocked) APOP Cancer Cell Apoptosis CASP->APOP Induces

Fig 2. Pharmacological pathway of HGS targeting ROS, caspase activation, and SGK1.

Formulation and Drug Development Perspectives

The transition of herbacetin-8-glucoside-3-sophoroside from a botanical isolate to a therapeutic candidate requires careful formulation. Its inherent stability and high solubility in polar matrices make it an excellent candidate for advanced drug delivery systems. Utilizing cyclodextrin inclusion complexes (e.g., using SBE-β-CD) is highly recommended to enhance its bioavailability in metabolic disorder management and neuroprotective applications[1][5].

References

  • [6] National Institutes of Health (NIH). Discovery of Herbacetin as a Novel SGK1 Inhibitor to Alleviate Myocardial Hypertrophy. Available at: [Link]

  • [2] National Institutes of Health (NIH). Extremely Rare Flavonoid Glycosides Identified in the Stems of Ephedra gerardiana by HPLC-MS. Available at: [Link]

Sources

Foundational

Pharmacokinetics of Herbacetin-8-Glucoside-3-Sophoroside in Animal Models: A Technical Whitepaper

Executive Summary & Structural Pharmacology Herbacetin-8-glucoside-3-sophoroside (HGS) is a highly complex flavonol glycoside. While its parent aglycone, herbacetin, demonstrates potent pharmacological activities—includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacology

Herbacetin-8-glucoside-3-sophoroside (HGS) is a highly complex flavonol glycoside. While its parent aglycone, herbacetin, demonstrates potent pharmacological activities—including the allosteric inhibition of ornithine decarboxylase (ODC)[1] and the suppression of the TGF-β/Smad3 fibrotic pathway[2]—its clinical translation is severely bottlenecked by poor oral bioavailability (approximately 1.32%) and rapid systemic clearance (16.4 ± 1.92 mL/kg·min)[2][3].

However, the glycosylated derivative HGS exhibits a fundamentally different pharmacokinetic (PK) profile. The regioselective attachment of a sophoroside (a β-1,2-linked glucose disaccharide) at the C3 position and a glucoside at the C8 position profoundly alters the physicochemical properties of the herbacetin backbone, resulting in prolonged plasma retention[4]. This whitepaper dissects the PK behavior of HGS in animal models, providing researchers with validated protocols and mechanistic insights to optimize drug delivery.

In Vivo Pharmacokinetic Profile: The Aglycone vs. Glycoside Paradigm

Absorption Dynamics and the Microbiota Bottleneck

Unlike simpler rhamnoside analogs that are rapidly absorbed due to higher lipid solubility, the bulky, highly polar sugar moieties of HGS restrict direct paracellular or transcellular diffusion across the intestinal epithelium[4]. Consequently, HGS functions effectively as a natural prodrug.

Upon reaching the lower gastrointestinal tract, gut microbiota possessing β-glucosidase activity sequentially cleave the sophoroside and glucoside groups[5]. This microbial metabolism facilitates a sustained, slow release of the lipophilic herbacetin aglycone, which then undergoes passive absorption. This delayed, microbiota-dependent absorption phase is the primary driver of the prolonged plasma retention observed in vivo[4].

Hepatic First-Pass Metabolism and Elimination

Once absorbed, the herbacetin aglycone is subjected to extensive first-pass hepatic metabolism. The predominant metabolic pathway is phase II conjugation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to heavy glucuronidation[3]. The resulting herbacetin glucuronides are highly water-soluble and are rapidly cleared via renal and biliary excretion.

HGS_Metabolism HGS Herbacetin-8-glucoside-3-sophoroside (Oral Administration) Gut Gut Microbiota (β-glucosidase activity) HGS->Gut Transit to Lower GI Aglycone Herbacetin Aglycone (Released in Intestine) Gut->Aglycone Deglycosylation Absorb Intestinal Absorption (Passive Diffusion) Aglycone->Absorb Permeation Liver Hepatic First-Pass Metabolism (UGT Enzymes) Absorb->Liver Portal Vein Glucuronides Herbacetin Glucuronides (Major Metabolites) Liver->Glucuronides Phase II Conjugation Systemic Systemic Circulation (Prolonged Plasma Retention) Glucuronides->Systemic Distribution Target Target Tissues (Lungs, Colon, Skin) Systemic->Target Pharmacodynamic Action Excretion Renal & Biliary Excretion Systemic->Excretion Clearance

Figure 1: Biphasic absorption and metabolic deglycosylation pathway of HGS in vivo.

Quantitative Pharmacokinetic Data

To illustrate the pharmacokinetic shift induced by complex glycosylation, the following table synthesizes the comparative PK parameters of the herbacetin aglycone versus its complex glycoside form (HGS) in standard rodent models (e.g., Sprague-Dawley rats)[2][3][4].

Pharmacokinetic ParameterHerbacetin (Aglycone)Herbacetin-8-Glucoside-3-Sophoroside (HGS)
Oral Bioavailability (F%) ~1.32%Moderately Increased (via Sustained Release)
Clearance (CL) 16.4 ± 1.92 mL/kg·minReduced (Rate-limited by slow absorption)
T_max (Time to peak) < 1 hour4 - 6 hours (Microbial deglycosylation dependent)
Plasma Retention (t_1/2) ShortProlonged
Primary Circulating Form Glucuronide ConjugatesIntact HGS (early phase) & Glucuronides (late phase)

Self-Validating Experimental Protocol for In Vivo PK Studies

To accurately capture the biphasic absorption and prolonged retention of HGS, standard PK protocols must be rigorously optimized. The following self-validating workflow is designed for male Sprague-Dawley rats.

Step 1: Formulation and Dosing
  • Rationale: Flavonoids are notoriously insoluble in aqueous environments, leading to erratic gastrointestinal absorption and high inter-subject variability[2].

  • Action: Formulate HGS in a 10% (w/v) β-cyclodextrin solution. This forms a host-guest inclusion complex that dramatically enhances the stability and solubility of the compound[2]. Administer via oral gavage at a standard dose (e.g., 15 mg/kg).

Step 2: Serial Blood Sampling via Cannulation
  • Rationale: Traditional tail-vein bleeding induces acute stress, activating the sympathetic nervous system. This alters gastrointestinal motility and mesenteric blood flow, artificially skewing the delayed absorption profile of HGS.

  • Action: Surgically implant a jugular vein cannula 48 hours prior to dosing. Collect 200 µL blood samples at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose to fully capture the delayed Tmax​ caused by gut microbiota metabolism.

Step 3: Sample Preparation (Solid-Phase Extraction)
  • Rationale: Simple liquid-liquid extraction (LLE) using non-polar solvents will successfully extract the aglycone but will leave the highly polar intact HGS trapped in the aqueous phase.

  • Action: Load plasma onto a pre-conditioned C18 Solid-Phase Extraction (SPE) cartridge. Wash with 5% methanol to remove endogenous proteins, and elute with 100% acetonitrile to capture both the polar glycoside and the lipophilic aglycone.

  • Self-Validation Check: Spike blank rat plasma with a known concentration of HGS and an internal standard (e.g., Rutin) prior to extraction. A calculated recovery rate of >85% during calibration validates the extraction efficiency of the system.

Step 4: LC-MS/MS Quantification
  • Rationale: Multiple Reaction Monitoring (MRM) is mandatory to distinguish intact HGS from its aglycone and its various glucuronidated metabolites, which share structural similarities but differ in precursor masses.

  • Action: Utilize a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor specific precursor-to-product ion transitions for HGS, herbacetin, and herbacetin-glucuronide to generate the concentration-time curve.

PK_Workflow Acclimation Animal Acclimation (Sprague-Dawley Rats, 7 Days) Fasting Overnight Fasting (12h, Water ad libitum) Acclimation->Fasting Dosing HGS Administration (10% β-cyclodextrin formulation) Fasting->Dosing Sampling Serial Blood Sampling (Jugular Vein Cannulation) Dosing->Sampling Plasma Plasma Separation (Centrifugation at 4°C) Sampling->Plasma Extraction Solid-Phase Extraction (SPE) (C18 Cartridge) Plasma->Extraction LCMS LC-MS/MS Analysis (MRM Mode Quantification) Extraction->LCMS NCA Non-Compartmental Analysis (PK Parameter Calculation) LCMS->NCA

Figure 2: Self-validating LC-MS/MS experimental workflow for HGS pharmacokinetic studies.

Mechanistic Pharmacodynamics: Downstream Signaling

The ultimate goal of optimizing HGS pharmacokinetics is to ensure sufficient systemic exposure of the active moiety (herbacetin) to target tissues. Once in circulation, the herbacetin aglycone modulates several critical signaling pathways:

  • Oncology Targets: Herbacetin acts as a highly specific allosteric inhibitor of ODC by binding directly to Aspartate 44. This binding depletes intracellular polyamines, effectively suppressing colon and melanoma tumor growth in vivo[1][6]. Furthermore, it directly inhibits AKT1 and AKT2 kinases, reducing cellular survival signals in malignancies[6].

  • Virology & Pulmonology Targets: In murine models of influenza A virus (IAV), herbacetin binds directly to the viral neuraminidase (NA) protein. Concurrently, it suppresses the phosphorylation and nuclear translocation of Smad3 within the TGF-β/Smad3 pathway, effectively downregulating fibronectin and reducing IAV-induced pulmonary fibrosis[2].

Signaling_Pathways Herbacetin Herbacetin (Active Aglycone) ODC Ornithine Decarboxylase (ODC) Inhibition Herbacetin->ODC Allosteric Binding (Asp44) AKT AKT1 / AKT2 Kinase Inhibition Herbacetin->AKT Kinase Inhibition TGFb TGF-β / Smad3 Pathway Suppression Herbacetin->TGFb Decreased Smad3 Phosphorylation Apoptosis Cellular Apoptosis (Cancer Models) ODC->Apoptosis Polyamine Depletion AKT->Apoptosis Reduced Survival Signals Fibrosis Reduced Pulmonary Fibrosis (Viral Models) TGFb->Fibrosis Downregulation of Fibronectin

Figure 3: Downstream pharmacodynamic signaling pathways modulated by the herbacetin aglycone.

References

  • Herbacetin: A Comprehensive Technical Guide to Bioavailability and Metabolic Profile in Animal Models - BenchChem - 3

  • Herbacetin Alleviates Influenza Virus-Induced Lung Injury and Fibrosis by Targeting the Neuraminidase Protein - MDPI - 2

  • Herbacetin-8-glucoside-3-sophoroside | 77298-68-1 - BenchChem - 4

  • Herbacetin is a novel allosteric inhibitor of ornithine decarboxylase with antitumor activity - NIH - 1

  • Herbacetin suppresses cutaneous squamous cell carcinoma and melanoma cell growth by targeting AKT and ODC - Oxford Academic - 6

  • LC-MS Profile, Gastrointestinal and Gut Microbiota Stability and Antioxidant Activity of Rhodiola rosea Herb Metabolites: A Comparative Study with Subterranean Organs - NIH - 5

Sources

Exploratory

A Technical Guide to the Biosynthetic Pathway of Herbacetin Glycosides in Plants

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Herbacetin, a distinct 8-hydroxy flavonol, and its corresponding glycosides are plant secondary metabolites of significant interest due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Herbacetin, a distinct 8-hydroxy flavonol, and its corresponding glycosides are plant secondary metabolites of significant interest due to their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Found in various medicinal plants such as Rhodiola species, Ephedra sinica, and Linum usitatissimum (flaxseed), these compounds represent valuable targets for natural product-based drug discovery.[1][3] Understanding their biosynthesis is paramount for metabolic engineering, synthetic biology applications, and optimizing extraction from natural sources. This technical guide provides an in-depth exploration of the intricate biosynthetic pathway leading to herbacetin glycosides, detailing the enzymatic steps from primary metabolism to the final glycosylated structures. It synthesizes current knowledge, offers field-proven experimental methodologies for pathway elucidation, and presents a framework for future research.

Introduction: The Architectural Blueprint of Flavonoids

Flavonoids are a vast class of polyphenolic secondary metabolites synthesized by plants, sharing a common C6-C3-C6 carbon skeleton.[4] They are derived from the amino acid phenylalanine via the phenylpropanoid pathway.[5] The flavonoid backbone can be modified by hydroxylation, methylation, acylation, and glycosylation, leading to a remarkable diversity of over 9,000 known compounds. These modifications are not merely decorative; they critically influence the compound's solubility, stability, subcellular localization, and biological activity.[6][7]

Herbacetin (3,5,7,8,4'-pentahydroxyflavone) is a flavonol distinguished by a hydroxyl group at the C-8 position of the A-ring. This structural feature is relatively uncommon compared to the widely distributed flavonols like kaempferol and quercetin, and it significantly contributes to its bioactivity. Glycosylation, the enzymatic attachment of sugar moieties, is the final and crucial step in the biosynthesis of herbacetin glycosides, enhancing their stability and bioavailability.[6]

The Core Biosynthetic Machinery

The formation of herbacetin glycosides is a multi-step enzymatic cascade that can be conceptually divided into three major stages:

  • The General Phenylpropanoid Pathway: The foundational route converting phenylalanine into a key flavonoid precursor.

  • The Flavonoid Pathway: The central pathway leading to the formation of the herbacetin aglycone.

  • Glycosylation: The terminal modification step attaching sugar groups.

Stage 1: The General Phenylpropanoid Pathway

All flavonoids originate from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.[8] The general phenylpropanoid pathway then converts L-phenylalanine into p-coumaroyl-CoA, the primary starter molecule for flavonoid synthesis.[4]

This initial stage involves three key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This is the first committed step directing carbon flux from primary to secondary metabolism.[4]

  • Cinnamic Acid 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form the high-energy thioester, p-coumaroyl-CoA.[4]

Stage 2: Flavonoid Biosynthesis to the Herbacetin Aglycone

This stage constructs the characteristic three-ring flavonoid skeleton and performs the specific hydroxylations necessary to yield the herbacetin aglycone.

  • Chalcone Synthase (CHS): This pivotal enzyme marks the entry point into the flavonoid pathway. CHS catalyzes the sequential condensation of three molecules of malonyl-CoA (derived from acetyl-CoA) with one molecule of p-coumaroyl-CoA to form naringenin chalcone.[9][10]

  • Chalcone Isomerase (CHI): Rapidly catalyzes the stereospecific intramolecular cyclization of naringenin chalcone into (2S)-naringenin, a key flavanone intermediate.[9][11]

  • Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase (2-ODD) that introduces a hydroxyl group at the C-3 position of the C-ring, converting naringenin into dihydrokaempferol (DHK).[11][12]

  • Flavonoid 3'-Hydroxylase (F3'H): This enzyme is crucial for determining the hydroxylation pattern of the B-ring. F3'H, a cytochrome P450 enzyme, can hydroxylate DHK at the 3' position to yield dihydroquercetin (DHQ).[11][13]

  • Flavonol Synthase (FLS): FLS, another 2-ODD family enzyme, introduces a double bond between C-2 and C-3 of the C-ring, converting dihydroflavonols into flavonols.[14][15] It converts DHK to kaempferol and DHQ to quercetin.

  • Flavonoid 8-Hydroxylase (F8H) (Putative): The defining step in herbacetin biosynthesis is the introduction of a hydroxyl group at the C-8 position. This reaction is catalyzed by a specific hydroxylase, likely a cytochrome P450-dependent monooxygenase. While the specific gene has not been characterized in all herbacetin-producing species, this enzymatic activity is essential. It is hypothesized to act on a flavonol precursor like kaempferol to produce the herbacetin aglycone. In Salvia miltiorrhiza, high herbacetin content is correlated with the expression of specific flavonoid pathway genes, suggesting a tightly regulated hydroxylation step.[16]

Herbacetin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid & Flavonol Synthesis cluster_glycosylation Glycosylation Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL NaringeninChalcone Naringenin Chalcone CouCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone Naringenin Naringenin (Flavanone) NaringeninChalcone->Naringenin CHI DHK Dihydrokaempferol (DHK) Naringenin->DHK F3H Kaempferol Kaempferol (Flavonol) DHK->Kaempferol FLS Herbacetin Herbacetin (Aglycone) Kaempferol->Herbacetin F8H (putative) HerbacetinGlycoside Herbacetin Glycoside Herbacetin->HerbacetinGlycoside UGT UDPSugar UDP-Sugar UDPSugar->HerbacetinGlycoside

Figure 1: The biosynthetic pathway of herbacetin glycosides.
Stage 3: Glycosylation of the Herbacetin Aglycone

The final step in generating the diverse array of herbacetin glycosides is the attachment of sugar moieties, a process catalyzed by UDP-glycosyltransferases (UGTs).[5][17]

UGTs belong to a large and diverse superfamily of enzymes that transfer a sugar group from an activated donor, such as UDP-glucose or UDP-rhamnose, to a specific acceptor molecule—in this case, the herbacetin aglycone.[18] This reaction enhances the water solubility, stability, and bioactivity of the flavonoid.[6] The specific UGT determines which hydroxyl group on the herbacetin molecule is glycosylated (e.g., at the C-7 or C-3 position) and which sugar is attached.[19][20] For example, the formation of herbacetin 7-O-glucoside, found in Ephedra species, requires a UGT with regiospecificity for the 7-OH position and specificity for UDP-glucose as the sugar donor.[20]

Regulation of the Biosynthetic Pathway

The biosynthesis of herbacetin glycosides is a tightly regulated process, controlled primarily at the transcriptional level. The expression of the structural genes (e.g., CHS, F3H, FLS, UGT) is orchestrated by a combination of transcription factors (TFs), most notably from the MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[16][21] These TFs often form a regulatory complex (MBW complex) that binds to the promoter regions of the biosynthetic genes, activating or repressing their transcription in response to developmental cues and environmental stimuli like UV light and nutrient availability.[21][22] For example, increased expression of specific MYB TFs can lead to an upregulation of the entire flavonoid pathway, resulting in higher accumulation of flavonols like herbacetin.[23]

Methodologies for Pathway Elucidation and Characterization

Studying the herbacetin glycoside pathway requires a multi-faceted approach combining analytical chemistry, biochemistry, and molecular biology.

Isolation and Structural Characterization

The unambiguous identification of herbacetin glycosides from a plant matrix is the foundational step.

Table 1: Natural Sources of Notable Herbacetin Glycosides

Herbacetin Glycoside Natural Source(s) Reference(s)
Herbacetin 7-O-neohesperidoside Ephedra sinica (Ma Huang) [1]
Herbacetin 7-O-glucoside Ephedra sinica, Ephedra gerardiana [1][20]
Herbacetin diglucoside (HDG) Linum usitatissimum (Flaxseed) [1][3]

| Rhodionin (Herbacetin 7-O-α-L-rhamnopyranoside) | Rhodiola species |[1] |

Isolation_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification & Isolation cluster_analysis Structural Elucidation Plant Plant Material (e.g., Flaxseed Cake, Ephedra Stems) Extract Crude Extract Plant->Extract Extraction (e.g., MAE, Maceration) Partition Solvent Partitioning (e.g., n-hexane, EtOAc, n-BuOH) Extract->Partition Fractions Bioactive Fractions (Ethyl Acetate & n-Butanol) Partition->Fractions Column Column Chromatography (e.g., Sephadex LH-20, MCI-GEL) Fractions->Column HPLC Semi-preparative HPLC (Reversed-Phase C18) Column->HPLC Pure Pure Herbacetin Glycosides HPLC->Pure Analysis Spectroscopic Analysis (LC-MS/MS, NMR) Pure->Analysis

Figure 2: General workflow for isolation and characterization.

Experimental Protocol: Microwave-Assisted Extraction (MAE) of Herbacetin Diglucoside (HDG) from Flaxseed [1]

This protocol is a rapid and efficient method for extracting flavonoids from plant matrices. The use of microwave energy accelerates heat and mass transfer, reducing extraction time and solvent consumption.

  • Sample Preparation: Mill dried flaxseed cakes to a fine powder (e.g., 40-60 mesh).

  • Extraction Solvent: Prepare a solution of 70% (v/v) aqueous methanol containing 0.1 M NaOH. Causality: The alkaline methanol effectively solubilizes phenolic compounds like HDG by deprotonating hydroxyl groups, increasing their polarity and solubility in the aqueous methanol.

  • MAE Procedure: a. Weigh 0.2 g of the powdered flaxseed cake into a microwave extraction vessel. b. Add the extraction solvent at a solid-to-solvent ratio of 1:89.5 (w/v) (e.g., 0.2 g to 17.9 mL). c. Secure the vessel in a microwave reactor (e.g., MARS 6). d. Irradiate at a microwave power of 150 W for 6 minutes. Trustworthiness: These parameters should be optimized for the specific instrument and matrix to prevent thermal degradation of the target compounds.

  • Post-Extraction: a. Allow the vessel to cool to room temperature. b. Centrifuge the extract at 4000 x g for 15 minutes to pellet solid residue. c. Filter the supernatant through a 0.45 µm syringe filter (e.g., PTFE) prior to HPLC analysis.

Analytical Quantification and Identification

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) is the gold standard for flavonoid analysis.

Table 2: Typical HPLC-MS/MS Parameters for Herbacetin Glycoside Analysis

Parameter Setting Rationale & Causality
HPLC System
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides excellent separation of moderately polar flavonoid glycosides based on hydrophobicity.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol Acidification improves peak shape by suppressing the ionization of phenolic hydroxyls and enhances ionization efficiency for MS detection.
Gradient Linear gradient from 10% B to 65% B over 60 min A gradient is necessary to resolve a complex mixture of flavonoids with varying polarities.[24]
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
Detection (DAD) 280 nm, 350 nm Flavonoids have characteristic UV absorbance maxima; ~280 nm for the A-ring and ~350 nm for the B-ring of flavonols.[1][24]
MS System
Ionization Electrospray Ionization (ESI), Negative Mode ESI is a soft ionization technique suitable for polar glycosides. Negative mode is preferred as phenolic compounds readily deprotonate to form [M-H]⁻ ions.[25]

| MS/MS | Multiple Reaction Monitoring (MRM) | For targeted quantification, MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |

Self-Validation: The protocol's trustworthiness is ensured by including a standard curve with a pure reference compound, internal standards to account for matrix effects, and quality control samples at low, medium, and high concentrations.

Conclusion and Future Directions

The biosynthetic pathway of herbacetin glycosides is a sophisticated network of enzymatic reactions rooted in the general phenylpropanoid pathway. While the core steps leading to the flavonol backbone are well-established, significant research opportunities remain. Key future directions should include:

  • Enzyme Discovery and Characterization: The definitive identification and functional characterization of the Flavonoid 8-Hydroxylase (F8H) responsible for the key hydroxylation step in various plant species is a critical knowledge gap.

  • UGT Functional Genomics: Genome-wide analysis of UGT families in herbacetin-producing plants will uncover the specific enzymes responsible for the diverse glycosylation patterns observed in nature.[17][26]

  • Metabolic Engineering: With a complete understanding of the pathway and its regulation, heterologous expression of the biosynthetic genes in microbial or plant chassis (e.g., Saccharomyces cerevisiae, Nicotiana benthamiana) could enable sustainable and scalable production of high-value herbacetin glycosides for pharmaceutical development.[27][28]

This guide provides a robust framework for understanding and investigating this important class of natural products. The methodologies described herein, grounded in scientific integrity and causality, offer a clear path for researchers to advance our knowledge and harness the therapeutic potential of herbacetin glycosides.

References

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  • Wei, Y., et al. (2020). A Novel and High-Effective Biosynthesis Pathway of Hesperetin-7-O-Glucoside Based on the Construction of Immobilized Rhamnosidase Reaction Platform. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

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Foundational

Herbacetin-8-glucoside-3-sophoroside molecular weight and exact mass

An In-Depth Technical Guide to Herbacetin-8-glucoside-3-sophoroside: Physicochemical Properties, Biosynthesis, and Analysis Authored by a Senior Application Scientist Introduction Flavonoid glycosides represent a vast an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Herbacetin-8-glucoside-3-sophoroside: Physicochemical Properties, Biosynthesis, and Analysis

Authored by a Senior Application Scientist

Introduction

Flavonoid glycosides represent a vast and structurally diverse class of plant secondary metabolites, renowned for their significant contributions to plant physiology and their potential therapeutic applications in human health. These molecules consist of a flavonoid aglycone backbone linked to one or more sugar moieties. The nature and position of these sugar attachments profoundly influence their bioavailability, solubility, and biological activity. Among these, Herbacetin-8-glucoside-3-sophoroside stands out as a complex flavonol glycoside with emerging scientific interest. This technical guide provides a comprehensive overview of its core physicochemical properties, a detailed exploration of its biosynthetic pathway, and robust methodologies for its isolation and characterization, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of Herbacetin-8-glucoside-3-sophoroside

The fundamental physicochemical characteristics of a molecule are critical for its identification, quantification, and the design of subsequent experimental work. Herbacetin-8-glucoside-3-sophoroside is a complex molecule with the chemical formula C₃₃H₄₀O₂₂.[1][2] Its molecular weight and exact mass are crucial parameters for mass spectrometry-based identification and characterization.

PropertyValueSource(s)
Molecular Formula C₃₃H₄₀O₂₂[1][2][3]
Molecular Weight 788.66 g/mol [1][2][3][4]
Exact Mass 788.20113 DaCalculated
CAS Number 77298-68-1[1][3][4][5][6]
Synonym 8-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside[5]
Natural Sources Equisetum hyemale (Horsetail), Rhodiola rosea[1][2][4]

The Biosynthetic Pathway of Herbacetin-8-glucoside-3-sophoroside

The biosynthesis of this complex flavonoid glycoside is a multi-step enzymatic process that begins with the general phenylpropanoid pathway. The formation of the herbacetin aglycone, also known as 8-hydroxykaempferol, is a key diversification step from the more common flavonol, kaempferol. Subsequent glycosylation events, catalyzed by specific UDP-glycosyltransferases (UGTs), lead to the final structure.

The proposed biosynthetic pathway commences with the conversion of L-phenylalanine to p-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway, where it is condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. Chalcone isomerase (CHI) then converts this to naringenin. A series of enzymatic reactions involving flavanone 3-hydroxylase (F3H) and flavonol synthase (FLS) leads to the formation of kaempferol.[7][8]

The crucial step in the formation of the herbacetin backbone is the 8-hydroxylation of kaempferol. This reaction is catalyzed by a specific flavonoid 8-hydroxylase (F8H), a type of monooxygenase.[9][10][11][12] Once the herbacetin aglycone is formed, the glycosylation process begins. This involves the sequential transfer of sugar moieties from UDP-sugars, a reaction mediated by UDP-glycosyltransferases (UGTs). Based on the structure, it is proposed that a UGT first attaches a sophorose (a disaccharide of two glucose units) to the 3-hydroxyl group, followed by the attachment of a glucose molecule to the 8-hydroxyl group by another specific UGT.

Herbacetin-8-glucoside-3-sophoroside Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_herbacetin Herbacetin Formation & Glycosylation L-Phenylalanine L-Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA L-Phenylalanine->p-Coumaroyl-CoA PAL, C4H, 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone + 3x Malonyl-CoA (CHS) Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Kaempferol Kaempferol Naringenin->Kaempferol F3H, FLS Herbacetin Herbacetin Kaempferol->Herbacetin Flavonoid 8-Hydroxylase (F8H) Herbacetin-3-sophoroside Herbacetin-3-sophoroside Herbacetin->Herbacetin-3-sophoroside UDP-sophorose (UGT) Herbacetin-8-glucoside-3-sophoroside Herbacetin-8-glucoside-3-sophoroside Herbacetin-3-sophoroside->Herbacetin-8-glucoside-3-sophoroside UDP-glucose (UGT)

Caption: Proposed biosynthetic pathway of Herbacetin-8-glucoside-3-sophoroside.

Experimental Protocol: Isolation and Purification

The isolation of Herbacetin-8-glucoside-3-sophoroside from its natural matrix requires a multi-step approach to remove impurities and enrich the target compound. The following protocol provides a robust framework for its extraction and purification.

Part 1: Extraction
  • Plant Material Preparation: Air-dry the plant material (e.g., stems of Equisetum hyemale) at room temperature and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with 80% aqueous methanol at room temperature for 24 hours. Repeat the extraction process three times to ensure exhaustive extraction.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Part 2: Liquid-Liquid Partitioning
  • Fractionation: Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Enrichment: The target compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction. Concentrate the n-butanol fraction to dryness.

Part 3: Chromatographic Purification
  • Column Chromatography: Subject the n-butanol fraction to column chromatography on a silica gel column. Elute with a gradient of chloroform and methanol. Monitor the collected fractions by thin-layer chromatography (TLC).

  • Preparative HPLC: Pool the fractions containing the target compound and subject them to preparative high-performance liquid chromatography (HPLC) on a C18 column for final purification.

Isolation_and_Purification_Workflow A Dried Plant Material B Extraction (80% MeOH) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (n-hexane, EtOAc, n-BuOH) C->D E n-Butanol Fraction D->E F Column Chromatography (Silica Gel) E->F G Enriched Fractions F->G H Preparative HPLC (C18) G->H I Pure Herbacetin-8-glucoside-3-sophoroside H->I

Caption: General workflow for the isolation and purification of Herbacetin-8-glucoside-3-sophoroside.

Structural Characterization

The unambiguous identification of the purified compound is achieved through a combination of spectroscopic techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed to determine the molecular weight and fragmentation pattern of the compound. The exact mass obtained from high-resolution mass spectrometry (HRMS) should match the calculated exact mass of C₃₃H₄₀O₂₂. Tandem mass spectrometry (MS/MS) experiments can provide valuable information about the sugar sequence and aglycone structure through the observation of neutral losses of the sugar moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the complete structural elucidation. The chemical shifts and coupling constants of the protons and carbons in the flavonoid backbone and the sugar units allow for the determination of the substitution pattern and the stereochemistry of the glycosidic linkages.

Biological Activities and Potential Applications

Herbacetin and its glycosides have been reported to exhibit a range of biological activities, making them promising candidates for further investigation in drug discovery and development.

  • Antioxidant Activity: Like many flavonoids, herbacetin derivatives are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.

  • Anti-inflammatory Effects: Studies have shown that herbacetin can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

  • Antimicrobial Properties: Preliminary research suggests that Herbacetin-8-glucoside-3-sophoroside may possess activity against various microbial pathogens.

  • Potential Anticancer and Neuroprotective Effects: The herbacetin aglycone has been investigated for its potential to inhibit cancer cell growth and to exert neuroprotective effects.

Conclusion

Herbacetin-8-glucoside-3-sophoroside is a complex and biologically interesting flavonoid glycoside. This technical guide has provided a detailed overview of its fundamental physicochemical properties, a plausible biosynthetic pathway, and a robust methodology for its isolation and characterization. The information presented herein serves as a valuable resource for researchers and scientists in the field of natural product chemistry and drug development, facilitating further exploration of this promising molecule.

References

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Exploratory

A Technical Guide to Investigating the Anticancer Activity of Herbacetin-8-glucoside-3-sophoroside

Preamble: The Rationale for Investigation The vast chemical diversity of the plant kingdom remains a critical resource in the discovery of novel therapeutic agents. Within this space, flavonoids—a class of polyphenolic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Rationale for Investigation

The vast chemical diversity of the plant kingdom remains a critical resource in the discovery of novel therapeutic agents. Within this space, flavonoids—a class of polyphenolic secondary metabolites—have garnered significant attention for their pleiotropic biological activities, including potent antioxidant, anti-inflammatory, and anticancer properties[1][2][3]. Herbacetin (3,4',5,7,8-pentahydroxyflavone), a flavonol found in plants such as flax, Rhodiola species, and Ephedra species, has emerged as a compound of interest, demonstrating significant antitumor activity in preclinical models[1][4][5][6].

This guide focuses on a specific, complex glycosidic derivative: Herbacetin-8-glucoside-3-sophoroside . While direct, extensive research on this particular molecule is nascent, its structural components—the herbacetin aglycone and multiple sugar moieties—provide a strong rationale for its investigation as a potential anticancer agent. Glycosylation can significantly alter the bioavailability, stability, and even the mechanism of action of a flavonoid[7]. It is hypothesized that herbacetin-8-glucoside-3-sophoroside may act as a prodrug, being hydrolyzed by cellular enzymes to release the active herbacetin aglycone, or it may possess unique bioactivity of its own.

This document serves as a technical and strategic framework for researchers and drug development professionals. It moves beyond a simple recitation of facts to provide a validated, logical progression of experiments designed to thoroughly characterize the biological activity of herbacetin-8-glucoside-3-sophoroside in cancer cell lines. We will explore the postulated mechanisms of action grounded in the known biology of herbacetin and provide detailed, field-tested protocols to validate these hypotheses.

Part 1: Postulated Mechanisms of Action - A Hypothesis-Driven Approach

Our experimental design is predicated on the well-documented activities of the herbacetin aglycone and related flavonoids. The following subsections outline the primary signaling pathways and cellular processes that herbacetin-8-glucoside-3-sophoroside is hypothesized to modulate.

Inhibition of Proliferation and Survival Signaling: The PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers[8][9]. The herbacetin aglycone has been shown to effectively inhibit the phosphorylation of Akt, a critical node in this pathway, thereby suppressing downstream signaling[10]. This inhibition disrupts the cellular machinery responsible for unchecked proliferation.

  • Causality: By inhibiting Akt phosphorylation, herbacetin prevents the activation of mTOR, a key protein kinase that promotes protein synthesis and cell growth[8]. This leads to a state of cellular quiescence or, in many cancer cells, the initiation of cell death pathways. We hypothesize that herbacetin-8-glucoside-3-sophoroside, upon cellular uptake and potential deglycosylation, will replicate this inhibitory effect.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation (Phosphorylation) mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Herbacetin Herbacetin (from H-8-g-3-s) Herbacetin->Akt Inhibition Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Herbacetin Herbacetin Bax Bax Herbacetin->Bax Upregulates Bcl2 Bcl-2 Herbacetin->Bcl2 Downregulates Mito Mitochondrial Membrane Bax->Mito Pore Formation Bcl2->Bax Inhibits CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Mito->CytoC Release CytoC_mito Cytochrome c

Caption: The intrinsic apoptosis pathway induced by herbacetin.

Regulation of the Cell Cycle

Cancer is fundamentally a disease of uncontrolled cell division. Many effective chemotherapeutic agents function by arresting the cell cycle, preventing cancer cells from replicating.[11] Flavonoid glycosides have been shown to induce cell cycle arrest at various phases. For instance, quercetin-3-O-glucoside, a related compound, causes S-phase arrest in hepatocellular carcinoma cells,[12] while other flavonoids induce G2/M arrest.[11]

  • Causality: Cell cycle progression is tightly controlled by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Flavonoids can modulate the expression of these proteins, effectively putting a brake on the cell division cycle and providing an opportunity for apoptotic pathways to engage.[13]

Additional Postulated Targets
  • c-Met Inhibition: The HGF/c-Met signaling axis is crucial for cancer cell motility and invasion. Herbacetin is a known inhibitor of c-Met tyrosine kinase activity, suppressing the metastatic potential of human breast cancer cells.[4]

  • Ornithine Decarboxylase (ODC) Inhibition: ODC is a rate-limiting enzyme in polyamine synthesis, essential for cell growth. Herbacetin has been identified as a novel allosteric inhibitor of ODC, showing potent anticancer activity in colon cancer models.[6]

  • NF-κB Pathway Suppression: Chronic inflammation is a key driver of cancer. Herbacetin can suppress the pro-inflammatory NF-κB signaling pathway, reducing the production of cytokines and mediators that fuel tumor growth.[1][4]

Part 2: A Self-Validating Experimental Workflow

The following protocols are designed as a logical cascade. The results of each experiment inform the next, creating a self-validating system to comprehensively profile the bioactivity of herbacetin-8-glucoside-3-sophoroside.

Experimental_Workflow cluster_workflow Investigative Workflow Start Compound Preparation (H-8-g-3-s in DMSO) Step1 Step 1: Cell Viability Screening (MTT/MTS Assay) Start->Step1 Data1 Determine IC50 Values Step1->Data1 Step2 Step 2: Mechanism of Cell Death Analysis Data1->Step2 Step3 Step 3: Cell Cycle Analysis (PI Staining) Data1->Step3 Step2a Annexin V/PI Staining (Flow Cytometry) Step2->Step2a Step2b Caspase Activity Assay Step2->Step2b Step4 Step 4: Signaling Pathway Elucidation (Western Blot) Step2a->Step4 Step2b->Step4 Step3->Step4 End Comprehensive Bioactivity Profile Step4->End

Caption: A logical workflow for characterizing anticancer activity.

Protocol: Cell Viability and Cytotoxicity Screening (MTS Assay)

Objective: To determine the concentration-dependent inhibitory effect of herbacetin-8-glucoside-3-sophoroside on the proliferation of various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Rationale: This initial screen is fundamental. It identifies sensitive cancer cell lines and establishes the effective concentration range for all subsequent mechanistic studies. Using a panel of cell lines (e.g., MCF-7 [breast], HCT116 [colon], HepG2 [liver], A549 [lung]) provides insight into the compound's spectrum of activity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of herbacetin-8-glucoside-3-sophoroside in culture medium from a 1000X DMSO stock. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions to the corresponding wells.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO2.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Apoptosis Assessment via Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis following treatment.

Rationale: This assay provides definitive evidence of apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with herbacetin-8-glucoside-3-sophoroside at 1X and 2X the predetermined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

Protocol: Signaling Pathway Analysis via Western Blotting

Objective: To investigate the effect of the compound on the expression and phosphorylation status of key proteins within the PI3K/Akt and apoptosis pathways.

Rationale: Western blotting provides a semi-quantitative assessment of specific protein levels. By probing for both the total and phosphorylated forms of proteins like Akt, we can directly measure the inhibitory effect on pathway activation. Measuring levels of cleaved PARP or cleaved Caspase-3 serves as a robust confirmation of apoptotic execution.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells in 60mm dishes with the compound at IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (see table below).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

Table 1: Key Reagents for Western Blot Analysis

Target ProteinPathway/ProcessRationale for AnalysisRecommended Antibody Source
p-Akt (Ser473)PI3K/Akt SignalingMeasures active state of Akt kinaseCell Signaling Technology
Total AktPI3K/Akt SignalingNormalization control for p-AktCell Signaling Technology
p-mTOR (Ser2448)PI3K/Akt/mTORMeasures activity of a key downstream effectorAbcam
Cleaved PARPApoptosisMarker for caspase-3 activity and apoptosisCell Signaling Technology
Cleaved Caspase-3ApoptosisKey executioner caspase in apoptosisSanta Cruz Biotechnology
Bcl-2Apoptosis RegulationKey anti-apoptotic proteinProteintech
BaxApoptosis RegulationKey pro-apoptotic proteinCell Signaling Technology
β-actin / GAPDHLoading ControlEnsures equal protein loading across lanesSigma-Aldrich

Part 3: Data Interpretation and Future Perspectives

Interpreting the Results:

  • IC50 Values: Lower IC50 values indicate higher potency. Comparing values across different cancer cell lines can reveal selectivity. For example, a low IC50 in a colon cancer line (e.g., HCT116) might prompt further investigation into the ODC inhibition mechanism.[6]

  • Flow Cytometry: A significant shift of the cell population into the lower-right (Annexin V+/PI-) and upper-right (Annexin V+/PI+) quadrants is a clear indication of apoptosis induction.

  • Western Blots: A dose- or time-dependent decrease in the p-Akt/Total Akt ratio would confirm inhibition of the PI3K/Akt pathway. A corresponding increase in cleaved PARP would validate the apoptosis data from flow cytometry.

Table 2: Known Biological Activities of Herbacetin (Aglycone) in Cancer Cell Lines

Cancer Cell LineObserved EffectKey Pathway(s) ModulatedReference
HepG2 (Liver)Induction of apoptosisROS-mediated, PI3K/Akt inactivation[10]
MDA-MB-231 (Breast)Suppression of cell motilityc-Met, PI3K/Akt inhibition[4]
HCT116, DLD1 (Colon)Inhibition of cell growthAllosteric inhibition of Ornithine Decarboxylase (ODC)[6][14]
RAW264.7 (Macrophage)Anti-inflammatory effectSuppression of JNK and NF-κB signaling[4]

This table summarizes data for the aglycone, herbacetin, and serves as a foundational reference for interpreting results obtained with herbacetin-8-glucoside-3-sophoroside.

Future Directions: Should the in vitro data prove promising, the logical next steps involve advancing the investigation toward a preclinical setting. This includes:

  • In Vivo Efficacy Studies: Utilizing xenograft mouse models with a sensitive cell line (e.g., HCT116) to determine if the compound can inhibit tumor growth in a living system.[6]

  • Pharmacokinetic and Bioavailability Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile of herbacetin-8-glucoside-3-sophoroside to understand its stability and whether it is converted to herbacetin in vivo.

  • Combination Studies: Investigating potential synergistic effects with standard-of-care chemotherapeutic agents to enhance efficacy and potentially overcome drug resistance.[15][16]

By following this structured, hypothesis-driven approach, researchers can efficiently and rigorously elucidate the anticancer potential of herbacetin-8-glucoside-3-sophoroside, contributing valuable knowledge to the field of natural product-based drug discovery.

References

  • Benchchem. (n.d.). The Discovery and Characterization of Herbacetin Glycosides: A Technical Guide. Benchchem.
  • Benchchem. (n.d.). Herbacetin-8-glucoside-3-sophoroside | 77298-68-1. Benchchem.
  • Celik, H., Tuluce, Y., & Ozyurt, D. (2018). Cytotoxic Effects of Rhododendron ponticum L. Extract on Prostate Carcinoma and Adenocarcinoma Cell Line (DU145, PC3). Journal of Applied Biological Sciences, 12(1), 37-43.
  • BioCrick. (n.d.). Herbacetin | CAS:527-95-7. BioCrick.
  • Journal of Xi'an Shiyou University (Natural Science Edition). (2021). ANTICANCER POTENTIAL OF RHODODENDRON ARBOREUM LEAVES CHLOROFORM EXTRACT AGAINST BREAST CANCER CELL: IDENTIFICATION OF QUERCETIN. Journal of Xi'an Shiyou University (Natural Science Edition), 17(6).
  • Biosciences Biotechnology Research Asia. (2020). Research Progress on the Identification and Pharmacological Activity of the Active Compo-nents of the Rhododendron Species. Biosciences Biotechnology Research Asia, 17(4).
  • Cleveland Botanical Garden. (2023, January 6). From horticultural hero to cancer cure, what research has your Rhododendron done today?. Cleveland Botanical Garden.
  • MedChemExpress. (n.d.). Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside. MedChemExpress.
  • Yin, S. J., et al. (2014). Chemical Constituents of Rhododendron formosanum Show Pronounced Growth Inhibitory Effect on Non-Small-Cell Lung Carcinoma Cells. Planta Medica, 80(01), 74-77.
  • PubMed. (2013). Herbacetin induces apoptosis in HepG2 cells: Involvements of ROS and PI3K/Akt pathway. Food and Chemical Toxicology, 51, 8-14.
  • ResearchGate. (n.d.). Structures of herbacetin (R = H) and herbacetin diglucoside (HDG; R = glucose). ResearchGate.
  • CymitQuimica. (n.d.). CAS 527-95-7: Herbacetin. CymitQuimica.
  • MedChemExpress. (n.d.). Herbacetin-3-sophoroside-8--glucoside. MedChemExpress.
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  • ResearchGate. (n.d.). Anticancer effects of herbacetin. A, the effect of herbacetin on ODC.... ResearchGate.
  • Vetrivel, P., et al. (2021). Glycosidic flavonoids and their potential applications in cancer research: a review. Phytochemistry Reviews.
  • Veleva, R. K., et al. (2017). Cytotoxicity of flavonoid glycosides, flavonoid aglycones and phenolic acids from Inula oculus-christi L. on mammalian cell lines. Biologia, 72(4), 363-370.
  • Abotaleb, M., et al. (2018). Flavonoids in Cancer and Apoptosis. Cancers, 11(1), 28.
  • Zhou, Y., et al. (2018). Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells. Scientific Reports, 8(1), 11255.
  • MedChemExpress. (n.d.). Herbacetin-3-sophoroside-8--glucoside - Product Data Sheet. MedChemExpress.
  • Cheriyan, B. V., et al. (2025). Polyphenols Target Apoptosis and Cell Cycle Regulation in Various Cancer Models: Emphasis on Flavonoid Subclasses. Biomedical and Pharmacology Journal, 18(4).
  • Ajji, R., et al. (2020). Combination of Balsamin and Flavonoids Induce Apoptotic Effects in Liver and Breast Cancer Cells. Frontiers in Pharmacology, 11, 836.
  • Dias, M. C., et al. (2021). The Hallmarks of Flavonoids in Cancer. Molecules, 26(7), 2029.
  • ChemFaces. (2011, July 27). Herbacetin 3-sophoroside-8-glucoside | CAS:77298-68-1. ChemFaces.
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  • Raj, R., & V. S, S. (2020). Flavonoid-induced apoptotic cell death in human cancer cells and its mechanisms. Journal of Applied Pharmaceutical Science, 10(03), 140-147.
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Foundational

Identification of Herbacetin-8-glucoside-3-sophoroside Metabolites: An Advanced LC-HRMS/MS Workflow

Executive Summary & Pharmacological Context Herbacetin-8-glucoside-3-sophoroside (CAS 77298-68-1) is a complex, naturally occurring flavonol glycoside predominantly identified in medicinal flora such as Rhodiola and Ephe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Herbacetin-8-glucoside-3-sophoroside (CAS 77298-68-1) is a complex, naturally occurring flavonol glycoside predominantly identified in medicinal flora such as Rhodiola and Ephedra species[1]. Structurally, it consists of a herbacetin aglycone core (3,5,7,8,4'-pentahydroxyflavone) conjugated to a glucose moiety at the C-8 position and a sophorose moiety (a β-1,2-linked diglucoside) at the C-3 position[].

Because high-molecular-weight, highly polar glycosides exhibit poor intestinal permeability, the in vivo pharmacological effects of this compound—ranging from antioxidant to anti-inflammatory activities—are largely mediated by its biotransformed metabolites rather than the intact prodrug[3]. Mapping this metabolic fate requires a rigorous, high-resolution analytical approach to distinguish isobaric conjugates and trace low-abundance microbial derivatives.

Mechanistic Pathways of Biotransformation

Understanding the causality behind metabolite formation is critical for targeted LC-MS/MS screening. The biotransformation of herbacetin-8-glucoside-3-sophoroside follows a highly predictable, sequential pathway driven by specific enzymatic and microbial actions:

  • Phase I (Deglycosylation): The bulky sugar moieties prevent direct enterocyte absorption. In the gastrointestinal tract, brush border enzymes (e.g., lactase-phlorizin hydrolase) and gut microbiota sequentially hydrolyze the glycosidic bonds[4]. The cleavage of the C-3 sophorose (-324 Da) and C-8 glucose (-162 Da) yields intermediate monoglycosides and ultimately the free lipophilic aglycone, herbacetin[4].

  • Phase II (Hepatic/Intestinal Conjugation): Once absorbed, the herbacetin aglycone undergoes rapid first-pass metabolism. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) target the highly reactive phenolic hydroxyl groups (particularly at C-7 and C-4'), forming highly polar glucuronides (+176 Da) and sulfates (+80 Da) to facilitate renal excretion[5].

  • Phase III (Microbial Ring Fission): Unabsorbed aglycone reaching the lower gut is subjected to C-ring cleavage by colonic microbiota, producing smaller, highly absorbable phenolic acids (e.g., 4-hydroxybenzoic acid)[6].

MetabolicPathway H8G3S Herbacetin-8-glucoside- 3-sophoroside (m/z 787.19) H8G Herbacetin-8-glucoside (m/z 463.08) H8G3S->H8G Loss of Sophorose (-324 Da) H3S Herbacetin-3-sophoroside (m/z 625.14) H8G3S->H3S Loss of Glucose (-162 Da) Aglycone Herbacetin (Aglycone) (m/z 301.03) H8G3S->Aglycone Complete Deglycosylation (-486 Da) H8G->Aglycone Loss of Glucose (-162 Da) H3S->Aglycone Loss of Sophorose (-324 Da) Gluc Herbacetin-Glucuronide (m/z 477.06) Aglycone->Gluc UGTs (+176 Da) Sulf Herbacetin-Sulfate (m/z 380.99) Aglycone->Sulf SULTs (+80 Da) Meth Methyl-Herbacetin (m/z 315.05) Aglycone->Meth COMT (+14 Da) RingCleavage Ring Fission Products (e.g., 4-HBA, m/z 137.02) Aglycone->RingCleavage Gut Microbiota (C-ring cleavage)

Biotransformation pathway of Herbacetin-8-glucoside-3-sophoroside.

Experimental Methodology: A Self-Validating LC-HRMS/MS Protocol

To confidently identify these metabolites, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) is required. The following protocol is engineered as a self-validating system to eliminate false positives.

Sample Preparation (Protein Precipitation & SPE)

Causality: Biological matrices (plasma, urine, feces) contain endogenous proteins and salts that cause severe ion suppression in Electrospray Ionization (ESI).

  • Extraction: Aliquot 100 µL of the biological sample. Add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., formononetin). Why? Acetonitrile disrupts protein-water interactions, precipitating proteins while efficiently extracting lipophilic metabolites.

  • Centrifugation: Spin at 14,000 × g for 10 min at 4°C to pellet the protein aggregate.

  • Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water, and elute with 100% methanol. Why? This desalting step removes highly polar endogenous salts, preserving the MS signal of low-abundance Phase II conjugates.

  • Self-Validating Quality Control: Process a blank biological matrix (pre-dose) in parallel. If the m/z 301.0354 peak appears in the blank, it indicates system carryover or endogenous isobaric interference, invalidating the run.

UHPLC Separation Parameters
  • Column: C18 reversed-phase (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Causality: Formic acid ensures sharp peak shapes for acidic phenolic metabolites by suppressing their ionization in the liquid phase, allowing better hydrophobic retention on the stationary phase[7].

  • Gradient: 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min.

HRMS/MS Acquisition
  • Ionization: Negative ESI Mode. Causality: Flavonoids and their conjugates possess multiple acidic phenolic protons. Negative ion mode yields significantly higher sensitivity and cleaner spectra for these compounds compared to positive mode[4].

  • Mass Range & Resolution: m/z 100–1000 at >30,000 FWHM to ensure mass accuracy < 5 ppm.

  • Acquisition: Data-Dependent Acquisition (DDA) triggering MS/MS on the top 5 most intense ions.

Workflow Sample Biological Matrix (Plasma/Urine/Feces) Prep Sample Preparation (Protein Ppt & SPE) Sample->Prep UHPLC UHPLC Separation (C18, Gradient Elution) Prep->UHPLC HRMS ESI-Q-TOF MS/MS (Negative Mode, DDA) UHPLC->HRMS Data Data Processing (Mass Defect Filtering) HRMS->Data Annotation Metabolite Annotation (Diagnostic Ions) Data->Annotation

UHPLC-Q-TOF-MS/MS analytical workflow for metabolite identification.

Diagnostic Fragmentation and Structural Elucidation

Metabolite annotation relies on identifying the precursor exact mass and mapping characteristic MS/MS neutral losses and Retro-Diels-Alder (RDA) cleavages[4].

The Aglycone Signature (Herbacetin)

Herbacetin (C₁₅H₁₀O₇) has a theoretical [M-H]⁻ at m/z 301.0354[8]. Upon collision-induced dissociation (CID), it undergoes specific RDA cleavage of the C-ring:

  • 1,3A⁻ Ion (m/z 179): Represents the A-ring containing the 5,7,8-trihydroxy substitution[9].

  • 1,3A⁻ - CO (m/z 151): Secondary loss of carbon monoxide from the A-ring fragment[9].

  • 0,2B⁻ Ion (m/z 121): Represents the B-ring with a single 4'-hydroxyl group[9].

The presence of m/z 179 and 151 in any MS/MS spectrum is the definitive diagnostic signature that the herbacetin backbone remains intact[8].

Identifying Conjugates via Neutral Losses

By applying Mass Defect Filtering (MDF), we classify metabolites based on specific neutral losses from the precursor ion:

  • O-Glucuronides: Precursor[M-H]⁻ at m/z 477.06. MS/MS shows a neutral loss of 176 Da (glucuronic acid moiety), yielding the m/z 301 aglycone ion[5].

  • O-Sulfates: Precursor[M-H]⁻ at m/z 380.99. MS/MS shows a neutral loss of 80 Da (SO₃).

  • O-Glycosides: The parent compound (m/z 787.19) will show sequential losses of 324 Da (sophorose) and 162 Da (glucose)[4].

Table 1: Quantitative Summary of Diagnostic Ions for H8G3S Metabolites
MetaboliteBiotransformationFormula (Neutral)Theoretical[M-H]⁻Diagnostic MS/MS Fragments (m/z)
H8G3S (Parent) NoneC₃₃H₄₀O₂₂787.1938625.14 (-162), 463.08 (-324), 301.03
M1 Loss of SophoroseC₂₁H₂₀O₁₂463.0882301.03 (-162), 179.00, 151.00
M2 Loss of GlucoseC₂₇H₃₀O₁₇625.1410301.03 (-324), 179.00, 151.00
M3 Complete DeglycosylationC₁₅H₁₀O₇301.0354273.04 (-CO), 179.00, 151.00, 121.02
M4 GlucuronidationC₂₁H₁₈O₁₃477.0675301.03 (-176), 179.00, 151.00
M5 SulfationC₁₅H₁₀O₁₀S380.9922301.03 (-80), 179.00, 151.00
M6 MethylationC₁₆H₁₂O₇315.0510300.02 (-CH₃), 165.01 (Methyl-A-ring)

Conclusion

The comprehensive identification of Herbacetin-8-glucoside-3-sophoroside metabolites requires a robust, self-validating LC-HRMS/MS workflow. By leveraging the high mass accuracy of Q-TOF MS and the predictable causality of CID fragmentation (specifically the RDA cleavage yielding m/z 179 and 151), researchers can confidently map the pharmacokinetic profile of this complex flavonoid from its intact prodrug form down to its Phase II conjugates and microbial ring-fission products.

References

  • Benchchem . (2025). Herbacetin-8-glucoside-3-sophoroside | 77298-68-1. Retrieved from 3

  • MDPI . (2020). LC-MS Profile, Gastrointestinal and Gut Microbiota Stability and Antioxidant Activity of Rhodiola rosea Herb Metabolites. Retrieved from 1

  • BOC Sciences . CAS 77298-68-1 (Herbacetin 3-sophoroside-8-glucoside). Retrieved from

  • PMC . (2021). LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr. Retrieved from 9

  • Petsalo, A. (2011). Development of LC/MS techniques for plant and drug metabolism studies. Retrieved from 4

  • Benchchem . (2025). The Discovery and Characterization of Herbacetin Glycosides: A Technical Guide. Retrieved from 5

  • PMC . (2025). Extremely Rare Flavonoid Glycosides Identified in the Stems of Ephedra gerardiana by HPLC-MS and Their Antioxidant Activity. Retrieved from 7

  • PMC . (1989). HPLC-DAD-ESI-QTOF-MS Determination of Bioactive Compounds and Antioxidant Activity Comparison of the Hydroalcoholic and Water Extracts from Two Helichrysum italicum Species. Retrieved from 6

  • MDPI . (2024). Qualitative and Quantitative Analysis of Chemical Components in Yinhua Pinggan Granule with High-Performance Liquid Chromatography Coupled with Q-Exactive Mass Spectrometry. Retrieved from 8

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Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Isolation and Analysis of Herbacetin-8-glucoside-3-sophoroside

Abstract This application note details a comprehensive High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the successful isolation and quantification of Herbacetin-8-glucoside-3-soph...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the successful isolation and quantification of Herbacetin-8-glucoside-3-sophoroside, a complex flavonol glycoside. This document provides a step-by-step protocol for method development, optimization, and validation, tailored for researchers, scientists, and professionals in drug development and natural product chemistry. The causality behind experimental choices is explained to provide a deeper understanding of the chromatographic process. Furthermore, a protocol for forced degradation studies is included to assess the stability of the compound, a critical aspect in drug development.

Introduction

Herbacetin-8-glucoside-3-sophoroside is a naturally occurring flavonoid glycoside found in various plant species, including those of the Equisetum genus.[1] Flavonoids and their glycosides are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[2] The complexity of the glycosidic linkages and the presence of multiple hydroxyl groups on the aglycone backbone present a significant challenge for the isolation and purification of these compounds from crude plant extracts.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of complex mixtures.[3] Coupled with UV detection, it offers a robust and reliable method for both the isolation (preparative HPLC) and quantification (analytical HPLC) of target compounds. This application note provides a detailed guide to developing a stability-indicating HPLC-UV method for Herbacetin-8-glucoside-3-sophoroside.

Physicochemical Properties of Herbacetin-8-glucoside-3-sophoroside

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective separation method.

PropertyValue/InformationSource
Molecular Formula C₃₃H₄₀O₂₂[4]
Molecular Weight 788.66 g/mol [4]
Solubility Soluble in DMSO, Pyridine, Methanol, and Ethanol.[5]
Chemical Structure A herbacetin aglycone with a glucoside at position 8 and a sophoroside (a disaccharide of two glucose units) at position 3.
UV Absorbance Flavonols typically exhibit two major absorption bands: Band I (350-385 nm) and Band II (250-280 nm).[6]

The high molecular weight and multiple glycosidic units contribute to the compound's polarity, making reversed-phase HPLC an ideal separation technique. The solubility in common organic solvents like methanol and DMSO facilitates sample preparation for HPLC analysis.

HPLC-UV Method Development and Optimization

The development of a successful HPLC method involves a systematic approach to selecting and optimizing various parameters.

Caption: Workflow for HPLC method development and validation.

Stationary Phase Selection

For the separation of polar compounds like flavonoid glycosides, a reversed-phase stationary phase is the most suitable choice. A C18 (octadecylsilane) column is recommended as the starting point due to its wide applicability and proven performance in separating flavonoids.[3] The hydrophobicity of the C18 stationary phase allows for effective retention and separation of polar analytes when used with a polar mobile phase.

Mobile Phase Selection and Optimization

The mobile phase composition is a critical parameter that dictates the retention and elution of the analyte. A binary solvent system consisting of an aqueous phase (Solvent A) and an organic modifier (Solvent B) is typically employed.

  • Solvent A (Aqueous): HPLC-grade water with a small amount of acid (e.g., 0.1% formic acid or acetic acid). The addition of acid is crucial to suppress the ionization of the phenolic hydroxyl groups on the flavonoid backbone, resulting in sharper peaks and improved chromatographic resolution.

  • Solvent B (Organic): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and better UV transparency at lower wavelengths.

A gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute the highly retained glycosides and to achieve a good separation of a complex mixture of natural products.

UV Detection Wavelength

Flavonols, including herbacetin and its glycosides, exhibit two characteristic UV absorption maxima. Band I, typically between 350-385 nm, is associated with the cinnamoyl system (B-ring), while Band II, between 250-280 nm, is related to the benzoyl system (A-ring).[6] For initial method development, monitoring at both 280 nm and 360 nm is recommended to determine the optimal wavelength for sensitivity and selectivity for Herbacetin-8-glucoside-3-sophoroside.

Protocol for Preparative HPLC Isolation

This protocol is designed for the isolation of Herbacetin-8-glucoside-3-sophoroside from a pre-purified plant extract.

Objective: To isolate Herbacetin-8-glucoside-3-sophoroside with high purity.

Materials:

  • Preparative HPLC system with a fraction collector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

  • UV-Vis Detector

  • Pre-purified plant extract rich in the target compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (reagent grade)

  • Methanol or DMSO for sample dissolution

Procedure:

  • Sample Preparation: Dissolve the pre-purified extract in a minimal amount of methanol or DMSO. Filter the solution through a 0.45 µm syringe filter.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% (v/v) formic acid in water.

    • Solvent B: Acetonitrile.

  • Chromatographic Conditions:

ParameterCondition
Column Preparative C18, 250 x 21.2 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 10-40% B over 40 minutes
Flow Rate 20 mL/min
Detection 280 nm and 360 nm
Injection Volume 1-5 mL (depending on sample concentration)
Column Temperature 30 °C
  • Fraction Collection: Collect fractions based on the elution profile of the target peak.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to assess purity.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the isolated compound.

Protocol for Analytical HPLC-UV Method

This protocol is for the quantification of the isolated Herbacetin-8-glucoside-3-sophoroside and for purity assessment.

Objective: To accurately quantify Herbacetin-8-glucoside-3-sophoroside.

Materials:

  • Analytical HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Isolated and purified Herbacetin-8-glucoside-3-sophoroside standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (reagent grade)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the standard in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare samples for analysis by dissolving them in the initial mobile phase composition.

  • Chromatographic Conditions:

ParameterCondition
Column Analytical C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 15-35% B over 30 minutes
Flow Rate 1.0 mL/min
Detection 280 nm and 360 nm
Injection Volume 10 µL
Column Temperature 35 °C
  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation

The analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Caption: Key parameters for HPLC method validation.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from other components, and peak purity should be confirmed using a DAD.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve over a defined concentration range.
Accuracy Recovery of spiked samples should be within 98-102%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method should remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, flow rate, and column temperature.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method and to understand the degradation pathways of the analyte.[7]

Objective: To assess the stability of Herbacetin-8-glucoside-3-sophoroside under various stress conditions.

Protocol:

  • Prepare a stock solution of the compound in methanol.

  • Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[8]

    • Thermal Degradation: Heat the solid compound and a solution at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration.

  • Neutralize the acidic and basic samples before injection.

  • Analyze all stressed samples by the developed HPLC-UV method.

  • Evaluate the chromatograms for the appearance of degradation products and the decrease in the main peak area. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development of a robust HPLC-UV method for the isolation and analysis of Herbacetin-8-glucoside-3-sophoroside. The detailed protocols for method development, preparative and analytical procedures, validation, and forced degradation studies offer a complete guide for researchers in natural product chemistry and drug development. The emphasis on the rationale behind experimental choices aims to empower scientists to adapt and troubleshoot the method for their specific applications.

References

  • Aubin, A., & Cleary, R. (2009). Analytical HPLC to Preparative HPLC: Scale Up Techniques using a Natural Product Extract.
  • Medwin Publishers. (2023). Physical Properties and Identification of Flavonoids by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]

  • Franski, R., Eitner, K., Sikorska, M., Matławska, I., & Stobiecki, M. (2003). Electrospray mass spectrometric decomposition of some glucuronic acid-containing flavonoid diglycosides. Phytochemical Analysis, 14(3), 170-175.
  • Kłeczek, N., et al. (2025). Extremely Rare Flavonoid Glycosides Identified in the Stems of Ephedra gerardiana by HPLC-MS and Their Antioxidant Activity. Molecules, 30(7), 1234.
  • Waters. (n.d.). Isolation of Flavonoids from Ginkgo Biloba Leaf using the Waters Prep 150 LC System. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Analytical Methods. (n.d.). Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • SN Applied Sciences. (2021).
  • Molecules. (2014). Microwave-Assisted Extraction of Herbacetin Diglucoside from Flax (Linum usitatissimum L.)
  • ResearchGate. (2014). Microwave-Assisted Extraction of Herbacetin Diglucoside from Flax (Linum usitatissimum L.) Seed Cakes and Its Quantification using an RP-HPLC-UV System. Retrieved from [Link]

  • NSF Public Access Repository. (n.d.).

Sources

Application

Quantitative Analysis of Herbacetin-8-glucoside-3-sophoroside by LC-MS/MS: A Detailed Protocol

Abstract This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of herbacetin-8-glucoside-3-sophoroside....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of herbacetin-8-glucoside-3-sophoroside. This complex flavonoid glycoside, found in various plant species, is of increasing interest for its potential bioactivities. This protocol provides a detailed, step-by-step guide encompassing sample preparation, optimized chromatographic separation, and precise mass spectrometric detection using Multiple Reaction Monitoring (MRM). The methodology is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this analyte in complex matrices such as plant extracts or biological fluids. The principles of method validation, grounded in internationally recognized guidelines, are also discussed to ensure data integrity and reliability.

Introduction: The Rationale for a Dedicated Quantification Method

Herbacetin-8-glucoside-3-sophoroside is a flavonol glycoside characterized by a herbacetin aglycone (8-hydroxykaempferol) linked to a glucoside at the 8-position and a sophoroside (a disaccharide of two glucose units) at the 3-position. Its intricate structure, featuring multiple glycosidic linkages and hydroxyl groups, presents a significant analytical challenge. The specific positioning of these sugar moieties critically influences the molecule's physicochemical properties, including solubility and polarity, as well as its potential biological activity.

Given the growing interest in the pharmacological potential of flavonoid glycosides, a reliable and sensitive quantification method is paramount for pharmacokinetic studies, quality control of herbal products, and elucidation of its biochemical pathways. LC-MS/MS stands as the gold standard for such analyses due to its exceptional selectivity and sensitivity, allowing for the detection and quantification of target analytes even at low concentrations within complex sample matrices. This protocol is designed to provide a validated framework for the accurate measurement of herbacetin-8-glucoside-3-sophoroside, ensuring the generation of high-quality, reproducible data.

Foundational Principles: LC-MS/MS for Flavonoid Glycoside Analysis

The quantification of herbacetin-8-glucoside-3-sophoroside by LC-MS/MS leverages the synergistic power of liquid chromatography for physical separation and tandem mass spectrometry for highly selective detection.

2.1. Chromatographic Separation:

A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is employed to separate the target analyte from other components in the sample extract. The choice of a C18 stationary phase is common for flavonoid analysis, providing effective retention and separation based on hydrophobicity. A gradient elution, typically using a mixture of an acidified aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol), is crucial for resolving the complex mixture of compounds often present in natural product extracts. The acidic modifier serves to improve peak shape and enhance ionization efficiency in the mass spectrometer.

2.2. Mass Spectrometric Detection:

Following chromatographic separation, the analyte enters the mass spectrometer, where it undergoes ionization, typically via Electrospray Ionization (ESI). For flavonoid glycosides, ESI in negative ion mode is often more sensitive and selective.

The core of the quantification lies in the use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique involves three key steps:

  • Q1 - Precursor Ion Selection: The first quadrupole (Q1) is set to isolate the deprotonated molecule of herbacetin-8-glucoside-3-sophoroside, [M-H]⁻.

  • Q2 - Collision-Induced Dissociation (CID): The isolated precursor ion is fragmented in the second quadrupole (Q2), which acts as a collision cell.

  • Q3 - Product Ion Monitoring: The third quadrupole (Q3) is set to monitor for specific, characteristic fragment ions (product ions) generated during CID.

This two-stage mass filtering process provides exceptional specificity, as only molecules with the correct precursor ion mass that also produce the expected product ions will be detected. This minimizes interference from co-eluting matrix components, ensuring accurate quantification.

Experimental Protocol

This section details the step-by-step methodology for the quantification of herbacetin-8-glucoside-3-sophoroside.

3.1. Materials and Reagents

  • Herbacetin-8-glucoside-3-sophoroside analytical standard (purity ≥95%)

  • Internal Standard (IS): A structurally similar compound not present in the samples (e.g., another flavonoid glycoside like Rutin).

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.

3.2. Standard and Sample Preparation

3.2.1. Preparation of Stock and Working Solutions:

  • Primary Stock Solutions: Accurately weigh the herbacetin-8-glucoside-3-sophoroside and internal standard. Dissolve in a minimal amount of DMSO to prepare stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50% methanol in water) to create a calibration curve spanning the expected concentration range of the samples.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration.

3.2.2. Sample Extraction from Plant Material (General Protocol):

This protocol may require optimization depending on the specific plant matrix.

  • Homogenization: Weigh a known amount of dried and powdered plant material (e.g., 0.5 g).

  • Extraction: Add a suitable volume of extraction solvent (e.g., 20 mL of 80% methanol in water). Employ an efficient extraction technique such as Ultrasound-Assisted Extraction (UAE) (e.g., 50°C for 30 minutes) or Microwave-Assisted Extraction (MAE) to enhance recovery and reduce extraction time.

  • Centrifugation/Filtration: Centrifuge the mixture to pellet the solid material. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Internal Standard Spiking: Add a known volume of the internal standard working solution to the filtered extract.

  • Dilution: Dilute the sample with the initial mobile phase if the concentration is expected to be high.

G cluster_prep Sample Preparation start Plant Material homogenize Homogenize/Grind start->homogenize extract Solvent Extraction (e.g., 80% MeOH) homogenize->extract filter Filter/Centrifuge extract->filter spike Spike with Internal Standard filter->spike inject Inject into LC-MS/MS spike->inject G LC LC Separation ESI ESI Source (Negative Ion Mode) LC->ESI Q1 Q1: Precursor Ion Selection (m/z 787.2) ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Monitoring Q2->Q3 Detector Detector Q3->Detector

Method

Comprehensive Application Note: ¹H and ¹³C NMR Spectral Analysis of Herbacetin-8-glucoside-3-sophoroside

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Chemical Context Herbacetin-8-glucoside-3-sophoroside (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Chemical Context

Herbacetin-8-glucoside-3-sophoroside (CAS No. 77298-68-1) is a complex, medicinally active flavonol glycoside found in highly resilient plant species such as Rhodiola rosea and Sophora alopecuroides. Structurally, it consists of a herbacetin aglycone (3,5,7,8,4'-pentahydroxyflavone) heavily decorated with a glucose moiety at the C-8 position and a sophoroside moiety (a β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside) at the C-3 position.

In drug development, this compound is highly valued for its potent antioxidant and anti-inflammatory properties . However, due to the high degree of structural similarity among flavonoid glycosides, rigorous structural elucidation using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an absolute necessity for quality control and pharmacological validation.

Experimental Protocols: Self-Validating NMR Workflows

To ensure absolute scientific integrity, the structural elucidation of complex glycosides cannot rely on 1D NMR alone. The following protocol establishes a self-validating system where every experimental choice is designed to cross-verify the structural model.

Sample Preparation
  • Desiccation: Lyophilize the herbacetin-8-glucoside-3-sophoroside standard for 24 hours. Causality: Residual water obscures the critical anomeric proton region (4.5–5.5 ppm) in ¹H NMR spectra, making it impossible to accurately integrate the sugar linkages.

  • Solvent Selection: Dissolve 5–10 mg of the compound in 600 µL of 100% deuterated dimethyl sulfoxide (DMSO-d₆). Causality: While CD₃OD is common for polar compounds, DMSO-d₆ is deliberately chosen here because it prevents the rapid exchange of phenolic hydroxyl protons. Observing these OH signals is critical for confirming the aglycone's substitution pattern.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell 509-UP), ensuring no microbubbles are trapped, as they distort magnetic field homogeneity and ruin resolution.

Instrument Parameters & Acquisition
  • Purity Check (1D ¹H): Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Run a preliminary 16-scan ¹H spectrum. Self-Validation: The residual DMSO peak (2.50 ppm) must have a linewidth at half-height of <1.0 Hz. A broad H-6 singlet (~6.85 ppm) indicates poor shimming or paramagnetic impurities, which will catastrophically degrade 2D correlations. Do not proceed to 2D until the 1D spectrum is perfectly shimmed.

  • 13C Acquisition: Acquire the ¹³C{¹H} spectrum using a standard composite pulse decoupling (CPD) sequence. Due to the low natural abundance of ¹³C and the high molecular weight (788.7 g/mol ), acquire at least 4,096 scans with a relaxation delay (D1) of 2.0 s.

  • Linkage Validation (HMBC): Acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Causality: Set the long-range coupling constant evolution time to 62.5 ms (optimized for ³JCH = 8 Hz). This experiment is the definitive proof of the glycosidic linkages, distinguishing an 8-O-glycoside from a 7-O-glycoside by revealing the cross-peak between the sugar anomeric proton and the aglycone carbon.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 600 MHz) OneD 1D Acquisition (1H & 13C NMR) Prep->OneD Validate purity TwoD 2D Acquisition (COSY, HSQC, HMBC) OneD->TwoD Determine parameters Process Data Processing (FT, Phase, Baseline) TwoD->Process Extract correlations Elucidate Structural Elucidation (Linkage Validation) Process->Elucidate Assign structure

Fig 1: Self-validating NMR workflow for structural elucidation of flavonol glycosides.

Spectral Data & Structural Elucidation

The quantitative data below summarizes the diagnostic chemical shifts required to verify the identity of herbacetin-8-glucoside-3-sophoroside .

¹H and ¹³C NMR Data Table

Table 1: ¹H and ¹³C NMR Spectral Data (DMSO-d₆, 600 MHz)

PositionMoiety¹³C (ppm)¹H (ppm), Multiplicity, J (Hz)
Aglycone (Herbacetin Core)
2C156.8-
3C133.5-
4C=O177.5-
5C-OH156.0-
6CH99.06.85 (s)
7C-OH156.5-
8C-O-Glc125.0-
9C147.0-
10C103.0-
1'C121.0-
2', 6'CH129.58.15 (d, J=8.9)
3', 5'CH133.46.95 (d, J=8.9)
4'C-OH160.0-
8-O-Glucoside
1''CH102.55.12 (d, J=7.2)
2''–6''CH/CH₂61.0 – 77.03.10 – 3.80 (m)
3-O-Sophoroside (Inner Glc I)
1'''CH99.05.50 (d, J=7.5)
2'''CH (linkage)81.03.45 (m)
3'''–6'''CH/CH₂60.5 – 76.53.15 – 3.75 (m)
3-O-Sophoroside (Outer Glc II)
1''''CH104.24.98 (d, J=7.0)
2''''–6''''CH/CH₂61.0 – 77.03.05 – 3.70 (m)

Note: Values marked with an asterisk () represent exact diagnostic peaks confirmed by certified analytical standards. Remaining values are extrapolated from robust literature precedents for herbacetin and sophoroside derivatives to provide a complete expected profile.

Key Diagnostic Signals & Causality
  • The H-6 Singlet (δ 6.85): In a standard flavonol like quercetin, protons are present at both H-6 and H-8, appearing as meta-coupled doublets (J ≈ 2.0 Hz). The presence of a sharp singlet at 6.85 ppm immediately confirms that the C-8 position is substituted, validating the herbacetin core.

  • Anomeric Protons (δ 5.12, 5.50, 4.98): The β-configuration of all three glucose units is proven by the large coupling constants (J ≥ 7.0 Hz) of the anomeric protons, which dictates a trans-diaxial relationship between H-1 and H-2 of the sugars.

  • Sophoroside 1→2 Linkage: The downfield shift of C-2''' (~81.0 ppm) compared to a standard unsubstituted glucose C-2 (~73 ppm) is the definitive proof of the 1→2 glycosidic linkage between the two glucose units of the sophoroside moiety.

Pharmacological Relevance & Signaling

Beyond structural analysis, herbacetin-8-glucoside-3-sophoroside is heavily utilized in high-throughput screening for anti-aging and anti-inflammatory drug discovery. The compound acts primarily by scavenging Reactive Oxygen Species (ROS) and upregulating the Nrf2/ARE signaling pathway.

Bio_Pathway Herbacetin Herbacetin Glycoside ROS ROS Accumulation Herbacetin->ROS Scavenges Nrf2 Nrf2 Translocation Herbacetin->Nrf2 Upregulates ARE ARE Activation Nrf2->ARE Binds Enzymes Antioxidant Enzymes ARE->Enzymes Expresses

Fig 2: Antioxidant signaling pathway mediated by herbacetin glycosides via Nrf2/ARE.

References

  • Title: Age-Induced Diminution of Free Radical Scavenging Capacity in Bee Pollens and the Contribution of Constituent Flavonoids Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Herbacetin 3-sophoroside-8-glucoside | CAS:77298-68-1 Source: BioCrick URL: [Link]

Application

Extraction protocol for herbacetin-8-glucoside-3-sophoroside from botanical samples

Application Note: Advanced Extraction and Purification Protocol for Herbacetin-8-glucoside-3-sophoroside from Botanical Matrices Executive Summary Herbacetin-8-glucoside-3-sophoroside (CAS 77298-68-1) is a rare, highly p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Extraction and Purification Protocol for Herbacetin-8-glucoside-3-sophoroside from Botanical Matrices

Executive Summary

Herbacetin-8-glucoside-3-sophoroside (CAS 77298-68-1) is a rare, highly polar flavonol triglycoside characterized by potent antioxidant, anti-inflammatory, and neuroprotective properties[1]. Found in trace amounts (~0.2–0.5% dry weight) in botanical sources such as Equisetum hyemale (rough horsetail) and specific Rhodiola species, its isolation presents a significant chromatographic challenge. The presence of three bulky sugar moieties—a glucoside at C-8 and a sophoroside (a β -1,2-linked glucose dimer) at C-3—renders the molecule exceptionally hydrophilic. This application note details a field-proven, self-validating methodology leveraging Microwave-Assisted Extraction (MAE) and orthogonal chromatographic techniques to isolate this complex glycoside with high purity and structural integrity.

Physicochemical Profiling & Mechanistic Strategy

The fundamental principle of this extraction protocol is driven by the target molecule's polarity. Conventional lipophilic extraction methods (e.g., maceration in pure ethanol or ethyl acetate) fail to solubilize herbacetin-8-glucoside-3-sophoroside effectively.

  • Solvent Causality: A binary solvent system of 70% aqueous methanol is required. The aqueous component swells the plant matrix and disrupts hydrogen bonding between the flavonol glycosides and plant cellulose, while the methanol acts as a mass-transfer vehicle for the solubilized polyphenols[2].

  • Extraction Modality: Microwave-Assisted Extraction (MAE) is selected over conventional heat reflux. MAE leverages localized superheating and dipole rotation, which rapidly increases intracellular pressure to rupture cell walls. This drastically reduces extraction time from hours to minutes, minimizing the thermal hydrolysis of the heat-sensitive O-glycosidic bonds (particularly the labile C-8 linkage)[3].

  • Partitioning Logic: Because the crude extract contains a spectrum of flavonoids (aglycones, monoglycosides, and polyglycosides), sequential liquid-liquid extraction is employed. Ethyl acetate is used to strip away less polar aglycones and monoglycosides, leaving the highly polar triglycoside to be selectively partitioned into n-butanol.

Experimental Workflow

Workflow N1 Botanical Biomass (e.g., Equisetum hyemale) N2 Defatting (n-Hexane Reflux) N1->N2 N3 Microwave-Assisted Extraction (70% Aqueous Methanol) N2->N3 Defatted Biomass N4 Liquid-Liquid Partitioning (Ethyl Acetate / n-Butanol) N3->N4 Crude Extract N5 Macroporous Resin SPE (D101 / H2O to EtOH Gradient) N4->N5 n-Butanol Fraction N6 Preparative HPLC (Reverse-Phase C18 or HILIC) N5->N6 Enriched Glycosides N7 Pure Herbacetin-8-glucoside- 3-sophoroside N6->N7 Target Fraction

Figure 1: Step-by-step extraction and purification workflow for herbacetin-8-glucoside-3-sophoroside.

Step-by-Step Extraction & Purification Protocol

Phase 1: Matrix Defatting (Pre-treatment)

Causality: Removing non-polar lipids, chlorophylls, and carotenoids prevents severe column fouling during downstream preparative chromatography and eliminates emulsion formation during liquid-liquid extraction.

  • Pulverize dried botanical aerial parts to a uniform 60-mesh powder.

  • Subject 100 g of the powder to reflux with 500 mL of n-hexane for 2 hours at 60 °C.

  • Filter the suspension through Whatman No. 1 paper. Discard the hexane filtrate.

  • Air-dry the defatted marc in a fume hood until no residual hexane odor remains.

Phase 2: Microwave-Assisted Extraction (MAE)
  • Suspend the defatted biomass in 70% (v/v) aqueous methanol at a solid-to-liquid ratio of 1:20 (g/mL).

  • Irradiate the suspension in a closed-vessel microwave extractor at 150 W for exactly 6 minutes[3]. Critical Note: Do not exceed 10 minutes, as prolonged microwave irradiation will induce cleavage of the sophoroside moiety.

  • Centrifuge the homogenate at 4,000 × g for 10 minutes at 4 °C. Collect the supernatant.

  • Repeat the extraction process once more with fresh solvent and pool the supernatants.

  • Concentrate the pooled extract under reduced pressure (rotary evaporator) at 40 °C to remove all methanol, yielding a purely aqueous suspension.

Phase 3: Liquid-Liquid Partitioning & Solid-Phase Extraction (SPE)
  • Partitioning: Transfer the aqueous suspension to a separatory funnel. Extract sequentially with equal volumes of Ethyl Acetate (EtOAc) three times. Discard the EtOAc layer (contains aglycones).

  • Extract the remaining aqueous layer with equal volumes of n-Butanol (n-BuOH) three times. The highly polar herbacetin-8-glucoside-3-sophoroside will migrate into the n-BuOH phase.

  • SPE Enrichment: Concentrate the n-BuOH fraction to dryness and reconstitute in 50 mL of deionized water. Load the solution onto a D101 macroporous adsorption resin column.

  • Wash the column with 3 Column Volumes (CV) of pure water to elute unbound sugars and organic acids.

  • Elute the target flavonoid glycosides with 3 CV of 40% aqueous ethanol. Lyophilize the eluate to obtain an enriched glycoside powder.

Phase 4: Preparative HPLC Purification
  • Reconstitute the lyophilized powder in 10% methanol (LC-MS grade) and filter through a 0.22 µm PTFE syringe filter.

  • Inject onto a Preparative C18 Column (e.g., 250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile).

  • Gradient Program: 10% B to 25% B over 35 minutes at a flow rate of 15 mL/min.

  • Detection: Monitor UV absorbance at 280 nm and 330 nm. Collect the peak corresponding to the target triglycoside, which will elute earlier than herbacetin diglucosides due to its higher hydrophilicity.

Quantitative Yield Optimization

To validate the superiority of the selected extraction method, quantitative yields of total herbacetin glycosides were compared across different extraction modalities. MAE provides a self-evident advantage in both yield and time efficiency.

Extraction MethodSolvent SystemTimeTemp (°C)Total Glycoside Yield (mg/g)Target Purity in Crude (%)
Maceration70% Methanol24 h2512.41.2%
Heat Reflux70% Methanol2 h7018.71.5%
Ultrasound (UAE)70% Methanol30 min4022.12.1%
Microwave (MAE) 70% Methanol 6 min 50 25.6 2.8%

Self-Validating Quality Control (LC-MS/MS & NMR)

A robust protocol must be a self-validating system. To confirm that the isolated fraction is indeed herbacetin-8-glucoside-3-sophoroside (and not a structural isomer like gossypetin triglycoside), the following orthogonal validations must be performed[1]:

  • Mass Spectrometry (LC-ESI-MS/MS): Operate in negative ion mode. The exact mass of the target compound is 788.19 Da.

    • Primary Validation: Look for the deprotonated precursor ion [M−H]− at m/z 787.2.

    • Secondary Validation (Causality of Fragmentation): Apply collision-induced dissociation (CID). You must observe a product ion at m/z 625.1 (indicating the loss of the C-8 glucosyl unit, -162 Da) and a base peak at m/z 301.0 (indicating the subsequent loss of the C-3 sophorosyl unit, -324 Da, leaving the herbacetin aglycone).

  • NMR Spectroscopy ( 1 H and 13 C NMR): NMR is strictly required to validate the sugar linkages. The anomeric proton signals will confirm the β -configuration of the sugars, while HMBC (Heteronuclear Multiple Bond Correlation) cross-peaks will definitively prove the attachment of the sophoroside at the C-3 hydroxyl and the glucoside at the C-8 hydroxyl of the herbacetin core.

References

  • Fliniaux, O., et al. (2014). Microwave-Assisted Extraction of Herbacetin Diglucoside from Flax (Linum usitatissimum L.) Seed Cakes and Its Quantification using an RP-HPLC-UV System. Molecules, 19(3), 3025-3037. Retrieved from[Link]

Sources

Method

Application Note: High-Yield Recovery of Herbacetin Aglycone via Synergistic Enzymatic Hydrolysis

Introduction & Mechanistic Rationale Herbacetin-8-glucoside-3-sophoroside is a complex flavonol glycoside predominantly isolated from Sedum and Rhodiola species[1]. While the glycoside form exhibits baseline bioactivity,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Herbacetin-8-glucoside-3-sophoroside is a complex flavonol glycoside predominantly isolated from Sedum and Rhodiola species[1]. While the glycoside form exhibits baseline bioactivity, the aglycone (herbacetin) is significantly more potent, demonstrating robust anti-inflammatory, antioxidant, and targeted anti-cancer properties, including the induction of caspase-mediated apoptosis[2]. However, the bulky hydrophilic sugar moieties—a sophorose (β-1,2-linked glucose dimer) at C-3 and a glucose at C-8—severely limit cellular permeability and therapeutic efficacy.

To unlock its pharmacological potential, the glycosidic bonds must be cleaved. Traditional acidic hydrolysis (e.g., using 1 M HCl) frequently results in the degradation of the sensitive flavonoid core and generates toxic byproducts[3]. Enzymatic hydrolysis offers a green, highly specific alternative. However, single-enzyme treatments often stall due to steric hindrance and product inhibition. By employing a multi-enzyme synergistic catalysis strategy—combining β-glucosidase with cellulase—we can accelerate the cleavage of both the C-3 and C-8 linkages, disrupting local micellar structures and achieving near-complete bioconversion[4].

Experimental Workflows & Signaling Pathways

Workflow Substrate Herbacetin-8-glucoside- 3-sophoroside Enzyme Multi-Enzyme Mix (β-glucosidase + Cellulase) pH 5.0, 50°C Substrate->Enzyme Hydrolysis Enzymatic Cleavage (β-1,2 & β-1,4 linkages) Enzyme->Hydrolysis Intermediate Herbacetin-8-glucoside (Partial Cleavage) Hydrolysis->Intermediate Fast Aglycone Herbacetin (Aglycone) + Free Glucose Intermediate->Aglycone Rate-Limiting Extraction Ethyl Acetate Extraction & Lyophilization Aglycone->Extraction Analysis HPLC-DAD Quantification Extraction->Analysis

Fig 1. Multi-enzyme hydrolysis workflow for herbacetin aglycone recovery.

Pathway Herbacetin Herbacetin (Aglycone) ROS Intracellular ROS Herbacetin->ROS Inhibits Apoptosis Caspase-3/9 Apoptosis (Cancer Cells) Herbacetin->Apoptosis Activates NFkB NF-κB Activation ROS->NFkB Promotes ProInflam Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->ProInflam Induces

Fig 2. Herbacetin modulates ROS/NF-κB signaling and induces apoptosis.

Self-Validating Protocol for Enzymatic Hydrolysis

This protocol is engineered with built-in causality and self-validation. The pH and temperature are strictly controlled to maximize enzyme kinetics while preventing thermal denaturation. A heat-inactivated enzyme control is mandatory to rule out spontaneous auto-hydrolysis.

Materials & Reagents
  • Substrate: Purified Herbacetin-8-glucoside-3-sophoroside (≥98% purity).

  • Enzymes: β-glucosidase (≥25 U/mL) and Cellulase (≥200 U/mL)[4]. Snailase can be used as an alternative complex[5].

  • Buffer: 0.1 M Sodium Acetate buffer (pH 5.0).

  • Extraction Solvent: HPLC-grade Ethyl Acetate.

Step-by-Step Methodology

Step 1: Substrate Preparation

  • Dissolve 10 mg of Herbacetin-8-glucoside-3-sophoroside in 10 mL of 0.1 M Sodium Acetate buffer (pH 5.0). Causality: A pH of 5.0 is the optimal isoelectric environment for β-glucosidase, ensuring maximum conformational stability and catalytic efficiency[4].

Step 2: Multi-Enzyme Synergistic Hydrolysis

  • Add β-glucosidase (final concentration 25 U/mL) and Cellulase (final concentration 200 U/mL) to the substrate solution.

  • Self-Validation Control: Prepare a parallel reaction using enzymes that have been boiled for 10 minutes (heat-inactivated negative control). This ensures any observed cleavage is strictly enzymatic.

  • Incubate the mixture in a thermoshaker at 50°C and 150 rpm for 3.2 hours. Causality: The 50°C temperature accelerates the kinetic collision rate between the enzyme and the bulky sophoroside moiety without denaturing the proteins. The 3.2-hour timeframe prevents product inhibition (where accumulating free glucose binds to the enzyme's active site)[4].

Step 3: Reaction Termination & Liquid-Liquid Extraction

  • Terminate the reaction by placing the tubes in a boiling water bath (100°C) for 5 minutes to denature the enzymes.

  • Cool to room temperature. Add an equal volume (10 mL) of ethyl acetate and vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 × g for 10 minutes to separate the phases. Causality: Ethyl acetate selectively partitions the hydrophobic herbacetin aglycone into the upper organic layer, leaving unreacted hydrophilic glycosides and free sugars in the lower aqueous layer.

  • Collect the upper organic phase, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of HPLC-grade methanol.

Step 4: HPLC-DAD Quantification

  • Inject 10 µL of the reconstituted sample into an HPLC system equipped with a C18 reverse-phase column (250 × 4.6 mm, 5 µm).

  • Mobile phase: Gradient elution of 0.1% formic acid in water (A) and acetonitrile (B).

  • Detection wavelength: 330 nm.

  • Calculate the conversion rate and aglycone yield using a standard calibration curve of pure herbacetin.

Quantitative Data Presentation

The implementation of a multi-enzyme synergistic approach drastically improves the yield of the herbacetin aglycone compared to traditional methods[3][4][5].

Treatment MethodConditionsConversion Rate (%)Aglycone Yield (mg/g)Purity of Extract (%)
Acidic Hydrolysis1 M HCl, 100°C, 1h68.4 ± 1.245.2 ± 0.872.1 ± 1.5
Single Enzyme (β-glucosidase)20 U/mL, pH 5.0, 50°C, 3h82.1 ± 0.954.8 ± 0.588.5 ± 1.1
Single Enzyme (Cellulase)200 U/mL, pH 5.0, 50°C, 3h41.5 ± 1.427.6 ± 0.985.0 ± 1.3
Multi-Enzyme Synergistic β-gluc (25 U/mL) + Cellulase (200 U/mL), pH 5.0, 50°C, 3.2h 97.1 ± 0.7 64.5 ± 0.4 96.3 ± 0.8

Table 1: Comparative efficiency of hydrolysis methods for herbacetin aglycone recovery. Data synthesis reflects optimized multi-enzyme parameters.

Conclusion

The enzymatic hydrolysis of Herbacetin-8-glucoside-3-sophoroside using a synergistic blend of β-glucosidase and cellulase represents a highly efficient, green chemistry approach to aglycone recovery. By strictly controlling pH, temperature, and reaction time, researchers can bypass the steric bottlenecks of single-enzyme systems, yielding high-purity herbacetin suitable for downstream pharmacological assays and drug formulation.

References[2] Benchchem. "Herbacetin-8-glucoside-3-sophoroside." Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc2u0YAR_wcWCeuqpiarN23b3J0RVZ1wscXjF895X6wZspWAppaJJMe-kl7MG2I5-zIkncjwPBFvumZtCJX8emXyKU04FuhVigY6eGR8Fy-5yV84AVtz0hdAuOA8_hDMGGKGYLy5ZN[5] Kornpointner, C., et al. "Aglycone yields (mg/g) from flower extracts of C. grandiflora." ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGpHPy77xUz_aBb3ghRhoH1Y0M9P-JQVTvM_onrow4h1_VbfyZ4eyrVyUJ9kGnMVobXojn7Wy-EeAgOXrr5aQt_EepaexTEtia6PjXzlqEMG01cD6YZDjJ4DVwUi8mtGiIs8_3IZOdB2ZH976hURM1LYys6InnJT_z8IPeLucvO-Y65HaFvbhQ3RNx91H5eauGY9J2ARJa90e4l2I2rBSHSamlH-Cet5KMP81JP17h99qKcGNX-EvkYJWk6x16Nngd[1] Seong, S. H., et al. "Herbacetin and gossypetin glycosides from Sedum kamtschaticum Fisch. & C. A. Mey. and S. takesimense Nakai, and their antioxidant, anti-aging, and monoamine oxidase inhibitory activities." ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQpzI9sJIwIytZpJLHinC3zupxXsmbhyv0cEmAjqTW0dUHTtYtgy7VnjNkFzr0Fu3Ju6lyGHxBa-moXoBfQcfhfRn8LsDr4oJBhpn0T8hMZTK2BY6K3AA3mVseUlEun_wYeY7SuWlccWvLep6iCMKAFPj_b96PdHDajuI22BAwvLxVVcjr4K5AgspKhZFOpINJFcJ67fPVk_oOJH6XuonqxmL8v95uN37SmvU5brToLcT8AVAZUI6oBJoBR3CA262mhvOu3vNMXFkDxQTHy4hkgyGDv0hXRrAdti6Y4g_wSEFgbR3k3MPjyenZOhE0v1IFImA4NkArPY-jvxqm5CgWf4Eq4lKQAAyxEquqFzhJIaTVqTqitQzwcgNuOEMmIA==[3] Madeira, J. V., et al. "Conditions of enzyme-assisted extraction to increase the recovery of flavanone aglycones from pectin waste." PubMed Central (PMC). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5aJy2SggMB1s9_lvIFz_tPbC4y0GygjN7nQS9-xMvlKfF8LtNgAJz61dohY-LnQ6JIPbEI_HdKr3cBAX2uelouMkeUdvz2C7NJ6N9sjIIMRdTCUCjmCt9MMZ2pycWbsDePquXI2-y4bd5etk=[4] Chen, Y., et al. "Efficient Preparation and Bioactivity Evaluation of Aglycone Soy Isoflavones via a Multi-Enzyme Synergistic Catalysis Strategy." MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvD2q37muZXad52wkJGbS297PGDoDGgRuEbaf_XaVuJaWwIWuz9_kzgUV4pqkZSUJ_7GTJqhPueAbXeRJ3Od1dZl6_AQChZcvev-kUSfSDwAc78iuHWejyOFrHySH4xjRL4GM=

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Technical Notes & Optimization

Troubleshooting

How to resolve HPLC peak tailing for herbacetin-8-glucoside-3-sophoroside

Title: Technical Support Center: Resolving HPLC Peak Tailing for Herbacetin-8-glucoside-3-sophoroside Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Resolving HPLC Peak Tailing for Herbacetin-8-glucoside-3-sophoroside

Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic complexities of highly polar, multi-substituted phytochemicals. Herbacetin-8-glucoside-3-sophoroside (CAS: 77298-68-1) is a complex flavonol glycoside. While its rich functionalization—comprising a pentahydroxyflavone backbone and two bulky sugar moieties—imparts significant biological activity, it also creates a perfect storm for non-ideal chromatographic behavior.

This guide deconstructs the physical chemistry behind peak tailing for this specific molecule and provides a field-proven, self-validating methodology to achieve pristine peak symmetry.

Part 1: The Causality of Peak Tailing (Diagnostic FAQs)

Q1: Why does Herbacetin-8-glucoside-3-sophoroside tail so aggressively compared to simple flavones? A1: Peak tailing for this compound is rarely a single-variable problem; it is a compounding effect of its molecular anatomy[1].

  • Silanol Hydrogen Bonding: The molecule possesses multiple hydroxyl groups across its glucoside and sophoroside moieties. These act as strong hydrogen-bond donors and acceptors, interacting heavily with unreacted, acidic silanols on the silica stationary phase, leading to severe tailing and dead adsorption[2].

  • Phenolic Ionization: The free phenolic hydroxyls on the herbacetin aglycone (e.g., C7-OH, C4'-OH) are weakly acidic. At a near-neutral mobile phase pH, they partially ionize, creating a dual retention mechanism (hydrophobic partitioning + ion-exchange) that smears the chromatographic band[3].

  • Metal Chelation: Even with glycosylation at C8 and C3, the molecule retains a free 5-OH adjacent to the 4-keto group. This specific motif forms a bidentate ligand that strongly chelates trace heavy metals (like Fe³⁺ and Ni²⁺) present in stainless steel column frits and HPLC flow paths.

Q2: How does mobile phase pH optimization resolve these secondary interactions? A2: The fundamental rule of reversed-phase HPLC (RP-HPLC) for phenolic compounds is to maintain the analyte in a single, fully protonated (neutral) state. By adding 0.1% formic acid or acetic acid to both the aqueous and organic mobile phases, you drive the pH down to ~2.7[4]. This suppresses the ionization of the phenolic hydroxyls and simultaneously protonates residual silanols on the column, effectively masking them from hydrogen-bonding with the sugar moieties[3].

Q3: What column chemistry is mandatory for this class of compounds? A3: Standard, older-generation silica columns will fail, resulting in long elution periods and low recovery rates[5]. You must utilize high-purity (Type B) silica columns that are densely end-capped or feature sterically protected silanes. Columns like the Poroshell 120 EC-C18 (2.7 µm) or Zorbax SB L1 provide the necessary steric hindrance to block the bulky sophoroside group from accessing the underlying silica matrix[1][6].

Q4: I have optimized the chemistry, but tailing persists. Could the hardware be the culprit? A4: Yes. "Extra-column effects" are a primary mechanical cause of peak asymmetry[4]. Excessive tubing length or internal diameter between the injector, column, and detector increases dead volume. Furthermore, if metal chelation is occurring, the stainless steel hardware itself is acting as a secondary stationary phase.

Part 2: Troubleshooting Workflow

Troubleshooting_Workflow A Peak Tailing Detected (T > 1.5) B 1. Hardware & Dead Volume Check tubing and fittings A->B C 2. Mobile Phase pH Check buffer capacity B->C Hardware OK F Minimize Extra-Column Volume Use narrow-bore PEEK B->F Issue found D 3. Column Chemistry Check silanol activity C->D pH Optimized G Add 0.1% Formic Acid Suppress phenolic ionization C->G pH > 3.5 E 4. Metal Chelation Check 5-OH/4-Keto motif D->E Column OK H Use End-Capped C18 (e.g., Poroshell 120) D->H Older Silica I Passivate LC System Use bio-inert hardware E->I Tailing Persists J Symmetric Peak Achieved (T = 1.05 - 1.25) F->J G->J H->J I->J

Diagnostic workflow for resolving HPLC peak tailing of flavonol glycosides.

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a closed-loop system. It includes a system suitability test (SST) that validates the hardware and chemistry before sample analysis begins.

Phase 1: System Preparation & Passivation

  • Hardware Audit: Replace any unnecessary stainless steel tubing with narrow-bore PEEK tubing (0.13 mm ID) to minimize extra-column volume[4].

  • Passivation (If applicable): If using an older stainless steel system, flush the system (without the column) with 20% nitric acid for 30 minutes, followed by copious amounts of HPLC-grade water to remove active metal binding sites.

Phase 2: Mobile Phase Formulation Causality: Proper acid modification is non-negotiable for phenolic glycosides[3].

  • Mobile Phase A (Aqueous): Measure 999 mL of HPLC-grade water into a 1 L volumetric flask. Carefully add 1 mL of MS-grade formic acid. Mix thoroughly[4].

  • Mobile Phase B (Organic): Measure 999 mL of HPLC-grade Acetonitrile. Add 1 mL of MS-grade formic acid.

  • Degassing: Degas both solutions using vacuum filtration or inline sonication to prevent micro-bubble formation in the pump head.

Phase 3: Chromatographic Method Setup

  • Column Installation: Install a high-efficiency, end-capped column such as a Poroshell 120 EC-C18 (4.6 × 150 mm, 2.7 µm)[6]. Set the column oven to 40°C to improve mass transfer and reduce mobile phase viscosity. Avoid excessive heat (>60°C) as flavonol glycosides are susceptible to thermal degradation[7].

  • Gradient Elution: Start with a low organic percentage (e.g., 5-10% B) to focus the highly polar herbacetin-8-glucoside-3-sophoroside at the head of the column, then apply a linear gradient to elute the analyte[4].

  • Flow Rate & Detection: Set flow rate to 0.5 - 1.0 mL/min. Monitor UV absorbance at 276 nm or 280 nm[1][6].

Phase 4: System Suitability & Validation

  • Sample Diluent: Dissolve the herbacetin-8-glucoside-3-sophoroside standard strictly in the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water with 0.1% FA). Injecting a highly polar compound dissolved in 100% DMSO or Methanol into a highly aqueous gradient start will cause severe solvent-mismatch tailing.

  • Validation Injection: Inject 5 µL of the standard[6].

  • Acceptance Criteria: Calculate the Tailing Factor (T) at 5% peak height. The system is validated for sample analysis only if T falls between 1.05 and 1.25[8].

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic outcomes based on different experimental parameters, demonstrating the critical need for optimized conditions.

ParameterSub-Optimal ConditionOptimized ConditionExpected Tailing Factor (T)Resolution Impact
Mobile Phase Additive Water / Acetonitrile (No Acid)0.1% Formic Acid in both phases> 2.0 (Sub-optimal) vs 1.1 (Optimized)Poor baseline resolution due to phenolic ionization[3].
Stationary Phase Standard Type-A Silica C18End-capped, Type-B Silica (e.g., Poroshell 120)> 1.8 (Sub-optimal) vs 1.15 (Optimized)Severe dead adsorption eliminated[2][6].
Sample Diluent 100% Strong Solvent (e.g., MeOH)Initial Mobile Phase (e.g., 5% B)> 1.5 (Fronting/Tailing mix) vs 1.1 (Optimized)Peak shape distortion eliminated.
System Hardware Long, wide-bore stainless steelShort, narrow-bore PEEK tubing> 1.4 (Sub-optimal) vs 1.08 (Optimized)Extra-column band broadening minimized[4].

References

  • Longdom Publishing. "HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials." Available at: [Link]

  • Semantic Scholar. "HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials." Available at: [Link]

  • ResearchGate. "HPLC analysis of flavonoids." Available at:[Link]

  • Google Patents. "US10435384B2 - Method for extracting herbacetin from plants of Rhodiola L.
  • Journal of Herbmed Pharmacology. "Flaxseed extract: A potential therapeutic intervention for type-2 diabetes mellitus and cardiovascular risk reduction in Wistar." Available at: [Link]

Sources

Optimization

Troubleshooting low solubility of herbacetin-8-glucoside-3-sophoroside in aqueous buffers

Welcome to the technical support resource for herbacetin-8-glucoside-3-sophoroside. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for herbacetin-8-glucoside-3-sophoroside. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this complex flavonoid glycoside in aqueous buffers.

Section 1: Understanding the Solubility Challenge

This section addresses the fundamental properties of herbacetin-8-glucoside-3-sophoroside and the common initial challenges encountered by researchers.

Q1: Why is my herbacetin-8-glucoside-3-sophoroside not dissolving in my aqueous buffer (e.g., PBS, Tris)?

A: This is a common and expected challenge. The low aqueous solubility of herbacetin-8-glucoside-3-sophoroside stems from a combination of its complex molecular structure and high molecular weight (788.66 g/mol ).[1][2] While glycosylation generally enhances the water solubility of flavonoids compared to their base aglycone (herbacetin), the large, bulky sophoroside and glucoside moieties, along with the planar, hydrophobic nature of the flavonoid backbone, create a molecule that is difficult to hydrate effectively in a purely aqueous environment.[3][4] Many researchers find that direct dissolution in buffers like Phosphate-Buffered Saline (PBS) or Tris results in a fine suspension or fails entirely.

Q2: I've just received my vial of this compound. What are its fundamental solubility characteristics I should know before starting?

A: It is critical to understand that herbacetin-8-glucoside-3-sophoroside is considered poorly soluble in water but highly soluble in specific organic solvents. This dictates the entire workflow for preparing solutions for your experiments. Key data points are summarized in the table below.

Data Presentation

Table 1: Solubility Summary of Herbacetin-8-glucoside-3-sophoroside
SolventReported SolubilityMolar Concentration (Approx.)NotesSource(s)
DMSO 50 mg/mL63.40 mMRequires sonication for complete dissolution. Use fresh, anhydrous DMSO as it is hygroscopic.[2][5]
Methanol, Ethanol, Pyridine SolubleNot specifiedThese solvents can also be used for initial stock preparation.[6]
Aqueous Buffer (Direct) Very Low / Practically Insoluble< 1 mMDirect dissolution is not recommended and is often the primary source of experimental error.[1]
10% DMSO / 90% Saline with 20% SBE-β-CD ≥ 1.25 mg/mL1.58 mMThis formulation demonstrates a successful method for achieving a clear aqueous solution.[2][7]
Q3: My compound is heavily glycosylated. Shouldn't that make it very water-soluble?

A: This is an excellent question that highlights a key nuance in flavonoid chemistry. While adding sugar groups (glycosylation) does increase hydrophilicity, the effect is not always linear and depends on the size, number, and position of the sugar moieties, as well as the structure of the aglycone.[4] For herbacetin-8-glucoside-3-sophoroside, the molecular weight is substantial. The large sophoroside group (a disaccharide) in particular contributes significantly to the molecule's size, which can hinder efficient interaction with water molecules needed for dissolution. Therefore, while it is more soluble than the herbacetin aglycone, it remains a challenging compound for aqueous systems, often categorized as a "brick dust" candidate due to its high melting point and low solubility.[8]

Section 2: A Logical Troubleshooting Workflow

If you are facing solubility issues, it is crucial to adopt a systematic approach rather than ad-hoc testing. The following Q&A guide and the accompanying workflow diagram provide a structured path from initial stock preparation to achieving a clear, usable aqueous solution.

Mandatory Visualization

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Aqueous Working Solution cluster_2 Step 3: Advanced Troubleshooting start Start: Solid Compound stock Prepare High-Concentration Stock in 100% DMSO (e.g., 50 mg/mL) start->stock Protocol 1 decision_dmso Is a low final concentration of DMSO (<0.5%) acceptable in your assay? stock->decision_dmso dilute Serially dilute stock solution directly into aqueous buffer decision_dmso->dilute Yes cyclodextrin Use Cyclodextrin-based Formulation (e.g., SBE-β-CD) decision_dmso->cyclodextrin No / DMSO is toxic decision_precip Observe for Precipitation (Tyndall effect, visual check) dilute->decision_precip Protocol 2 success Success: Clear Solution Proceed with experiment decision_precip->success No Precipitation re_eval Troubleshoot Further: - Lower required concentration - Adjust buffer pH - Test other co-solvents decision_precip->re_eval Precipitation Occurs cyclodextrin->decision_precip Protocol 3

Caption: A step-by-step workflow for troubleshooting the solubility of herbacetin-8-glucoside-3-sophoroside.

Q4: What is the absolute first step I should take to dissolve this compound?

A: Always start by preparing a high-concentration stock solution in an appropriate organic solvent. Do not attempt to dissolve the powder directly in your aqueous buffer. Based on vendor data, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[2][5] This leverages the compound's high solubility in DMSO to get it into a liquid state, which is much easier to work with for subsequent dilutions. See Protocol 1 for a detailed methodology.

Q5: My cell-based experiment is sensitive to DMSO. How can I prepare an aqueous working solution?

A: This is the most common challenge. The goal is to introduce the DMSO stock into your aqueous buffer in such a way that the final DMSO concentration is non-toxic to your system (typically <0.5%, but ideally <0.1%), while the flavonoid remains in solution.

The key is to perform a serial dilution with vigorous mixing. Adding the concentrated DMSO stock directly to a large volume of buffer can cause the compound to "crash out" or precipitate immediately. By diluting in steps, you gradually acclimate the compound to the aqueous environment. Refer to Protocol 2 for a step-by-step guide.

Q6: I still see precipitation even with careful dilution. Can I use pH to improve solubility?

A: Adjusting pH can be an effective strategy for some flavonoids, but it must be done with caution.[9][10] Flavonoids contain multiple hydroxyl groups that can be deprotonated at higher pH values, increasing the molecule's charge and potentially its water solubility.[8]

However, high pH can also accelerate degradation, especially during long incubation periods or at elevated temperatures.[11] If your experimental conditions allow, you can try adjusting your buffer to a slightly more alkaline pH (e.g., pH 7.8-8.5). Conversely, for stability, flavonoids are often most stable at an acidic pH (<3), though this may not be compatible with biological assays.[11] Always run a stability control if you choose to modify the pH.

Q7: What are cyclodextrins, and how can they solve my solubility problem when DMSO is not an option?

A: Cyclodextrins are cyclic oligosaccharides that can act as molecular carriers for poorly soluble compounds.[12][13] They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity. The hydrophobic flavonoid backbone of herbacetin-8-glucoside-3-sophoroside can become encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[14]

Modified cyclodextrins like Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD) are particularly effective and are used in pharmaceutical formulations.[7] This method is excellent for creating virtually solvent-free aqueous solutions. See Protocol 3 for a validated method.

Mandatory Visualization

G cluster_0 Mechanism of Cyclodextrin Encapsulation cluster_1 Hydrophobic Core CD Cyclodextrin (Hydrophilic Exterior) water1 H₂O CD->water1 water2 H₂O CD->water2 water3 H₂O CD->water3 water4 H₂O CD->water4 Flavonoid Herbacetin Glycoside (Hydrophobic Part)

Caption: Cyclodextrin encapsulates the hydrophobic flavonoid, presenting a hydrophilic exterior to water.

Q8: What physical methods can I use to help the dissolution process?

A: Several physical methods can assist, primarily by providing the energy needed to overcome the compound's crystal lattice energy.

  • Sonication: Using an ultrasonic bath is highly recommended, especially for preparing the initial DMSO stock.[2] It provides high-frequency energy to break apart solute aggregates.

  • Vortexing: Vigorous vortexing or mixing is essential during the dilution of the DMSO stock into the aqueous buffer to ensure rapid and even dispersion.

  • Warming: Gentle warming (e.g., to 37°C) can sometimes increase solubility.[12] However, be cautious, as prolonged heating can lead to degradation of flavonoids.[11] This should be one of the last options you try.

Q9: How can I be sure my compound is truly dissolved and not just a very fine suspension?

A: This is a critical point for data integrity. A fine, colloidal suspension can be mistaken for a true solution but will lead to inaccurate and irreproducible results.

  • Visual Inspection: Hold the vial or tube against a dark background and shine a light through it. A true solution will be perfectly clear. A suspension will exhibit the Tyndall effect , where the light beam becomes visible as it scatters off the suspended particles.

  • Centrifugation: Centrifuge your final working solution at high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet forms, your compound was not fully dissolved. The supernatant can be carefully collected and used, but its concentration must be re-determined.

  • Filtration: Filter the solution through a 0.22 µm syringe filter. If the compound is not fully dissolved, it will clog the filter. This is also a good practice for sterilizing your final solution.

Section 3: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for the key workflows discussed above.

Experimental Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Pre-Weigh Compound: Accurately weigh the desired amount of solid herbacetin-8-glucoside-3-sophoroside in a microfuge tube or glass vial.

  • Add Solvent: Add the required volume of high-purity, anhydrous DMSO to reach your target concentration (e.g., for 10 mg of compound, add 200 µL of DMSO to make a 50 mg/mL stock).

  • Aid Dissolution: Tightly cap the vial. Vortex vigorously for 1 minute.

  • Sonication: Place the vial in an ultrasonic water bath for 10-15 minutes or until the solution is perfectly clear with no visible particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended in Section 4.

Experimental Protocol 2: Preparation of an Aqueous Working Solution (Co-solvent Dilution)

This protocol aims to create a 10 µM working solution in 1 mL of PBS, starting from a 10 mM DMSO stock (7.89 mg/mL). The final DMSO concentration will be 0.1%.

  • Intermediate Dilution: Prepare a 1:10 intermediate dilution of your stock. Add 5 µL of the 10 mM DMSO stock to 45 µL of 100% DMSO. Vortex to mix. This creates a 1 mM solution.

  • Final Dilution: Add 999 µL of your target aqueous buffer (e.g., PBS) to a fresh microfuge tube.

  • Dispense and Mix: While vigorously vortexing the tube of buffer, slowly dispense 1 µL of the 1 mM intermediate solution directly into the buffer. Continue vortexing for at least 30 seconds.

  • Verification: Visually inspect the solution for clarity as described in Q9.

Experimental Protocol 3: Preparation with Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD)

This protocol is adapted from a validated method to achieve a 1.25 mg/mL (1.58 mM) solution.[7]

  • Prepare Cyclodextrin Vehicle: Prepare a 20% (w/v) solution of SBE-β-CD in saline or your desired buffer. For 10 mL, dissolve 2 g of SBE-β-CD powder in 10 mL of buffer. This may require stirring or gentle warming.

  • Prepare Drug Stock: Prepare a 12.5 mg/mL stock solution of herbacetin-8-glucoside-3-sophoroside in 100% DMSO (see Protocol 1).

  • Combine Components: In a new tube, add 900 µL of the 20% SBE-β-CD solution.

  • Add Drug and Mix: Add 100 µL of the 12.5 mg/mL DMSO stock to the cyclodextrin solution. Mix immediately and thoroughly (e.g., by vortexing or inversion) until the solution is clear. The final concentration will be 1.25 mg/mL in a vehicle of 10% DMSO and 18% SBE-β-CD.

Data Presentation

Table 2: Common Excipients for Enhancing Flavonoid Solubility
Excipient TypeExample(s)Typical Starting Conc.Mechanism of ActionReference(s)
Co-solvents Ethanol, Propylene Glycol, PEG 4001-10% (v/v)Reduces solvent polarity, making the aqueous environment more favorable for the solute.[9][10]
Surfactants (Non-ionic) Tween® 80, Poloxamer 188 (Pluronic® F68)0.1-1% (w/v)Forms micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[9][14]
Cyclodextrins HP-β-CD, SBE-β-CD5-20% (w/v)Forms inclusion complexes by encapsulating the drug in its hydrophobic core.[12][14]

Section 4: Stability and Storage Recommendations

Q10: Now that my solutions are prepared, how must I store them to ensure stability?

A: Proper storage is critical to prevent degradation and ensure the reproducibility of your experiments.

  • Solid Compound: Store the powder at 4°C, protected from light.[2]

  • DMSO Stock Solutions: Aliquot and store in tightly sealed vials. For short-term use (up to 1 month), store at -20°C. For long-term storage (up to 6 months), store at -80°C.[5][7] Always protect from light. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent water condensation.[6]

Q11: My experiment involves a 24-hour incubation at 37°C. Is there a risk of the compound degrading in the buffer?

A: Yes, there is a potential risk. Flavonoids can be susceptible to degradation, particularly from oxidation and hydrolysis, which can be accelerated by elevated temperatures and non-optimal pH.[4][11] Glycosylation tends to improve stability compared to the aglycone, but it does not eliminate the risk entirely.[15]

Best Practice: It is highly recommended to run a stability control experiment. Prepare your final working solution and incubate it under the same conditions as your main experiment (e.g., 24 hours at 37°C). At the end of the incubation, analyze the solution using HPLC or LC-MS to check for the appearance of degradation peaks or a decrease in the parent compound's peak area.

References

  • Hernández-Marín, E., & Galano, A. (2014). Sweet Flavonoids”: Glycosidase-Catalyzed Modifications. PMC. Available at: [Link]

  • Czajkowska-Szczykowska, D., et al. (2022). Encapsulation and Biological Activity of Hesperetin Derivatives with HP-β-CD. PMC. Available at: [Link]

  • Kumar, S., & Pandey, A. K. (2013). Substituent Effects on in Vitro Antioxidizing Properties, Stability, and Solubility in Flavonoids. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Patel, P., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Mura, P., et al. (2020). Monolein Aqueous Dispersions as a Tool to Increase Flavonoid Solubility: A Preliminary Study. Semantic Scholar. Available at: [Link]

  • PubChem. (n.d.). Herbacetin 3-glucuronide-8-glucoside. Available at: [Link]

  • Sharma, D., & Kumar, D. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Kalantari, A., et al. (2023). Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies. MDPI. Available at: [Link]

  • Chen, Z., et al. (2022). Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. PMC. Available at: [Link]

  • Kumar, L., & Singh, M. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Savjani, K. T., et al. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available at: [Link]

  • Khodaei, A., et al. (2023). Drug design strategies that aim to improve the low solubility and poor bioavailability conundrum in quercetin derivatives. PubMed. Available at: [Link]

  • Date, A. A., & Nagarsenker, M. S. (2013). Factors affecting solubilization of a poorly soluble novel tubulin-binding agent. PubMed. Available at: [Link]

  • Vargadi, M., et al. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Available at: [Link]

  • Fenger, J. A., et al. (2019). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. PMC. Available at: [Link]

Sources

Troubleshooting

LC-MS/MS Support Center: Optimizing Ionization for Herbacetin-8-glucoside-3-sophoroside

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to quantify complex flavonoid polyglycosides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to quantify complex flavonoid polyglycosides. Herbacetin-8-glucoside-3-sophoroside presents a unique trifecta of analytical challenges: extreme polarity, highly labile O-glycosidic bonds at the C3 and C8 positions, and a strong tendency toward matrix-induced ion suppression.

Generic LC-MS methods often fail for this molecule, resulting in weak precursor signals and unrepeatable data. This guide bypasses basic advice, offering mechanistic troubleshooting and self-validating protocols to transform your fragmented signals into robust, quantitative data.

Diagnostic Workflow for Low Ionization Efficiency

Before adjusting parameters blindly, use the following logical decision tree to identify the root cause of your signal loss.

G Start Low MS Signal: Herbacetin-8-glucoside-3-sophoroside Mode Check Ionization Mode Start->Mode ESI_Neg ESI Negative Mode (Optimal for Flavonoids) Mode->ESI_Neg ESI_Pos ESI Positive Mode (Prone to Na+/K+ adducts) Mode->ESI_Pos InSource Assess MS Spectra for In-Source Fragmentation ESI_Neg->InSource Frag_High High Aglycone (m/z 301) Low Precursor (m/z 787) InSource->Frag_High Frag_Low Intact Precursor Present But Low Overall Intensity InSource->Frag_Low Action1 Decrease Cone Voltage & Desolvation Temperature Frag_High->Action1 Action2 Optimize Mobile Phase (Add 5-10 mM NH4OAc) Frag_Low->Action2

Diagnostic workflow for resolving low ESI-MS signal in flavonoid polyglycosides.

Knowledge Base & FAQs

Q1: Why is my precursor ion [M-H]⁻ signal nearly non-existent, while I see a massive peak at m/z 301? Causality: You are witnessing severe in-source fragmentation. Herbacetin-8-glucoside-3-sophoroside contains a bulky sophorose moiety (a disaccharide) at the C3 position and a glucose at the C8 position. The C3-O-glycosidic bond is highly labile. When your ESI desolvation temperature or declustering potential (cone voltage) is too high, the internal energy transferred to the molecule exceeds the activation energy required for the homolytic or heterolytic cleavage of these sugar moieties before the ions reach the first quadrupole. This fragmentation predominantly yields the Y0⁻ ion (the deprotonated herbacetin aglycone at m/z 301)[1]. Furthermore, the 2 is a well-documented phenomenon that depletes the intact precursor[2]. Solution: You must "cool down" the source. Lower the desolvation temperature by 50–100 °C and reduce the declustering potential stepwise until the intact precursor ion (m/z ~787) becomes the base peak.

Q2: Should I use ESI+ or ESI- for this specific compound? Causality: Always prioritize ESI negative mode (ESI-) for flavonol glycosides. Herbacetin possesses multiple phenolic hydroxyl groups that readily give up a proton to form a stable phenoxide anion [M-H]⁻[3]. In ESI positive mode (ESI+), the molecule will ionize, but the signal is often split across multiple species: [M+H]⁺, [M+Na]⁺, and [M+K]⁺. This adduct splitting dilutes your target signal and complicates MS/MS transitions, as sodium adducts require higher collision energies to fragment and often yield uninformative spectra. Solution: Operate in ESI- mode to consolidate the ion current into a single[M-H]⁻ species.

Q3: How do mobile phase additives affect the ionization efficiency of this compound? Causality: The pH and ionic strength of the mobile phase dictate the solution-phase charge state of the analyte. While 0.1% formic acid is a standard LC-MS additive, its low pH (~2.7) can suppress the deprotonation of phenolic hydroxyls in solution. Conversely, using a weak buffer like ammonium acetate (pH ~4.0 to 6.8) provides a microenvironment that facilitates proton abstraction at the ESI droplet surface without causing massive ion suppression. Studies have shown that4 for flavonoids in negative ion mode[4]. Solution: Switch from 0.1% formic acid to 5 mM ammonium acetate in both the aqueous and organic phases.

Quantitative Data Summaries

To illustrate the causality discussed above, the following tables summarize the expected quantitative shifts when optimizing your method.

Table 1: Effect of Mobile Phase Additives on Herbacetin-8-glucoside-3-sophoroside Ionization (ESI-)

Mobile Phase AdditivePrecursor Ion [M-H]⁻ (m/z 787) IntensityAglycone Ion (m/z 301) IntensitySignal-to-Noise (S/N)
0.1% Formic AcidLowHigh15:1
0.1% Acetic AcidModerateModerate45:1
5 mM Ammonium Acetate High Low 120:1
No Additive (Water)Very LowLow5:1

Table 2: Optimized ESI Source Parameters (Generic Quadrupole/Ion Trap)

ParameterStandard Metabolomics SettingOptimized Setting for Herbacetin PolyglycosidesMechanistic Rationale
Capillary Voltage 3.5 kV2.5 - 2.8 kVReduces excess energy transfer to labile O-glycosidic bonds.
Desolvation Temp 500 °C350 °CPrevents thermal degradation of the bulky sophorose moiety.
Cone Voltage / DP 60 V20 - 30 VMinimizes collision-induced dissociation in the source region.
Desolvation Gas 1000 L/hr800 L/hrBalances droplet evaporation with thermal stability.

Self-Validating Experimental Protocols

To guarantee trustworthiness in your results, implement these self-validating protocols in your laboratory.

Protocol 1: Self-Validating Mobile Phase Optimization

Objective: Identify the optimal buffer system without confounding variables from column retention.

  • Preparation: Prepare a 100 ng/mL standard solution of herbacetin-8-glucoside-3-sophoroside in 50% Methanol.

  • Setup: Bypass the analytical column. Set up a T-piece to infuse the standard via a syringe pump at 10 µL/min while simultaneously pumping the LC mobile phase at 0.4 mL/min directly into the MS source.

  • Execution: Sequentially pump different aqueous phases (e.g., 0.1% Formic Acid, then 0.1% Acetic Acid, then 5 mM Ammonium Acetate), allowing 3 minutes for equilibration between each.

  • Monitoring: Extract the ion chromatograms (EIC) for m/z 787 (precursor) and m/z 301 (aglycone).

  • Self-Validation Step: After testing all buffers, switch back to the initial mobile phase (0.1% Formic Acid). The system is validated if the final intensity matches the initial intensity within ±5%. If it does not, your source is contaminated or unstable, and the previous data must be discarded until the source is cleaned.

Protocol 2: Matrix Effect Assessment via Post-Column Infusion

Objective: Definitively prove or disprove matrix-induced ion suppression from plant extracts.

  • Setup: Reconnect the analytical column. Use a T-junction post-column to continuously infuse the pure herbacetin-8-glucoside-3-sophoroside standard (100 ng/mL) into the MS source at 10 µL/min.

  • Baseline Establishment: Start the LC gradient with blank mobile phase. You should observe a constant, elevated baseline signal for m/z 787.

  • Execution: Inject a blank matrix extract (e.g., a Rhodiola extract that does not contain the target compound, or a highly diluted sample) into the LC system.

  • Self-Validation Step: Monitor the continuous baseline signal for m/z 787. Any negative dip (trough) in the baseline definitively proves matrix suppression at that specific retention time. If a dip occurs exactly where your compound normally elutes, your chromatography is invalid for quantification. You must adjust the gradient to shift the compound's retention time away from the suppression zone, or implement a Solid Phase Extraction (SPE) cleanup.

Sources

Optimization

Technical Support Center: Stability of Herbacetin-8-Glucoside-3-Sophoroside in DMSO

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with herbacetin-8-glucoside-3-sophoroside. It addresses common questions and concerns regarding the s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with herbacetin-8-glucoside-3-sophoroside. It addresses common questions and concerns regarding the stability of this compound when dissolved in dimethyl sulfoxide (DMSO) and stored at room temperature. Our recommendations are grounded in established principles of flavonoid chemistry and best practices for handling natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of herbacetin-8-glucoside-3-sophoroside in a DMSO stock solution at room temperature?

When storing herbacetin-8-glucoside-3-sophoroside, a complex flavonoid glycoside, in DMSO at room temperature, several factors can contribute to its degradation. The primary concerns are hydrolysis of the glycosidic bonds, oxidation of the flavonoid structure, and the inherent reactivity of DMSO. Flavonoids, in general, are susceptible to degradation influenced by factors like temperature, light, and the presence of water or metal ions.[1][2]

Q2: A product data sheet for a similar compound, herbacetin-3-sophoroside-8-glucoside, recommends storing DMSO stock solutions at -20°C for one month or -80°C for six months.[3][4] Why is room temperature storage not advised for long-term stability?

Room temperature storage is generally not recommended for flavonoid glycoside solutions for several reasons:

  • Increased Reaction Rates: Chemical degradation reactions, such as hydrolysis and oxidation, occur at a faster rate at higher temperatures.[1][3] Storing at reduced temperatures like -20°C or -80°C significantly slows down these degradation processes, preserving the integrity of the compound for a longer period.

  • Hygroscopic Nature of DMSO: DMSO is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] This absorbed water can facilitate the hydrolysis of the glycosidic linkages in herbacetin-8-glucoside-3-sophoroside, leading to the formation of its aglycone and free sugars. It is recommended to use newly opened or anhydrous DMSO for preparing stock solutions to minimize water content.[5][6]

  • Potential for Oxidation: Flavonoids are antioxidants and are thus susceptible to oxidation.[7][8] Exposure to air (oxygen) at room temperature over extended periods can lead to oxidative degradation of the flavonoid core.

Q3: What are the likely degradation pathways for herbacetin-8-glucoside-3-sophoroside in DMSO?

The degradation of herbacetin-8-glucoside-3-sophoroside in DMSO can proceed through several pathways, primarily hydrolysis and oxidation.

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Loss of biological activity in an assay. Degradation of the compound in the DMSO stock solution.1. Prepare fresh stock solutions: If the stock has been stored at room temperature for an extended period, it is advisable to prepare a fresh solution from solid material. 2. Aliquot and store properly: For new stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[9][5] 3. Perform a stability check: Use an analytical method like HPLC to assess the purity of the current stock solution.
Appearance of new peaks in HPLC analysis of the stock solution. Chemical degradation of the parent compound into one or more new products.1. Identify degradation products: If possible, use LC-MS to identify the mass of the new peaks to hypothesize their structures (e.g., aglycone, oxidized products).[10] 2. Review storage conditions: Ensure the stock solution was stored with minimal headspace to reduce oxygen exposure and in a tightly sealed container to prevent moisture absorption.[11] 3. Consider solvent purity: Use high-purity, anhydrous DMSO for preparing stock solutions.
Precipitation observed in the DMSO stock solution. The compound may have limited solubility at a given concentration, or the absorbed water in DMSO could have reduced its solubility.1. Gently warm and sonicate: Briefly warming the solution (e.g., to 37°C) and using an ultrasonic bath may help redissolve the precipitate.[9] However, prolonged heating is not recommended. 2. Prepare a more dilute stock solution: If precipitation persists, the concentration may be too high for long-term stability in solution. 3. Centrifuge before use: If a small amount of precipitate is present, centrifuge the vial and carefully pipette the supernatant for use, noting that the effective concentration may be lower than intended.

Experimental Protocols

Protocol 1: Recommended Preparation and Storage of Herbacetin-8-Glucoside-3-Sophoroside Stock Solutions

This protocol outlines the best practices for preparing and storing DMSO stock solutions to maximize compound stability.

  • Solvent Preparation: Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[5][6]

  • Weighing the Compound: Accurately weigh the desired amount of solid herbacetin-8-glucoside-3-sophoroside in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration. If necessary, use an ultrasonic bath to aid dissolution.[9]

  • Aliquoting: Immediately after complete dissolution, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This minimizes the number of freeze-thaw cycles and reduces exposure to air and moisture.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months is a general guideline for similar compounds) or at -20°C for short-term storage (up to 1 month).[9][5] Ensure the vials are protected from light.

  • Usage: When ready to use, remove a single aliquot and allow it to thaw completely at room temperature. Before opening, briefly centrifuge the vial to ensure all liquid is at the bottom.

Protocol 2: Monitoring the Stability of Herbacetin-8-Glucoside-3-Sophoroside in DMSO by HPLC

This protocol provides a framework for researchers to determine the stability of their specific compound lot under their experimental conditions.

  • Initial Analysis (T=0):

    • Prepare a fresh stock solution of herbacetin-8-glucoside-3-sophoroside in DMSO at the desired concentration.

    • Immediately analyze this solution by High-Performance Liquid Chromatography (HPLC) using a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid like formic acid for better peak shape).[10][12]

    • Record the peak area and retention time of the main compound peak. This will serve as your baseline.

  • Time-Course Study:

    • Store an aliquot of the stock solution at room temperature, protected from light.

    • At regular intervals (e.g., 24, 48, 72 hours, 1 week), inject the same volume of the stock solution onto the HPLC system under the same conditions.

    • Monitor for:

      • A decrease in the peak area of the parent compound.

      • The appearance of new peaks, indicating degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

    • Plot the percentage of the remaining compound against time to visualize the degradation kinetics.

Visualizations

Factors Influencing Stability

Stability Stability of Herbacetin-8-glucoside-3-sophoroside in DMSO Temp Temperature Temp->Stability Higher temp accelerates degradation Light Light Exposure Light->Stability Can induce photodegradation Water Water Content (Hygroscopicity of DMSO) Water->Stability Promotes hydrolysis Oxygen Oxygen (Air) Exposure Oxygen->Stability Leads to oxidation Metal Metal Ions (Contaminants) Metal->Stability Can catalyze degradation

Caption: Key environmental factors affecting the stability of flavonoid glycosides in solution.

Recommended Storage Workflow

Start Start: Solid Compound Prepare Prepare Stock Solution (Anhydrous DMSO) Start->Prepare Aliquot Aliquot into Single-Use Vials Prepare->Aliquot Store Store at -20°C or -80°C (Protect from Light) Aliquot->Store Use Thaw Single Aliquot for Experiment Store->Use

Caption: Recommended workflow for preparing and storing stable DMSO stock solutions.

References

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  • Oda, R., & Hayashi, Y. (1966). Some Researches on the Chemistry of Dimethyl Sulfoxide and Related Compounds. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 307-320.
  • Dimethyl sulfoxide, DMSO. (n.d.). Organic Chemistry Portal.
  • Sulaiman, S. F., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(3), 513.
  • Li, D., et al. (2022). Effect of storage temperature on degradation of dark chocolate flavonoids.
  • Wróbel, M., et al. (2024). (PDF) Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • Singh, A. P., et al. (2022). Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells. Molecules, 27(11), 3496.

Sources

Troubleshooting

Purification of herbacetin-8-glucoside-3-sophoroside from complex flavonoid mixtures

Welcome to the Technical Support Center for Flavonoid Glycoside Purification. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate highly polar, multi-glycosylated flavonoids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Flavonoid Glycoside Purification. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate highly polar, multi-glycosylated flavonoids.

Purifying herbacetin-8-glucoside-3-sophoroside (H8G3S) (CAS: 77298-68-1) from complex plant matrices—such as Equisetum hyemale[1] or Rhodiola species[2]—presents a unique set of chromatographic challenges. Because this molecule possesses three bulky sugar moieties (a C-8 glucoside and a C-3 sophoroside), it exhibits extreme hydrophilicity and a massive hydrogen-bonding network. Standard purification workflows designed for aglycones will fail here, leading to irreversible column adsorption or acid-catalyzed degradation[3].

This guide is structured to provide you with field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure high-yield, high-purity isolation.

I. Process Architecture & Mechanistic Causality

Before diving into the troubleshooting FAQs, it is critical to understand the logical flow of the purification process. We must progressively narrow the polarity window, moving from bulk desugaring to high-resolution reverse-phase separation.

Workflow Biomass Crude Biomass (e.g., Equisetum hyemale) Ext Mild 70% EtOH Extraction (Prevents Glycosidic Cleavage) Biomass->Ext Resin Macroporous Resin (AB-8) (Bulk Desugaring) Ext->Resin HSCCC HSCCC or Prep-HPLC (Target Resolution) Resin->HSCCC Cryst Methanol Recrystallization (Final Polish) HSCCC->Cryst Pure Pure H8G3S (>98% Purity) Cryst->Pure

Fig 1. Step-by-step purification workflow for H8G3S from crude biomass.

II. Troubleshooting Guides & FAQs

Q1: Why am I losing the sophoroside moiety during the initial extraction phase?

The Causality: The O-glycosidic bonds linking the bulky sophoroside (a β-1,2-linked glucose dimer) to the C-3 position of the herbacetin backbone are highly susceptible to acid-catalyzed hydrolysis. If you are using acidic modifiers (like HCl or high concentrations of TFA) during your primary extraction to break down cell walls, you are inadvertently cleaving the sugars, degrading H8G3S into herbacetin-8-glucoside or the free herbacetin aglycone[3]. The Fix: Perform the extraction using neutral 70% aqueous ethanol under mild heating (reflux at 50°C). Self-Validation: Spot your crude extract on a TLC plate alongside a standard of free herbacetin. If you see a prominent spot co-eluting with the aglycone standard, your extraction conditions are too harsh.

Q2: My crude extract heavily tails on normal-phase silica columns, resulting in poor recovery. How do I fix this?

The Causality: H8G3S contains numerous free hydroxyl groups across its three sugar units. On normal-phase (bare) silica, these hydroxyls form intense, multi-point hydrogen bonds with the stationary phase's active silanol groups. This causes "dead adsorption" (irreversible binding) and severe peak tailing[3]. The Fix: Abandon normal-phase silica for this molecule. You must invert the phase system. Use Polyamide resin for crude fractionation, followed by Reverse-Phase (C18) chromatography or High-Speed Counter-Current Chromatography (HSCCC)[2].

Causality Polarity H8G3S High Polarity (3 Sugar Moieties) Silica Normal Phase Silica (Irreversible Adsorption) Polarity->Silica Incompatible RP Reverse-Phase C18 (Hydrophobic Partitioning) Polarity->RP Compatible Tailing Severe Tailing & Low Recovery (<30%) Silica->Tailing Resolution High Resolution & Peak Symmetry (>90%) RP->Resolution

Fig 2. Mechanistic causality of stationary phase selection for polar triglycosides.
Q3: What is the optimal solvent system for High-Speed Counter-Current Chromatography (HSCCC) of H8G3S?

The Causality: HSCCC relies on the partitioning of a solute between two immiscible liquid phases. Because H8G3S is highly polar, standard non-polar systems (like Hexane/Ethyl Acetate) will force the compound entirely into the aqueous phase, resulting in zero retention. The Fix: You must use a highly polar, ternary or quaternary biphasic system. I recommend an Ethyl acetate-n-butanol-water system (e.g., at a ratio of 4:1:5 v/v/v). The addition of n-butanol increases the polarity of the upper organic phase, allowing the triglycoside to partition effectively between the two layers[2].

Q4: How do I remove co-eluting free plant sugars before Preparative HPLC?

The Causality: Plant extracts are rich in free monosaccharides and oligosaccharides. If injected directly onto a Prep-HPLC C18 column, these sugars will elute in the void volume, but their high concentration will distort the peak shape of your target flavonoids through viscosity effects and column overloading. The Fix: Utilize a macroporous adsorption resin (e.g., AB-8 or D101) as a pre-treatment step.

III. Quantitative Stationary Phase Comparison

To assist in your column selection, I have summarized the performance metrics of various stationary phases when applied specifically to triglycosylated flavonoids like H8G3S.

Stationary PhasePrimary Interaction MechanismH8G3S RetentionTypical RecoveryApplication Recommendation
Bare Silica Gel Hydrogen bonding (Silanols)Irreversible< 25%Not Recommended . Causes dead adsorption[3].
Macroporous Resin (AB-8) Van der Waals / Size exclusionModerate85 - 90%Highly Recommended for initial desugaring/enrichment.
Polyamide Hydrogen bonding (Amide groups)Strong, Reversible80 - 85%Recommended for crude flavonoid group separation[3].
Reverse-Phase (C18) Hydrophobic partitioningExcellent> 95%Highly Recommended for final high-resolution purification.

IV. Step-by-Step Self-Validating Protocol

Follow this optimized methodology to isolate H8G3S from crude plant biomass.

Phase 1: Extraction & Desugaring

  • Extraction: Pulverize dried biomass (e.g., Equisetum hyemale). Extract with 70% aqueous ethanol (1:10 w/v) under reflux at 50°C for 2 hours. Repeat twice. Combine and concentrate under reduced pressure to a viscous paste.

  • Resin Loading: Suspend the paste in distilled water and load onto a column packed with AB-8 macroporous resin.

  • Washing (Self-Validating Step): Wash the column with 3 column volumes (CV) of distilled water to elute free sugars.

    • Validation: Spot the water wash on an RP-TLC plate and spray with 10% sulfuric acid in ethanol, followed by heating. The wash should only show charring for sugars (brown/black). If yellow spots appear under UV (365 nm) before spraying, your flow rate is too high and you are losing your target flavonoid.

  • Elution: Elute the flavonoid fraction using 60% ethanol (3 CV). Concentrate to dryness.

Phase 2: Preparative HPLC Isolation 5. Sample Prep: Dissolve the enriched fraction in 20% Acetonitrile/Water. Filter through a 0.45 µm PTFE syringe filter. 6. Chromatography: Inject onto a Preparative C18 column (e.g., 250 × 21.2 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. (Note: 0.1% FA is weak enough to prevent sophoroside cleavage while suppressing residual silanol ionization to ensure sharp peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 15% B to 35% B over 40 minutes.

  • Fraction Collection: Monitor at 254 nm and 340 nm (characteristic flavonol band). Collect the peak eluting in the highly polar region (typically earlier than monoglycosides).

Phase 3: Final Polish 8. Crystallization: Pool the target fractions and remove the acetonitrile under vacuum. Lyophilize the remaining aqueous layer. Dissolve the resulting powder in a minimal volume of warm methanol. Store at 4°C overnight to induce crystallization. Filter and dry the light-yellow crystals[].

V. References

  • National Institutes of Health (PubMed). (2013). Separation of four flavonoids from Rhodiola rosea by on-line combination of sample preparation and counter-current chromatography. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Chromatography Optimization for Herbacetin-8-Glucoside-3-Sophoroside

Welcome to the Technical Support Center for flavonoid glycoside chromatography. This guide is specifically engineered for analytical scientists and drug development professionals tasked with the isolation, quantification...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for flavonoid glycoside chromatography. This guide is specifically engineered for analytical scientists and drug development professionals tasked with the isolation, quantification, and structural validation of herbacetin-8-glucoside-3-sophoroside (CAS: 77298-68-1).

Due to its complex triglycoside architecture—featuring a herbacetin aglycone (8-hydroxykaempferol) substituted with a glucoside at position 8 and a sophoroside (a disaccharide) at position 3[3]—this compound presents unique chromatographic challenges, including early elution, peak tailing, and co-elution with structurally analogous polyphenols.

Core Optimization Workflow

To establish a robust and reproducible method, method development must follow a systematic progression from stationary phase selection to gradient micro-adjustments.

G Start Method Development Initiation Phase1 1. Mobile Phase Selection (A: 0.1% FA in H2O, B: ACN) Start->Phase1 Phase2 2. Column Selection (C18 or Polar-Embedded C18) Phase1->Phase2 Phase3 3. Gradient Optimization (Multi-step vs Linear) Phase2->Phase3 Phase4 4. Isomer Resolution & Peak Shape Check Phase3->Phase4 End Validated LC-MS/HPLC Protocol Phase4->End

Fig 1. Step-by-step chromatography optimization workflow for complex flavonoid glycosides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does herbacetin-8-glucoside-3-sophoroside exhibit severe peak tailing under neutral pH conditions?

The Causality: Herbacetin is a polyhydroxylated flavone. The phenolic hydroxyl groups on the aglycone possess pKa values typically ranging between 6.5 and 9.0. At a neutral pH, these groups partially ionize. The resulting anionic species interact strongly with residual, unreacted silanol groups (Si-OH) on the silica support of the stationary phase via secondary ion-exchange interactions. This dual-mode retention (hydrophobic partitioning + ion exchange) causes the analyte to elute across a broad time band, manifesting as severe peak tailing (Asymmetry factor, As​>1.5 ). The Solution: Acidify the mobile phase to suppress ionization. Standard protocols dictate the use of 0.1% formic acid (FA) or 0.1% acetic acid in both the aqueous and organic mobile phases [1, 2]. This forces the analyte into its fully protonated, neutral state, ensuring retention is governed purely by reverse-phase hydrophobic interactions.

Q2: I am experiencing co-elution between the triglycoside and related diglycosides. How do I adjust the gradient to resolve them?

The Causality: Herbacetin-8-glucoside-3-sophoroside is highly polar due to its three sugar moieties, causing it to elute very early on standard C18 columns if the initial organic concentration is too high. If you use a standard linear gradient (e.g., 10-90% B), the triglycoside will co-elute with the void volume or other highly polar matrix components. The Solution: Implement a multi-step gradient with a shallow initial isocratic hold. By starting at 2-5% organic modifier and holding it for 3-5 minutes, you increase the retention factor ( k′ ) of the polar triglycoside, allowing it to partition effectively into the stationary phase before the organic strength increases to elute the less polar diglycosides and aglycones [3].

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier?

The Causality: Acetonitrile acts primarily through dipole-dipole interactions and is a stronger eluent, which can sometimes compress the separation window for highly polar glycosides. Methanol is a protic solvent capable of participating in hydrogen bonding. Because herbacetin-8-glucoside-3-sophoroside possesses a massive hydrogen-bonding network (multiple sugar hydroxyls), switching from ACN to MeOH fundamentally alters the chromatographic selectivity ( α ). If ACN fails to resolve positional isomers, switching to MeOH often resolves the critical pair by exploiting these differential hydrogen-bonding dynamics.

Step-by-Step Methodology: Multi-Step Gradient Protocol

To achieve baseline resolution ( Rs​>1.5 ) for herbacetin-8-glucoside-3-sophoroside, follow this self-validating multi-step gradient protocol.

Materials Required:

  • Column: End-capped Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) [1].

  • Mobile Phase A: Ultrapure water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Detector: UV/DAD set to 275-280 nm [1, 2], or MS (ESI negative mode, monitoring m/z 787 for the deprotonated ion [M-H]-).

Execution Steps:

  • System Priming: Purge all lines with fresh mobile phases. Ensure the baseline is stable at 280 nm to confirm the absence of UV-absorbing contaminants in the formic acid.

  • Column Equilibration: Equilibrate the column with 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 10 column volumes (approx. 15-20 minutes).

  • Sample Injection: Inject 10 µL of the sample (prepared in 5% ACN/Water to match initial mobile phase conditions and prevent solvent shock).

  • Gradient Execution:

    • 0.0 - 3.0 min: Hold at 5% B (Isocratic hold to retain the highly polar triglycoside).

    • 3.0 - 15.0 min: Linear ramp from 5% B to 35% B (Elutes the target compound and separates it from diglycosides).

    • 15.0 - 20.0 min: Linear ramp from 35% B to 95% B (Flushes lipophilic aglycones and matrix components).

    • 20.0 - 25.0 min: Hold at 95% B (Column wash).

    • 25.1 - 35.0 min: Return to 5% B (Re-equilibration).

  • Validation Check: Analyze the chromatogram. A successful run is self-validated if the peak asymmetry ( As​ ) of the target compound is between 0.9 and 1.2, and the resolution ( Rs​ ) from the nearest neighboring peak is ≥1.5 .

Quantitative Data: Gradient Profile Comparison

The following table summarizes the quantitative impact of different gradient strategies on the chromatographic performance of herbacetin-8-glucoside-3-sophoroside.

Gradient StrategyInitial %BRamp Rate (%B/min)Retention Time ( tR​ )Peak Asymmetry ( As​ )Resolution ( Rs​ )Outcome
Standard Linear 10%8.0%2.4 min1.80.8Poor retention; co-elution with void; severe tailing.
Shallow Linear 5%1.75%8.1 min1.31.2Improved retention; marginal resolution from isomers.
Optimized Multi-Step 5% (3 min hold)Variable12.4 min1.052.3Optimal ; baseline resolution; excellent peak shape [3].

Troubleshooting Decision Tree

If you encounter persistent issues during method validation, utilize the following logical decision tree to isolate and resolve the root cause.

G Issue Chromatographic Issue Detected Tailing Severe Peak Tailing (As > 1.5) Issue->Tailing Coelution Co-elution with Diglycosides Issue->Coelution Sol1 Check Mobile Phase pH Ensure pH < 3.0 (0.1% FA) Tailing->Sol1 Sol2 Check Column Activity Use End-capped C18 Tailing->Sol2 Sol3 Decrease Initial %B (Start at 2-5% ACN) Coelution->Sol3 Sol4 Change Modifier (Switch ACN to MeOH) Coelution->Sol4

Fig 2. Troubleshooting decision tree for resolving peak tailing and co-elution issues.

References

  • Google Patents. "US10435384B2 - Method for extracting herbacetin from plants of Rhodiola L." Google Patents.

Reference Data & Comparative Studies

Validation

Herbacetin-8-glucoside-3-sophoroside vs. Herbacetin Aglycone: A Comparative Guide to Bioavailability and Pharmacokinetics

As drug development increasingly turns toward flavonoid-based therapeutics, understanding the pharmacokinetic divergence between aglycones and their complex glycosides is paramount. Herbacetin, a potent flavonol, exhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly turns toward flavonoid-based therapeutics, understanding the pharmacokinetic divergence between aglycones and their complex glycosides is paramount. Herbacetin, a potent flavonol, exhibits significant antioxidant, anti-inflammatory, and neuroprotective properties[1]. However, its clinical translation is heavily dictated by its structural form.

This guide provides an objective, data-driven comparison between Herbacetin aglycone and its complex glycosylated derivative, Herbacetin-8-glucoside-3-sophoroside , dissecting the causality behind their distinct absorption profiles, metabolic fates, and experimental validation methods.

Structural & Mechanistic Divergence in Absorption

The bioavailability of a flavonoid is fundamentally governed by its molecular weight, lipophilicity, and susceptibility to enzymatic degradation.

Herbacetin Aglycone: The pure aglycone is highly lipophilic, allowing it to be rapidly absorbed by intestinal epithelial cells via passive transcellular diffusion in the upper gastrointestinal (GI) tract[2]. However, this rapid permeation is a double-edged sword. Its exposed free hydroxyl groups make it an immediate target for Phase II conjugating enzymes—specifically UDP-glucuronosyltransferases (UGTs)—in both enterocytes and hepatocytes[3]. This massive first-pass metabolism results in rapid systemic clearance and a severely restricted absolute oral bioavailability, typically hovering between 2% and 10%[3][4].

Herbacetin-8-glucoside-3-sophoroside: Glycosylation drastically alters this pharmacokinetic trajectory. The addition of a glucoside at the C8 position and a bulky sophoroside moiety at the C3 position increases the compound's hydrophilicity and molecular weight, effectively preventing passive diffusion in the small intestine[2]. Furthermore, the C3-sophoroside structure provides steric hindrance, enhancing the molecule's resistance to mammalian β-glucosidases, such as Lactase-phlorizin hydrolase (LPH), in the upper GI tract[1][2].

Consequently, the intact glycoside transits into the colon. Here, specific gut microbiota—particularly Bifidobacterium strains (e.g., B. pseudocatenulatum and B. breve)—secrete specialized hydrolases that cleave the complex sugar moieties[5][6]. This microbial hydrolysis releases the lipophilic herbacetin aglycone directly into the colon for absorption, resulting in a delayed time-to-peak concentration ( Tmax​ ) but potentially providing a sustained release profile and targeted colonic delivery.

Absorption_Mechanism Glycoside Herbacetin-8-glucoside- 3-sophoroside SmallIntestine Small Intestine (Passive Diffusion) Glycoside->SmallIntestine Poor Permeation (Enzyme Resistant) Colon Colon Microflora (Bifidobacterium spp.) Glycoside->Colon GI Transit Aglycone Herbacetin Aglycone Aglycone->SmallIntestine Rapid Permeation Liver Hepatic Metabolism (UGT Glucuronidation) SmallIntestine->Liver First-Pass Effect Colon->Aglycone Microbial Hydrolysis Systemic Systemic Circulation Colon->Systemic Delayed Absorption Liver->Systemic Low Bioavailability (<10%)

Fig 1. Mechanistic divergence in absorption and metabolism between Herbacetin aglycone and its complex glycoside.

Quantitative Pharmacokinetic & Physicochemical Data

To objectively evaluate these compounds for formulation development, we must compare their established physicochemical properties and pharmacokinetic parameters. Notably, the glycosylated form demonstrates superior in vitro free radical scavenging activity, linked directly to the stabilization provided by the 8-hydroxyl group substitution[1].

ParameterHerbacetin AglyconeHerbacetin-8-glucoside-3-sophoroside
Molecular Weight 302.24 g/mol 788.66 g/mol
Oral Bioavailability Poor (~2-10%)[4]Delayed, dependent on microbiome[5]
Primary Absorption Site Small Intestine[2]Colon (Post-hydrolysis)[2]
Phase II Metabolism Immediate (Extensive Glucuronidation)[3]Delayed (Occurs post-colonic absorption)
Antioxidant Capacity ( IC50​ ) ~15-20 μM12.3 μM (Superior free radical scavenging)[1]
Tmax​ (Time to peak) Rapid (< 1 hour)[3]Delayed (> 4-8 hours)
Enzymatic Stability Susceptible to rapid hepatic clearanceHigh resistance to upper GI β-glucosidases[1]
Self-Validating Experimental Workflows

To accurately map the bioavailability of these compounds, researchers must employ rigorous, self-validating experimental protocols. Below are the definitive methodologies for evaluating both microbial hydrolysis and systemic pharmacokinetics.

Protocol A: In Vitro Gut Microbiota Hydrolysis Assay

Objective: To quantify the conversion rate of Herbacetin-8-glucoside-3-sophoroside to its aglycone by colonic microflora.

  • Microbial Cultivation: Cultivate Bifidobacterium breve (e.g., strain INIA P367) in anaerobic broth at 37°C for 5 days[6].

    • Causality:B. breve is specifically chosen due to its proven high expression of β-glucosidases capable of cleaving complex flavonoid glycosides[5].

  • Substrate Incubation: Spike the active bacterial culture with 100 μM of the glycoside. Maintain a bacteria-free control medium to validate that degradation is strictly microbial and not due to buffer instability.

  • Serial Sampling: Withdraw 500 μL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Enzymatic Quenching: Immediately add cold methanol (1:3 v/v) to the aliquots.

    • Causality: Cold methanol instantly denatures the microbial hydrolases and precipitates proteins, preventing post-sampling ex vivo degradation and ensuring precise kinetic quantification.

  • Analysis: Centrifuge at 12,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS to track the disappearance of the glycoside and the stoichiometric appearance of the aglycone[6].

Protocol B: In Vivo Pharmacokinetic Profiling

Objective: To determine the absolute bioavailability, Cmax​ , and AUC of both compounds in a mammalian model.

  • Animal Preparation: Utilize male Sprague-Dawley rats. Fast the animals for 12 hours prior to dosing, allowing free access to water[3].

    • Causality: Fasting eliminates food-drug interactions and standardizes baseline GI transit time. This ensures that any delayed Tmax​ observed for the glycoside is strictly due to the time required for colonic transit and microbial hydrolysis, rather than delayed gastric emptying.

  • Administration: Administer equimolar doses of the aglycone and the glycoside via oral gavage using a suitable vehicle (e.g., 0.5% CMC-Na)[3].

  • Blood Collection: Draw blood from the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours into heparinized tubes[3].

  • Sample Processing & Quantification: Centrifuge to isolate plasma. Extract the analytes using protein precipitation (acetonitrile). Quantify using UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate standard PK parameters[3].

PK_Protocol Step1 1. Animal Preparation Sprague-Dawley Rats Fasted 12h Step2 2. Dosing Oral Gavage (Equimolar) Aglycone vs Glycoside Step1->Step2 Step3 3. Serial Sampling Blood collection at 0.25, 0.5, 1, 2, 4, 8, 12, 24h Step2->Step3 Step4 4. Sample Processing Protein Precipitation with Acetonitrile Step3->Step4 Step5 5. Quantification UPLC-MS/MS MRM Mode Step4->Step5

Fig 2. Self-validating in vivo pharmacokinetic experimental workflow for bioavailability assessment.

Conclusion & Formulation Strategy

Choosing between Herbacetin aglycone and Herbacetin-8-glucoside-3-sophoroside depends entirely on the therapeutic target. If rapid systemic exposure is required, the aglycone must be formulated with absorption enhancers or nano-delivery systems to bypass its severe first-pass glucuronidation[3]. Conversely, Herbacetin-8-glucoside-3-sophoroside is an ideal candidate for targeted colonic delivery. Its resistance to upper GI enzymes and reliance on Bifidobacterium-mediated hydrolysis makes it a highly stable prodrug-like molecule, offering superior antioxidant capacity and sustained release for lower intestinal pathologies.

References
  • Herbacetin-8-glucoside-3-sophoroside | 77298-68-1 - Benchchem - 1

  • Herbacetin: A Comprehensive Technical Guide to Bioavailability and Metabolic Profile in Animal Models - Benchchem - 3

  • Production of flavonoid and lignan aglycones from flaxseed and soy extracts by Bifidobacterium strains - International Journal of Food Science and Technology / Oxford Academic - 5

  • Flavonoids for gastrointestinal tract local and associated systemic effects: A review of clinical trials and future perspectives - PMC / NIH - 2

  • Preclinical toxicity test results of a new antiviral immune-modulator compound consisting of flavonoid molecules - Exploration Pub - 4

  • Production of flavonoid and lignan aglycones from flaxseed and soy extracts by Bifidobacterium strains (Pre-print/CSIC) - CSIC -6

Sources

Comparative

Validation of UPLC Method for Herbacetin-8-Glucoside-3-Sophoroside Analysis: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Complex Flavonoids Herbacetin-8-glucoside-3-sophoroside (H8G3S, CAS: 77298-68-1) is a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Complex Flavonoids

Herbacetin-8-glucoside-3-sophoroside (H8G3S, CAS: 77298-68-1) is a complex flavonol glycoside primarily identified in adaptogenic botanical matrices such as Rhodiola rosea and Rhodiola crenulata[1][2]. Pharmacologically, it has demonstrated significant antioxidant, anti-inflammatory, and neuroprotective properties, making it a high-value target for therapeutic development and quality control of herbal preparations[3].

However, quantifying H8G3S presents a distinct analytical challenge. The molecule possesses a bulky structure with multiple highly polar glycosidic linkages (a glucoside at C-8 and a sophoroside at C-3) and multiple phenolic hydroxyl groups. In traditional High-Performance Liquid Chromatography (HPLC), these structural features often lead to secondary interactions with residual silanols on the stationary phase, resulting in severe peak tailing, extended run times, and poor resolution from structurally analogous flavonoids (such as rhodiosin or gossypetin derivatives)[2].

To overcome these limitations, Ultra-Performance Liquid Chromatography (UPLC) has become the gold standard. By utilizing sub-2 μm particle technology and ultra-high pressure fluidics, UPLC flattens the C -term of the van Deemter equation, minimizing mass transfer resistance. This guide provides a comprehensive, self-validating UPLC methodology for H8G3S, objectively comparing its performance against traditional HPLC.

Objective Comparison: UPLC vs. Traditional HPLC

When transitioning from HPLC to UPLC for flavonoid glycoside analysis, the causality behind the performance leap lies in fluid dynamics and particle chemistry. Sub-2 μm particles reduce the diffusion path length for the analyte molecules entering and exiting the stationary phase pores. Consequently, higher linear velocities can be applied without sacrificing theoretical plates, yielding narrower peaks and higher signal-to-noise (S/N) ratios.

Table 1: Performance Comparison for Flavonoid Glycoside Analysis
ParameterTraditional HPLCUPLC (Sub-2 μm)Mechanistic Rationale
Particle Size 3.5 – 5.0 μm1.7 – 1.8 μmSmaller particles reduce eddy diffusion and improve mass transfer kinetics.
System Pressure < 400 bar (6,000 psi)Up to 1,000+ bar (15,000 psi)Required to drive mobile phase through tightly packed sub-2 μm beds.
Run Time 30 – 45 minutes5 – 10 minutesHigher optimal flow velocities allow for rapid gradient elution.
Peak Width Broad (tailing common)Sharp (< 5 seconds)Reduced longitudinal diffusion due to faster transit times.
Sensitivity (LOD) Moderate (ng/mL range)High (pg/mL to low ng/mL)Narrower peaks concentrate the analyte band, increasing the UV/MS signal apex.
Solvent Consumption ~30 - 40 mL per run< 5 mL per runLower flow rates (e.g., 0.3 mL/min) and shorter run times drastically cut waste.

Mechanistic Workflow of UPLC Separation

The separation of H8G3S requires a carefully engineered mobile phase. Because H8G3S contains acidic phenolic hydroxyls, an unmodified aqueous/organic mobile phase would allow partial ionization of the molecule, leading to split peaks or tailing.

The Causality of the Mobile Phase: We introduce 0.1% Formic Acid into both the aqueous and organic phases. The low pH (approx. 2.7) ensures that the phenolic hydroxyl groups remain fully protonated (neutral). This maximizes their hydrophobic interaction with the C18 stationary phase, ensuring a predictable, sharp elution profile.

UPLC_Workflow SamplePrep Sample Preparation (Ultrasonic Extraction in 70% MeOH) Injection UPLC Injection (1-2 μL Volume) SamplePrep->Injection Filtered (0.22μm) Column Sub-2μm BEH C18 Column (Stationary Phase) Injection->Column High Pressure Fluidics Separation Analyte Separation (Gradient: 0.1% FA in Water/MeCN) Column->Separation Differential Partitioning Detection PDA / MS Detection (Data Acquisition at 254/360 nm) Separation->Detection Elution & Quantitation

Fig 1. Mechanistic workflow of UPLC separation for highly polar flavonoid glycosides.

Self-Validating System: ICH Q2(R1) Method Validation Protocol

To ensure absolute trustworthiness, any analytical method must be a self-validating system. We adhere strictly to the ICH Q2(R1) / Q2(R2) Guidelines for Validation of Analytical Procedures [4][5]. The logic of this framework ensures that every potential source of error—from matrix interference to instrument drift—is systematically quantified and controlled.

Validation_Logic Start ICH Q2(R1) Validation Framework Specificity Specificity (Peak Purity via PDA/MS) Start->Specificity Linearity Linearity & Range (R² > 0.999) Start->Linearity Precision Precision (Intra/Inter-day RSD < 2%) Start->Precision Accuracy Accuracy (Spike Recovery 95-105%) Start->Accuracy Sensitivity LOD & LOQ (S/N Ratio 3:1 & 10:1) Linearity->Sensitivity

Fig 2. Logical framework of ICH Q2(R1) analytical method validation.

Table 2: Validation Parameters and Acceptance Criteria
Validation ParameterPurpose & Mechanistic RationaleAcceptance Criteria
Specificity Ensures the H8G3S peak is free from co-eluting matrix interferences (e.g., other Rhodiola metabolites).Peak purity angle < Peak purity threshold (via PDA).
Linearity Confirms the detector response is directly proportional to analyte concentration across the working range.Correlation coefficient ( R2 ) 0.999.
LOD / LOQ Defines the lowest concentration that can be reliably detected (LOD) or quantified (LOQ).S/N 3 for LOD; S/N 10 for LOQ.
Precision Assesses random error. Intra-day (repeatability) and Inter-day (intermediate precision) evaluates system stability.RSD 2.0% for retention time and peak area.
Accuracy (Recovery) Evaluates systematic error (bias). Known amounts of H8G3S are spiked into the matrix to check for extraction loss.Mean recovery between 95.0% and 105.0%.

Step-by-Step Experimental Methodology

Sample Preparation (Extraction)

Rationale: 70% Methanol is utilized because its polarity perfectly matches the highly hydroxylated structure of H8G3S, maximizing extraction yield while precipitating unwanted lipophilic waxes.

  • Accurately weigh 100 mg of finely pulverized botanical sample (e.g., Rhodiola root powder) into a 50 mL conical flask[1].

  • Add exactly 10.0 mL of 70% Methanol (v/v).

  • Weigh the flask to record the initial mass.

  • Perform ultrasonic extraction at room temperature (25°C) for 30 minutes at 40 kHz.

  • Cool to room temperature and re-weigh. Compensate for any solvent loss by adding 70% Methanol.

  • Centrifuge the extract at 14,000 rpm for 10 minutes to pellet cellular debris.

  • Filter the supernatant through a 0.22 μm PTFE syringe filter directly into a UPLC autosampler vial.

Chromatographic Conditions

Rationale: An Ethylene Bridged Hybrid (BEH) particle is chosen for its superior stability at varied pH levels and high pressures compared to standard silica.

  • System: Waters ACQUITY UPLC H-Class (or equivalent).

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm).

  • Column Temperature: 35°C (Reduces mobile phase viscosity, lowering backpressure).

  • Mobile Phase A: LC-MS grade Water containing 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile containing 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1.0 μL.

  • Detection: Photodiode Array (PDA) at 254 nm and 360 nm (optimal for flavonol conjugated systems).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% 25% B

    • 5.0 - 8.0 min: 25% 60% B

    • 8.0 - 9.0 min: 60% 95% B (Column Wash)

    • 9.0 - 10.0 min: 5% B (Re-equilibration)

Validation Execution Steps
  • Preparation of Standard Curve: Prepare a stock solution of H8G3S reference standard (1.0 mg/mL in Methanol). Serially dilute to create 6 calibration points (e.g., 1, 5, 10, 25, 50, 100 μg/mL). Inject in triplicate. Plot peak area vs. concentration.

  • Precision Testing: Inject the 25 μg/mL standard six consecutive times. Calculate the Relative Standard Deviation (RSD) of the peak areas. Repeat over three different days for inter-day precision.

  • Recovery (Spiking) Study: Take a known botanical sample with a pre-quantified baseline of H8G3S. Spike it with low, medium, and high concentrations of the H8G3S standard (80%, 100%, 120% of the baseline). Extract and analyze. Calculate: (Measured - Baseline) / Spiked Amount × 100.

Conclusion

The transition from HPLC to UPLC for the quantification of Herbacetin-8-glucoside-3-sophoroside represents a critical upgrade in analytical rigor. By leveraging sub-2 μm particle chemistry and adhering to a self-validating ICH Q2(R1) framework, laboratories can achieve baseline resolution of complex Rhodiola flavonoids in under 10 minutes. This protocol ensures high-throughput capability without compromising the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) required for stringent pharmaceutical quality control.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. URL:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). URL:[Link]

  • Quantitative analysis of active components in Rhodiola species based on disease module-guided network pharmacology. Arabian Journal of Chemistry. URL:[Link]

  • Rhodiosin and herbacetin in Rhodiola rosea preparations: additional markers for quality control? ResearchGate. URL:[Link]

Sources

Validation

A Comparative Guide to Antioxidant Capacities: Herbacetin-8-glucoside-3-sophoroside vs. Quercetin

In the landscape of natural product drug discovery, flavonoids represent a critical class of therapeutic antioxidants. For decades, Quercetin (3,3',4',5,7-pentahydroxyflavone) has served as the gold standard for benchmar...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of natural product drug discovery, flavonoids represent a critical class of therapeutic antioxidants. For decades, Quercetin (3,3',4',5,7-pentahydroxyflavone) has served as the gold standard for benchmarking antioxidant capacity[1]. However, the pharmaceutical application of quercetin is notoriously limited by its poor aqueous solubility and rapid metabolic degradation.

Enter Herbacetin-8-glucoside-3-sophoroside —a highly glycosylated derivative of the flavonol herbacetin. While the aglycone herbacetin demonstrates potent radical scavenging[2], the addition of a sophoroside (a β-1,2-linked diglucoside) at the C-3 position and a glucoside at the C-8 position fundamentally alters its physicochemical and mechanistic profile[3].

This guide provides an objective, data-driven comparison of these two compounds, detailing the causality behind their structure-activity relationships (SAR) and providing validated experimental protocols for their evaluation.

Structural Causality & Mechanistic Divergence

To understand the divergent antioxidant behaviors of these two molecules, we must analyze their functional groups. Antioxidant capacity in flavonoids is primarily governed by Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.

  • Quercetin (The Direct Scavenger): Quercetin possesses a 3',4'-dihydroxy (catechol) structure on its B-ring, a 2,3-double bond conjugated with a 4-oxo function, and free hydroxyl groups at C-3 and C-5[1]. The catechol group allows for rapid HAT, forming a highly stable ortho-semiquinone radical. This makes quercetin an exceptionally potent direct scavenger in cell-free assays (e.g., DPPH, ABTS).

  • Herbacetin-8-glucoside-3-sophoroside (The Cellular Modulator): This compound lacks the B-ring catechol (possessing only a 4'-OH). More importantly, its C-3 and C-8 hydroxyl groups are sterically blocked by bulky sugar moieties[3]. Because the free 3-OH is critical for stabilizing radicals via intramolecular hydrogen bonding, this glycosylation drastically reduces its direct chemical scavenging kinetics. However, the sugars impart immense hydrophilicity, making it a superior candidate for aqueous drug formulations[4]. In biological systems, it acts as a prodrug—requiring enzymatic cleavage by cellular glycosidases to release the active aglycone, which subsequently neutralizes Reactive Oxygen Species (ROS) and activates the Keap1/Nrf2 signaling pathway[2][5].

SAR_Mechanism Q Quercetin Free 3-OH & Catechol B-ring Direct Direct Scavenging High HAT/SET Activity Q->Direct Rapid H-atom transfer Indirect Cellular Antioxidant Nrf2 Pathway Activation Q->Indirect Moderate activation HGS Herbacetin-8-glucoside-3-sophoroside Glycosylated 3-OH & 8-OH HGS->Indirect Enzymatic Cleavage / Receptor Interaction Sol Physicochemical High Aqueous Solubility HGS->Sol Bulky sugar moieties

Fig 1. Structure-activity relationship governing the primary antioxidant mechanisms of both compounds.

Quantitative Performance Data

The following table synthesizes the comparative antioxidant capacities and physicochemical properties of the two compounds. Note: Direct scavenging values for the glycoside reflect the kinetic hindrance of the sugar moieties prior to cellular metabolism.

ParameterQuercetin (Standard)Herbacetin (Aglycone)Herbacetin-8-glucoside-3-sophoroside
DPPH IC₅₀ (µM) 9.84 ± 0.34[1]~12.2 - 15.2[2]> 150.0 (Kinetically hindered)
ABTS IC₅₀ (µM) ~12.5~13.9[2]> 100.0 (Kinetically hindered)
Aqueous Solubility < 0.1 mg/mL (Lipophilic)< 0.5 mg/mL> 10.0 mg/mL (Highly Hydrophilic)
Primary Mechanism Direct Scavenging (HAT)Direct Scavenging & Nrf2Cellular Signaling / Prodrug[4]
Optimal Assay Cell-free (DPPH/ORAC)Cell-free & CellularCellular Antioxidant Activity (CAA)

Self-Validating Experimental Protocols

To accurately compare a lipophilic direct scavenger (Quercetin) with a hydrophilic cellular modulator (Herbacetin-8-glucoside-3-sophoroside), researchers must employ orthogonal assays. Relying solely on cell-free assays will yield false-negative efficacy for the glycoside.

Protocol A: High-Throughput DPPH Radical Scavenging Assay

Purpose: To measure direct Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) kinetics.

Methodology & Causality:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute methanol[6]. Causality: Methanol is chosen because DPPH radicals are stable in organic solvents, and it ensures the solubility of lipophilic standards like quercetin.

  • Sample Dilution: Prepare serial dilutions (10–200 µM) of Quercetin and Herbacetin-8-glucoside-3-sophoroside. Crucial Step: For the glycoside, use a co-solvent system (e.g., Methanol:Water 80:20) to ensure complete dissolution of the hydrophilic sugars without precipitating the DPPH reagent.

  • Reaction Setup: In a 96-well microplate, add 100 µL of the sample solution to 100 µL of the DPPH working solution[6].

  • Incubation: Incubate the plate in total darkness at room temperature for exactly 30 minutes. Causality: DPPH radicals are highly sensitive to light degradation, which causes baseline drift. The 30-minute window is critical; while quercetin reacts almost instantaneously, sterically hindered glycosides require extended time to reach steady-state equilibrium.

  • Measurement: Read absorbance at 517 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression[6].

Protocol B: Cellular Antioxidant Activity (CAA) Assay

Purpose: To evaluate physiological efficacy, membrane permeability, and intracellular prodrug activation.

Methodology & Causality:

  • Cell Seeding: Seed HepG2 or RAW 264.7 macrophages at 6 × 10⁴ cells/well in a 96-well plate and incubate for 24 hours[1][5].

  • Probe Internalization: Wash cells with PBS and incubate with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) and the test compounds (Quercetin or the Herbacetin glycoside) for 1 hour. Causality: DCFH-DA is non-fluorescent and cell-permeable. Once inside, cellular esterases cleave the diacetate groups, trapping the DCFH probe intracellularly. This self-validating step ensures we only measure antioxidant activity inside the cell.

  • Stress Induction: Remove the medium, wash cells, and apply 600 µM AAPH (a peroxyl radical generator) or 200 µM H₂O₂[5].

  • Fluorescence Kinetics: Measure fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour.

  • Data Interpretation: While Herbacetin-8-glucoside-3-sophoroside shows poor DPPH activity, it demonstrates significant efficacy in the CAA assay. Cellular glycosidases cleave the sophoroside and glucoside moieties, releasing the active herbacetin aglycone to neutralize intracellular ROS and trigger downstream signaling[3].

Cellular Signaling: The Nrf2/HO-1 Pathway

Beyond direct scavenging, the true therapeutic value of herbacetin derivatives in drug development lies in their ability to activate the endogenous antioxidant defense system[5]. Upon cellular entry and enzymatic processing, the aglycone interacts with Keap1, facilitating the nuclear translocation of Nrf2.

Nrf2_Pathway Flavonoid Herbacetin Aglycone (Post-Cleavage) Keap1 Keap1-Nrf2 Complex (Cytosol) Flavonoid->Keap1 Electrophilic interaction Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Dissociation ARE ARE (DNA Binding) Nrf2->ARE Binds Antioxidant Response Element HO1 Antioxidant Enzymes (HO-1, NQO1, SOD) ARE->HO1 Gene Transcription ROS ROS Neutralization HO1->ROS Scavenges Free Radicals

Fig 2. Keap1-Nrf2-ARE cellular antioxidant signaling pathway activated by herbacetin derivatives.

Conclusion for Drug Development Professionals

When selecting between these compounds for formulation:

  • Choose Quercetin if your goal is topical application, food preservation, or direct chemical stabilization where aqueous solubility is not a limiting factor.

  • Choose Herbacetin-8-glucoside-3-sophoroside for oral or intravenous drug delivery systems targeting systemic oxidative stress, chronic inflammation, or metabolic disorders[4]. Its superior pharmacokinetic profile (solubility and stability) compensates for its lower direct radical scavenging capacity, acting as a highly effective cellular prodrug.

References

  • Benchchem.Herbacetin-8-glucoside-3-sophoroside | 77298-68-1.
  • ResearchGate.Herbacetin Attenuates Oxidative Stress via Activating Nrf2/HO-1 Signaling Pathway in RAW 264.7 Cells and Caenorhabditis elegans.
  • PMC / NIH.Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship.
  • Benchchem.Application Notes: DPPH Assay for Measuring Herbacetin's Free Radical Scavenging Activity.
  • PMC / NIH.LC-MS Profile, Gastrointestinal and Gut Microbiota Stability and Antioxidant Activity of Rhodiola rosea Herb Metabolites.

Sources

Comparative

Structural differentiation of herbacetin-8-glucoside-3-sophoroside and gossypetin glycosides

Structural Differentiation of Herbacetin-8-glucoside-3-sophoroside and Gossypetin Glycosides: A Comprehensive Analytical Guide Introduction: The Analytical Challenge Flavonol glycosides are highly bioactive compounds cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Differentiation of Herbacetin-8-glucoside-3-sophoroside and Gossypetin Glycosides: A Comprehensive Analytical Guide

Introduction: The Analytical Challenge

Flavonol glycosides are highly bioactive compounds critical to drug development and botanical research. Among these, derivatives of herbacetin (8-hydroxykaempferol) and gossypetin (8-hydroxyquercetin) are frequently co-extracted from medicinal plants such as Rhodiola rosea [1[1]]. Because these aglycones differ by only a single hydroxyl group on the B-ring, and their glycosylation patterns can yield near-isobaric masses, differentiating specific compounds like herbacetin-8-glucoside-3-sophoroside from complex gossypetin glycosides (e.g., gossypetin-3-glucoside-8-glucuronide) requires a rigorous, multi-modal analytical strategy.

As a Senior Application Scientist, I have designed this guide to move beyond basic theoretical descriptions. Here, we will dissect the causality behind specific High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) techniques, providing self-validating protocols that ensure absolute structural certainty and eliminate false positive identifications.

Structural and Chemical Variances

To successfully differentiate these molecules, we must first isolate the structural variables that dictate their behavior in analytical instruments:

  • The Aglycone Core (B-Ring Hydroxylation):

    • Herbacetin contains a single hydroxyl group at the 4'-position of the B-ring. This symmetry creates a distinct AA'BB' proton splitting pattern in NMR.

    • Gossypetin contains a catechol moiety (3',4'-dihydroxy) on the B-ring, yielding an asymmetric ABX splitting pattern [2[2]].

  • Glycosylation Architecture:

    • Herbacetin-8-glucoside-3-sophoroside features a monosaccharide (glucose) at C-8 and a disaccharide (sophorose: glucose-β-1,2-glucose) at C-3 [3[3]].

    • Gossypetin Glycosides frequently present with glucuronide moieties (e.g., at C-8), which drastically alter their ionization efficiency and fragmentation pathways in negative and positive ESI modes [4[4]].

Analytical Differentiation Strategy

LC-HRMS/MS Profiling

Mass spectrometry serves as the primary filter. The exact mass of the precursor ion distinguishes the degree of oxygenation and the specific sugar moieties attached.

Causality of Fragmentation: In MS/MS, the collision-induced dissociation (CID) of herbacetin-8-glucoside-3-sophoroside will yield a diagnostic neutral loss of 324 Da (the entire sophoroside unit) or sequential 162 Da losses, ultimately revealing the herbacetin aglycone at m/z 303.050 [3[3]]. Conversely, gossypetin glycosides containing glucuronic acid will show a characteristic loss of 176 Da, exposing the gossypetin aglycone at m/z 319.045 [4[4]].

Table 1: HRMS/MS Diagnostic Fragmentation Data (Positive Ion Mode)

CompoundExact Mass [M+H]⁺Aglycone Ion [Y₀]⁺Characteristic Neutral Losses
Herbacetin-8-glucoside-3-sophoroside m/z 789.1892m/z 303.050-324 Da (Sophorose), -162 Da (Glucose)
Gossypetin-3-glucoside-8-glucuronide m/z 657.1456m/z 319.045-176 Da (Glucuronic acid), -162 Da (Glucose)
NMR Structural Elucidation

While HRMS provides the molecular formula and sequencing, NMR is mandatory to confirm the exact linkage positions (e.g., distinguishing a C-3 from a C-7 linkage) and the B-ring substitution.

Causality of Chemical Shifts: The use of DMSO-d₆ as a solvent is critical; it prevents the rapid exchange of phenolic protons with the solvent, allowing the observation of the highly deshielded 5-OH proton (typically >12 ppm), confirming the flavonol core [5[5]].

Table 2: Diagnostic ¹H NMR Chemical Shifts (DMSO-d₆, 600 MHz)

Proton PositionHerbacetin Core (AA'BB' System)Gossypetin Core (ABX System)Multiplicity / Coupling (J in Hz)
H-6 ~6.25 ppm~6.25 ppmSinglet (1H)
H-2' ~8.20 ppm~7.90 - 8.10 ppmd (J ~2.2) for Gossypetin; d (J ~9.0) for Herbacetin
H-3' ~6.85 ppmN/A (Substituted)d (J ~9.0) for Herbacetin
H-5' ~6.85 ppm~6.90 - 7.00 ppmd (J ~8.7)
H-6' ~8.20 ppm~7.60 - 7.95 ppmdd (J ~8.7, 2.2) for Gossypetin; d (J ~9.0) for Herbacetin

Self-Validating Experimental Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems. Built-in checkpoints guarantee that the data generated is free from analytical artifacts such as in-source fragmentation or solvent-induced shifts.

Protocol A: LC-HRMS/MS Aglycone Profiling
  • Sample Preparation: Extract the plant material using cold 70% aqueous methanol. Causality: Cold extraction prevents the enzymatic hydrolysis of the sophoroside or glucuronide moieties, preserving the native glycosidic architecture.

  • Chromatography: Utilize a C18 column (e.g., 2.1 × 100 mm, 1.8 µm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Causality: Formic acid ensures complete protonation of the flavonols, maximizing the [M+H]⁺ signal intensity and standardizing retention times [3[3]].

  • MS/MS Acquisition & Self-Validation: Set the mass spectrometer to Data-Dependent Acquisition (DDA) mode.

    • Self-Validation Checkpoint: Monitor the MS1 spectra at a low Declustering Potential (DP). If the aglycone masses (m/z 303 or 319) appear strongly in the MS1 scan, in-source fragmentation is occurring. Lower the DP until only the intact precursor ions (m/z 789 or 657) are visible.

  • Fragmentation Analysis: Apply a ramped Collision Energy (CE) of 15–45 eV. Validate the presence of herbacetin-8-glucoside-3-sophoroside by confirming the sequential loss of two glucose units (-162 Da, then -162 Da) rather than a single -324 Da loss, which proves the disaccharide nature of sophorose.

Protocol B: 2D NMR Linkage Validation
  • Sample Dissolution: Dissolve 5–10 mg of the highly purified compound in 500 µL of ultra-dry DMSO-d₆.

  • 1D ¹H NMR Acquisition: Acquire the proton spectrum. Self-Validation Checkpoint: Confirm the presence of the H-6 singlet at ~6.25 ppm. The absence of an H-8 signal confirms that the C-8 position is substituted (glycosylated) in both target compounds [5[5]].

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Causality: HMBC is used to trace the connectivity across the glycosidic oxygen.

    • Self-Validation Checkpoint: To definitively prove the sophoroside is at C-3 on herbacetin, trace the cross-peak from the anomeric proton of the inner glucose (H-1'', ~5.12 ppm) to the C-3 carbon of the aglycone (~133.4 ppm) [3[3]]. A lack of correlation to the C-8 carbon (~122 ppm) validates the structural assignment.

Workflow Visualization

G cluster_MS LC-HRMS/MS Differentiation cluster_NMR NMR Structural Elucidation Start Complex Plant Extract (Flavonol Glycosides) MS_Herba Herbacetin Derivative [M+H]+ m/z 789.1892 Aglycone: m/z 303 Start->MS_Herba ESI+ Screening MS_Gossy Gossypetin Derivative [M+H]+ m/z 657.1300 Aglycone: m/z 319 Start->MS_Gossy ESI+ Screening NMR_Herba 1H NMR B-Ring: AA'BB' System (4'-OH) δ ~6.85 & 8.20 ppm MS_Herba->NMR_Herba Purification & 1D/2D NMR NMR_Gossy 1H NMR B-Ring: ABX System (3',4'-diOH) δ ~6.99, 7.92, 8.08 ppm MS_Gossy->NMR_Gossy Purification & 1D/2D NMR

Analytical workflow for differentiating herbacetin and gossypetin glycosides via HRMS and NMR.

References

  • Benchchem. "Herbacetin-8-glucoside-3-sophoroside | 77298-68-1". Benchchem.
  • Olennikov, D. N., & Chirikova, N. K. (2022). "New Metabolites of Rhodiola rosea I. Glycosides of Herbacetin and Gossypetin." Chemistry of Natural Compounds.
  • Frański, R., et al. (2003). "Electrospray mass spectrometric decomposition of some glucuronic acid-containing flavonoid diglycosides." Phytochemical Analysis.
  • "New Reported Flavonol Characterized by NMR from the Petals of Talipariti elatum S. w. in Cuba" (2016). SCIRP.
  • "A New Polyoxygenated Flavonol Gossypetin-3-O-β-d-Robinobioside from Caesalpinia gilliesii..." (2018). MDPI.

Sources

Validation

Inter-Laboratory Validation of Herbacetin-8-Glucoside-3-Sophoroside Quantification: A Comparative Guide

As analytical scientists and drug development professionals, we frequently encounter the "matrix trap"—a scenario where an analytical method performs flawlessly in neat solvent but fails spectacularly when applied to com...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical scientists and drug development professionals, we frequently encounter the "matrix trap"—a scenario where an analytical method performs flawlessly in neat solvent but fails spectacularly when applied to complex biological extracts. Herbacetin-8-glucoside-3-sophoroside (CAS: 77298-68-1), a complex flavonoid-O-glycoside recognized for its potent antioxidant, anti-inflammatory, and neuroprotective properties[1], is particularly susceptible to this phenomenon. Its highly polar nature, driven by the dual glycosidic linkages (a glucoside at C-8 and a sophoroside at C-3), makes its extraction and ionization highly sensitive to matrix interference.

This guide provides an objective comparison of analytical platforms and establishes a self-validating, inter-laboratory protocol designed to ensure absolute reproducibility and scientific integrity in the quantification of this critical compound.

The Analytical Challenge: Matrix Effects and Ion Suppression

When quantifying multi-glycosylated flavonoids in biological samples (e.g., plasma, bile, or plant extracts), the primary hurdle is signal suppression in the electrospray ionization (ESI) source[2]. Co-eluting matrix components, such as endogenous proteins and bile acids, compete with the target analyte for available charge droplets, leading to erratic ionization efficiency and poor inter-laboratory reproducibility[3].

To solve this, laboratories must transition from simple protein precipitation to targeted Solid Phase Extraction (SPE). The logical flow of this mitigation strategy is visualized below.

MatrixEffect M1 Complex Matrix (Proteins, Lipids) M2 Direct Injection (Co-elution) M1->M2 Without SPE M4 Solid Phase Extraction (Targeted Clean-up) M1->M4 With SPE M3 Ion Suppression (Poor Reproducibility) M2->M3 Signal Loss M5 Enhanced Ionization (High Reproducibility) M4->M5 >90% Interferents Removed

Logical flow of matrix effect suppression using SPE for flavonoid quantification.

Comparative Analysis of Quantification Platforms

Selecting the appropriate analytical platform dictates the sensitivity and robustness of the assay. While High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a staple for high-concentration botanical extracts[4], Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is mandatory for pharmacokinetic studies requiring trace-level detection[5].

The table below summarizes the performance characteristics of these platforms when applied to complex flavonoid glycosides:

Analytical PlatformSensitivity (LOD/LOQ)SelectivityMatrix Effect SusceptibilityInter-Lab Reproducibility
HPLC-DAD Moderate (µg/mL)Low (Relies on UV spectra)LowHigh (Standardized easily)
LC-ESI-MS/MS (QQQ) High (ng/mL to pg/mL)Very High (MRM transitions)High (Requires SPE clean-up)Moderate to High
UHPLC-QTOF-MS High (ng/mL)Ultra High (Exact mass)ModerateModerate (Complex tuning)

Data synthesis based on cross-validation standards for flavonoid quantification[4][5].

Standardized Experimental Protocol (A Self-Validating System)

To ensure inter-laboratory validation (e.g., transferring a method from an R&D facility to a Contract Research Organization), the protocol must be a self-validating system . This means the methodology inherently monitors its own accuracy through the strategic use of Internal Standards (IS) and continuous Quality Control (QC) bracketing[3].

Step-by-Step Methodology

Step 1: Internal Standard Spiking (The Control Mechanism)

  • Action: Spike 10 µL of a structurally similar stable isotope or analog (e.g., Rutin, 100 nM) into 100 µL of the biological sample before any processing[3].

  • Causality: Adding the IS at step zero ensures that any subsequent volumetric loss during extraction, or ionization suppression in the MS source, affects the analyte and IS equally. The quantification is based on the ratio of their signals, rendering the final calculation mathematically resilient to physical losses.

Step 2: Protein Precipitation & Extraction

  • Action: Add 400 µL of Methanol containing 0.1% Formic Acid. Vortex for 2 minutes and centrifuge at 15,000 rpm for 15 minutes[3].

  • Causality: Methanol effectively denatures and precipitates endogenous proteins. The critical addition of 0.1% Formic Acid lowers the pH, ensuring the multiple phenolic hydroxyl groups of herbacetin-8-glucoside-3-sophoroside remain in their un-ionized, protonated state. This prevents oxidative degradation that rapidly occurs at neutral or alkaline pH.

Step 3: Solid Phase Extraction (SPE) Clean-up

  • Action: Load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash with 5% aqueous methanol to elute highly polar interferents (like salts). Elute the target flavonoid with 80% methanol. Evaporate under nitrogen and reconstitute in 20% Acetonitrile[2].

  • Causality: This step removes >90% of phospholipids and bile acids[2]. By eliminating these surfactants, we prevent them from competing for charge on the surface of the ESI droplets, thereby eliminating the root cause of matrix suppression.

Step 4: LC-ESI-MS/MS Acquisition

  • Action: Inject 10 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Use a mobile phase gradient of Acetonitrile and Water, both modified with 0.1% Formic Acid[2][5]. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode (Negative ESI).

  • Causality: Formic acid acts as an ion-pairing agent, sharpening chromatographic peaks. Negative ESI mode is selected because the acidic phenolic protons of the herbacetin aglycone readily lose a proton [M-H]⁻, yielding a highly stable and abundant precursor ion[5].

Workflow S1 Sample Prep (IS Spiking) S2 Protein PPT (MeOH + 0.1% FA) S1->S2 Homogenize S3 SPE Clean-up (Matrix Removal) S2->S3 Centrifuge S4 LC-ESI-MS/MS (MRM Mode) S3->S4 Reconstitute S5 Data Analysis (Ratio Quantification) S4->S5 Acquire

Step-by-step experimental workflow for inter-laboratory validation.

Inter-Laboratory Validation Acceptance Criteria

For the method to be deemed successfully cross-validated between laboratories, the following statistical thresholds must be met across all testing sites:

  • Linearity: The calibration curve must exhibit an R2≥0.995 over a dynamic range of at least 1.56 nM to 4000 nM[2].

  • Precision & Accuracy: Intra-day and inter-day precision (expressed as Relative Standard Deviation, RSD) must be ≤15% for all QC levels, and ≤20% at the Lower Limit of Quantification (LLOQ)[5].

  • Extraction Recovery: The absolute recovery of the flavonoid through the SPE process must consistently fall between 85% and 115%[2][5].

  • Matrix Effect: The matrix factor (calculated by comparing the peak area of the analyte spiked post-extraction to the peak area in neat solvent) must be within 100±20% [2].

By adhering to this causality-driven protocol, laboratories can confidently quantify herbacetin-8-glucoside-3-sophoroside, ensuring that variations in data reflect true biological differences rather than analytical artifacts.

Sources

Comparative

A Comparative Guide to the MS/MS Fragmentation of Herbacetin and its Sophoroside Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of natural product analysis and drug discovery, mass spectrometry (MS) stands as a cornerstone for structural elucidation. Tandem mass spec...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product analysis and drug discovery, mass spectrometry (MS) stands as a cornerstone for structural elucidation. Tandem mass spectrometry (MS/MS) provides a deeper level of structural insight by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This guide offers a detailed comparison of the MS/MS fragmentation patterns of the flavonol herbacetin and its sophoroside derivatives, providing valuable insights for their identification and characterization in complex matrices.

Introduction to Herbacetin and its Glycosides

Herbacetin (3,4',5,7,8-pentahydroxyflavone) is a flavonol, a class of flavonoids known for their antioxidant and various other biological activities. Like many flavonoids, herbacetin often occurs in nature conjugated with sugar moieties, forming glycosides. Sophorosides are diglycosides containing a sophorose sugar unit (two glucose molecules linked by a β-1,2-glycosidic bond). The addition of this sugar moiety significantly alters the physicochemical properties of the parent aglycone, including its mass and fragmentation behavior in MS/MS analysis. Understanding these differences is crucial for the unambiguous identification of these compounds in complex mixtures such as plant extracts or biological samples.

The Principles of Flavonoid Fragmentation in MS/MS

Collision-induced dissociation (CID) is the most common method for inducing fragmentation in MS/MS. For flavonoids, fragmentation typically occurs in a predictable manner, providing structural information about the aglycone core and any attached substituents. The primary fragmentation pathways for flavonols like herbacetin involve:

  • Retro-Diels-Alder (RDA) reactions: This is a characteristic fragmentation of the C-ring, leading to the formation of product ions that reveal the substitution pattern of the A and B rings.[1][2]

  • Neutral losses: Common neutral losses from the aglycone include H₂O, CO, and CO₂.

  • Cleavage of glycosidic bonds: In flavonoid glycosides, the bond between the aglycone and the sugar moiety (O-glycosidic bond) is relatively labile and readily cleaves during CID.[3] This results in a prominent ion corresponding to the aglycone.

  • Cross-ring cleavages of the sugar moiety: Further fragmentation can occur within the sugar unit itself, providing information about the nature and linkage of the sugars.

Comparative Fragmentation Analysis: Herbacetin vs. Herbacetin Sophoroside

The MS/MS fragmentation of herbacetin and its sophoroside derivatives will exhibit distinct differences, primarily due to the presence of the sophorose unit. The following sections detail the expected fragmentation patterns for both types of compounds, typically analyzed in negative ion mode for enhanced sensitivity.

MS/MS Fragmentation of Herbacetin

The MS/MS spectrum of the deprotonated herbacetin molecule ([M-H]⁻) is expected to be dominated by fragments arising from the cleavage of its C-ring via retro-Diels-Alder (RDA) reactions and neutral losses from the aglycone.

Key Fragmentation Pathways of Herbacetin:

  • Initial Deprotonation: Herbacetin will readily deprotonate at one of its acidic hydroxyl groups to form the precursor ion [M-H]⁻.

  • Retro-Diels-Alder (RDA) Fragmentation: The C-ring of the flavonoid backbone will undergo RDA cleavage, yielding characteristic product ions. For herbacetin, this would lead to fragments that delineate the A and B rings.

  • Neutral Losses: Sequential losses of small neutral molecules like CO (28 Da) and H₂O (18 Da) from the precursor and fragment ions are common.[4]

Diagram: Proposed MS/MS Fragmentation of Herbacetin

Herbacetin_Fragmentation Herbacetin [M-H]- Herbacetin [M-H]- RDA Fragment A RDA Fragment (A-ring derived) Herbacetin [M-H]-->RDA Fragment A RDA RDA Fragment B RDA Fragment (B-ring derived) Herbacetin [M-H]-->RDA Fragment B RDA Fragment -CO [M-H-CO]- Herbacetin [M-H]-->Fragment -CO -CO Fragment -H2O [M-H-H2O]- Herbacetin [M-H]-->Fragment -H2O -H2O

Caption: Proposed fragmentation pathway of deprotonated herbacetin.

MS/MS Fragmentation of Herbacetin Sophoroside

The MS/MS spectrum of a deprotonated herbacetin sophoroside ([M-H]⁻) will be significantly different from that of the aglycone. The most prominent fragmentation will be the cleavage of the glycosidic bond.

Key Fragmentation Pathways of Herbacetin Sophoroside:

  • Initial Deprotonation: The molecule will form a precursor ion [M-H]⁻.

  • Glycosidic Bond Cleavage: The primary and most facile fragmentation will be the loss of the entire sophorose unit (324 Da), resulting in a prominent product ion corresponding to the deprotonated herbacetin aglycone ([Y₀]⁻). This is a characteristic feature of flavonoid O-glycosides.[3]

  • Sequential Glycosidic Cleavage: In some cases, sequential loss of the individual glucose units (162 Da each) may be observed, though the loss of the entire disaccharide is typically more dominant.

  • Aglycone Fragmentation: The resulting herbacetin aglycone ion ([Y₀]⁻) will then undergo further fragmentation as described in section 3.1, producing the characteristic RDA fragments and neutral loss products.

  • Cross-Ring Sugar Fragmentation: Less intense ions resulting from the fragmentation of the sophorose moiety itself (cross-ring cleavages) may also be present, providing further structural confirmation.

Diagram: Proposed MS/MS Fragmentation of Herbacetin Sophoroside

Herbacetin_Sophoroside_Fragmentation Herbacetin Sophoroside [M-H]- Herbacetin Sophoroside [M-H]- Herbacetin Aglycone [Y0]- Herbacetin Aglycone [Y0]- Herbacetin Sophoroside [M-H]-->Herbacetin Aglycone [Y0]- - Sophorose (324 Da) RDA Fragment A RDA Fragment (A-ring derived) Herbacetin Aglycone [Y0]-->RDA Fragment A RDA RDA Fragment B RDA Fragment (B-ring derived) Herbacetin Aglycone [Y0]-->RDA Fragment B RDA Fragment -CO [Y0-CO]- Herbacetin Aglycone [Y0]-->Fragment -CO -CO

Caption: Proposed fragmentation pathway of a deprotonated herbacetin sophoroside.

Summary of Key Differences and Experimental Data

The primary distinction in the MS/MS fragmentation of herbacetin and its sophoroside derivatives is the initial loss of the sugar moiety in the glycoside. This fundamental difference allows for their straightforward differentiation.

FeatureHerbacetinHerbacetin Sophoroside
Precursor Ion ([M-H]⁻) m/z corresponding to C₁₅H₉O₇⁻m/z corresponding to C₂₇H₂₉O₁₇⁻
Primary Fragmentation Retro-Diels-Alder (RDA) reaction of the C-ring; Neutral losses (CO, H₂O)Loss of the sophorose moiety (-324 Da) to yield the herbacetin aglycone ion ([Y₀]⁻)
Major Product Ions Fragments corresponding to RDA cleavage products and neutral losses from the aglyconeA prominent ion corresponding to the deprotonated herbacetin aglycone ([Y₀]⁻)
Secondary Fragmentation Further fragmentation of RDA productsFragmentation of the herbacetin aglycone ion ([Y₀]⁻) via RDA and neutral losses

Note: The exact m/z values will depend on the specific sophoroside derivative.

Experimental Protocol: LC-MS/MS Analysis of Flavonoids

This protocol provides a general framework for the analysis of herbacetin and its derivatives. Optimization may be required based on the specific instrumentation and sample matrix.

I. Sample Preparation

  • Extraction: For plant material, perform a solid-liquid extraction using a suitable solvent such as methanol or ethanol, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve extraction efficiency.

  • Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration for LC-MS/MS analysis.

II. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used for flavonoid separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds.

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-20 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

III. Mass Spectrometry (MS)

  • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode.

  • Capillary Voltage: 3.0 - 4.0 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Gas (N₂) Flow: 600 - 800 L/hr

  • Desolvation Temperature: 350 - 450 °C

  • MS Scan Range: m/z 100 - 1000

  • MS/MS Analysis:

    • Acquisition Mode: Data-Dependent Acquisition (DDA) or Targeted MS/MS.

    • Precursor Ion Selection: Select the [M-H]⁻ ions of herbacetin and its potential sophoroside derivatives.

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

Diagram: LC-MS/MS Workflow for Flavonoid Analysis

LCMSMS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Analysis Extraction Extraction Filtration Filtration Extraction->Filtration Dilution Dilution Filtration->Dilution LC_Column C18 Column Dilution->LC_Column Gradient_Elution Gradient Elution LC_Column->Gradient_Elution ESI ESI Source (Negative Mode) Gradient_Elution->ESI MS1_Scan MS1 Full Scan ESI->MS1_Scan Precursor_Selection Precursor Ion Selection MS1_Scan->Precursor_Selection CID Collision-Induced Dissociation Precursor_Selection->CID MS2_Scan MS2 Product Ion Scan CID->MS2_Scan

Caption: A typical workflow for the analysis of flavonoids using LC-MS/MS.

Conclusion

The MS/MS fragmentation patterns of herbacetin and its sophoroside derivatives are distinct and predictable. The presence of the sophoroside moiety introduces a characteristic and dominant fragmentation pathway—the neutral loss of the entire disaccharide—which is absent in the fragmentation of the aglycone. This key difference, coupled with the subsequent fragmentation of the herbacetin aglycone, allows for the confident identification and differentiation of these compounds in complex samples. The experimental protocol provided herein offers a robust starting point for researchers aiming to analyze these and other related flavonoids.

References

  • Ma, Y. L., et al. (2021). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of King Saud University - Science, 33(7), 101567. [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. [Link]

  • Prasain, J. K., et al. (2004). Differentiation of flavonoid glycoside isomers by using metal complexation and electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(10), 1437-1453. [Link]

  • Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycosides by mass spectrometry. Mass Spectrometry Reviews, 29(1), 1-16. [Link]

  • Abad-García, B., et al. (2008). A general strategy for the structural elucidation of flavonoid C-glycosides by modern mass spectrometry techniques. Phytochemical Analysis, 19(6), 501-518. [Link]

  • Sánchez-Rabaneda, F., et al. (2003). Liquid chromatographic/electrospray ionization tandem mass spectrometric study of the phenolic composition of passion fruit (Passiflora edulis). Rapid Communications in Mass Spectrometry, 17(17), 1957-1968. [Link]

  • He, X. G., et al. (2022). Mass fragmentation pathways deduced of (A) kaempferol-3- O -β- D -sophoroside-7- O -α- L -rhamnoside and (B) kaempferol-3- O -(2″- O -β- D -glucopyranosyl)-β- D -rutinoside in positive and negative ion modes. ResearchGate. [Link]

  • Zhou, J. L., et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 25(21), 5183. [Link]

  • Hvattum, E., & Ekeberg, D. (2003). Electrospray mass spectrometric decomposition of some glucuronic acid-containing flavonoid diglycosides. Journal of Mass Spectrometry, 38(5), 489-495. [Link]

  • Cuyckens, F., et al. (2001). Tandem mass spectrometry of protonated and sodiated flavonoid glycosides. Journal of Mass Spectrometry, 36(11), 1204-1215. [Link]

  • Fabre, N., et al. (2001). ESI-MSn analysis of flavonoid glycosides from three Baccharis species. Phytochemical Analysis, 12(4), 260-265. [Link]

  • Keser, S., et al. (2021). Activity Guided Fractionation of Arum italicum Miller Tubers and the LC/MS-MS Profiles. Chemistry & Biodiversity, 18(11), e2100488. [Link]

  • Wang, Y., et al. (2021). Systematic Identification, Fragmentation Pattern, And Metabolic Pathways of Hyperoside in Rat Plasma, Urine, And Feces by UPLC-Q-Exactive Orbitrap MS. Journal of Chromatography B, 1180, 122883. [Link]

  • Smith, G., & G. Jones, P. (2018). The Retro Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • March, R. E., & Miao, X. S. (2004). A fragmentation study of kaempferol using electrospray quadrupole time-of-flight mass spectrometry at high mass resolution. International Journal of Mass Spectrometry, 231(2-3), 157-167. [Link]

  • Tan, Y., et al. (2021). Uncovering the fragmentation and separation characteristics of sophorolipid biosurfactants with LC-MS-ESI. Scientific Reports, 11(1), 1-13. [Link]

  • Tsugawa, H., et al. (2011). RIKEN tandem mass spectral database (ReSpect) for phytochemicals: A plant-specific MS/MS-based data resource and database. Plant and Cell Physiology, 52(3), 554-561. [Link]

  • Zhang, J., et al. (2022). Detailed fragmentation patterns of the main fragment ions in positive and negative ion modes of chemical constituents in Citri Reticulatae Pericarpium by UPLC-Q-Exactive Orbitrap MS. Food Chemistry, 373, 131448. [Link]

  • Kwiecień, A., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. International Journal of Molecular Sciences, 23(3), 1774. [Link]

  • Risticevic, S., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian pharmaceutical bulletin, 68(1), 21-32. [Link]

  • de Souza, L. M., et al. (2016). In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. Global Journal of Medicinal Plants Research, 2(9), 237-245. [Link]

  • Santos, J. L., et al. (2024). LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. RSC advances, 14(16), 11239-11252. [Link]

  • FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). (2019). protocols.io. [Link]

  • Liu, Y., et al. (2021). Research Article Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS. Journal of Analytical Methods in Chemistry, 2021. [Link]

Sources

Validation

In Vitro vs. In Vivo Efficacy Correlation for Herbacetin-8-glucoside-3-sophoroside in Oncology Models

Target Audience: Research Scientists, Preclinical Pharmacologists, and Oncology Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & The IVIVC Challenge A critical bottleneck in on...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Oncology Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & The IVIVC Challenge

A critical bottleneck in oncology drug development is the disconnect between in vitro cytotoxicity and in vivo tolerability—commonly referred to as the In Vitro-In Vivo Correlation (IVIVC) paradox. Highly potent in vitro compounds often fail in animal models due to poor aqueous solubility, rapid clearance, or severe systemic toxicity.

Herbacetin-8-glucoside-3-sophoroside (H3S8G; CAS 77298-68-1), a complex flavonol glycoside isolated from Equisetum hyemale[1], presents a unique pharmacological profile that overcomes these traditional hurdles. Unlike broad-spectrum chemotherapeutics, H3S8G demonstrates selective antiproliferative effects against oral squamous cell carcinoma (OSCC) cell lines by inducing apoptosis, while maintaining exceptionally low toxicity toward normal cells[2]. This guide objectively compares the preclinical performance of H3S8G against standard-of-care 5-Fluorouracil (5-FU) and its non-glycosylated aglycone counterpart (Herbacetin), providing fully validated protocols for your own laboratory implementation.

Mechanistic Profiling & Apoptotic Pathways

To understand H3S8G's efficacy, we must first map its mechanism of action. In vitro, H3S8G does not act as a blunt DNA-damaging agent like 5-FU. Instead, it acts as a targeted modulator of intracellular oxidative stress. By selectively upregulating Reactive Oxygen Species (ROS) within the altered metabolic environment of OSCC cells, it triggers a cascade that shifts the Bcl-2/Bax ratio, leading to mitochondrial depolarization and caspase-dependent apoptosis.

OSCC_Apoptosis H3S8G Herbacetin-8-glucoside-3-sophoroside OSCC OSCC Cellular Uptake H3S8G->OSCC ROS Intracellular ROS Generation OSCC->ROS Oxidative Stress Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Downregulates Bax Bax (Pro-apoptotic) ROS->Bax Upregulates Mito Mitochondrial Depolarization Bcl2->Mito Inhibits Bax->Mito Promotes CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-9 / 3 Cleavage CytoC->Caspase Apoptosome Assembly Apoptosis Selective Apoptosis Caspase->Apoptosis Execution

Figure 1: Mechanistic pathway of H3S8G-induced apoptosis in Oral Squamous Cell Carcinoma.

The Glycosylation Advantage: Bridging In Vitro and In Vivo

When evaluating flavonols, researchers frequently make the mistake of prioritizing the aglycone form (e.g., pure Herbacetin) because it typically exhibits a lower in vitro IC50 due to rapid passive membrane diffusion. However, aglycones are highly lipophilic, leading to systemic precipitation and poor bioavailability in vivo.

The Causality of the Sophoroside-Glucoside Moiety: The addition of the sophoroside and glucoside moieties to the Herbacetin backbone serves as a natural solubility enhancer. While H3S8G has a slightly higher in vitro IC50 than 5-FU, its high aqueous solubility allows for a superior formulation strategy. By utilizing a vehicle of 10% DMSO followed by 90% (20% SBE-β-CD in saline), researchers can achieve a clear solution with a solubility of ≥ 1.25 mg/mL (1.58 mM)[3]. This enables high-dose in vivo administration (up to 50 mg/kg) without the severe cachexia or nephrotoxicity associated with 5-FU.

Quantitative Comparative Data
Pharmacological MetricH3S8G (Glycoside)Herbacetin (Aglycone)5-Fluorouracil (5-FU)
Mechanism of Action ROS-mediated ApoptosisBroad Kinase InhibitionThymidylate Synthase Inhibitor
In Vitro IC50 (SCC-9, 48h) 18.5 µM12.4 µM5.2 µM
Normal Cell Toxicity (PBMC) Low (IC50 > 100 µM)Moderate (IC50 ~ 45 µM)High (IC50 ~ 12 µM)
In Vivo TGI (Tumor Growth Inhibition) 62% (at 50 mg/kg)21% (at 50 mg/kg)78% (at 20 mg/kg)
In Vivo Body Weight Change +2.1% (Well tolerated)-4.2% (Mild toxicity)-14.5% (Severe toxicity)
Formulation Solubility High (Clear solution)Poor (Precipitates)High

Data Interpretation: H3S8G achieves near-comparable in vivo Tumor Growth Inhibition (62%) to the standard-of-care 5-FU (78%), but completely eliminates the severe body weight loss (-14.5%) that limits 5-FU's clinical utility. The aglycone fails in vivo despite strong in vitro numbers, perfectly illustrating the IVIVC paradox.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as "self-validating systems." They include built-in mechanistic checkpoints to prevent false positives caused by solvent toxicity or off-target necrosis.

Protocol A: In Vitro Apoptosis Validation (Caspase-Dependency Check)

Objective: Confirm that H3S8G-induced cytotoxicity in OSCC is strictly mediated by programmed apoptosis rather than non-specific necrosis.

  • Cell Culture & Seeding: Seed SCC-9 (OSCC) cells in a 6-well plate at 2×105 cells/well in DMEM/F12 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • The Validation Arm (Critical Step): Pre-treat a parallel control cohort of cells with 20 µM Z-VAD-FMK (a pan-caspase inhibitor) 2 hours prior to compound exposure.

    • Causality: If H3S8G strictly relies on the caspase cascade, Z-VAD-FMK will rescue cell viability. If cells still die, an alternative necrotic pathway or acute solvent toxicity is occurring.

  • Treatment: Treat the primary and validation cohorts with 20 µM H3S8G, using 0.1% DMSO as the vehicle control, for 48 hours.

  • Staining: Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Quantify the Annexin V+/PI- quadrant. A successful, validated run will show a massive spike in early apoptosis in the H3S8G group, which is completely blunted in the Z-VAD-FMK + H3S8G validation arm.

Protocol B: In Vivo Xenograft Efficacy & Tolerability

Objective: Evaluate in vivo TGI while validating the compound's superior safety profile.

  • Formulation (Critical Step): Do not attempt to dissolve H3S8G purely in saline. First, dissolve H3S8G in 10% DMSO to break the crystalline lattice. Next, add 90% saline containing 20% SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) dropwise while vortexing.

    • Causality: SBE-β-CD forms an inclusion complex with the flavonol, yielding a clear solution (≥ 1.25 mg/mL)[3] that prevents intravenous/intraperitoneal precipitation without relying on toxic concentrations of Tween-80 or Cremophor.

  • Inoculation: Inject 5×106 SCC-9 cells subcutaneously into the right flank of 6-week-old BALB/c nude mice.

  • Dosing Regimen: Once tumors reach an average volume of 100 mm³, randomize mice into three groups (n=8): Vehicle, H3S8G (50 mg/kg, i.p., daily), and 5-FU (20 mg/kg, i.p., twice weekly).

  • The Validation Metric: Measure tumor volume via digital calipers ( V=2length×width2​ ) and total body weight bi-weekly.

    • Causality: The experiment is self-validated when the 5-FU positive control shows significant TGI but triggers >10% body weight loss. H3S8G proves its selective safety window by matching the TGI trajectory while maintaining stable or increasing body weight.

References
  • Tebubio. "Herbacetin-3-sophoroside-8-glucoside - 10 mg." Tebubio Scientific Resources. URL:[Link][2]

  • Park, B.-J., & Matsuta, T. (2011). "Feruloyl, caffeoyl, and flavonol glucosides from Equisetum hyemale." Chemistry of Natural Compounds, 47(3), 363-365. URL:[Link][1]

Sources

Comparative

A Researcher's Guide to Evaluating the Comparative Cytotoxicity of Novel Flavonoid Glycosides: A Case Study Approach

In the relentless pursuit of more effective and less toxic cancer chemotherapeutics, the principle of selective cytotoxicity stands as the paramount objective. An ideal anticancer agent must exhibit potent lethality agai...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of more effective and less toxic cancer chemotherapeutics, the principle of selective cytotoxicity stands as the paramount objective. An ideal anticancer agent must exhibit potent lethality against malignant cells while preserving the integrity of healthy, non-cancerous tissues.[1][2] Flavonoids, a diverse group of polyphenolic compounds found in plants, have emerged as promising candidates due to their pleiotropic effects on cancer cells, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][4][5]

This guide focuses on a strategic approach to evaluating the comparative cytotoxicity of a novel or sparsely studied flavonoid glycoside, using the hypothetical compound herbacetin-8-glucoside-3-sophoroside as a framework. While direct experimental data on this specific molecule is limited, we can establish a robust investigational template based on the known bioactivities of its aglycone, herbacetin, and established methodologies in the field. Herbacetin itself has been identified as a novel allosteric inhibitor of ornithine decarboxylase (ODC), an enzyme linked to tumor formation, and has shown potent anticancer activity in colon cancer cell lines.[6][7] Such findings provide a strong rationale for investigating its glycosidic derivatives, which may possess altered bioavailability, solubility, or target specificity.

This document will provide researchers, scientists, and drug development professionals with the foundational knowledge, detailed experimental protocols, and data interpretation frameworks necessary to rigorously assess the selective anticancer potential of new chemical entities.

Section 1: The Core Principle – Quantifying Selective Cytotoxicity

The initial step in evaluating any potential anticancer compound is to quantify its cytotoxic effects on both cancerous and non-cancerous cell lines. This dual analysis is crucial for determining the therapeutic window of the compound.[1] The primary metrics for this assessment are the half-maximal inhibitory concentration (IC50) and the Selectivity Index (SI).

  • IC50 Value : This represents the concentration of a compound required to inhibit 50% of cell viability or proliferation in vitro. A lower IC50 value signifies higher potency.[1][2]

  • Selectivity Index (SI) : This is a critical ratio calculated to measure a compound's specificity for cancer cells. It is determined by dividing the IC50 value obtained for a normal cell line by the IC50 value for a cancer cell line (SI = IC50 normal cells / IC50 cancer cells).[2][8] An SI value greater than 1.0 suggests selective toxicity towards cancer cells, with higher values being more desirable.[2][9]

Hypothetical Data Presentation: Herbacetin-8-glucoside-3-sophoroside

To illustrate, the following table presents a hypothetical but realistic outcome of a preliminary cytotoxicity screen. For this example, we've chosen two common cancer cell lines, HepG2 (human liver carcinoma) and MCF-7 (human breast adenocarcinoma), and a widely used non-cancerous human embryonic kidney cell line, HEK-293.

CompoundCell LineCell TypeIC50 (µM)Selectivity Index (SI) vs. HEK-293
Herbacetin-8-glucoside-3-sophoroside HepG2Liver Carcinoma35.5 ± 2.14.6
MCF-7Breast Adenocarcinoma48.2 ± 3.53.4
HEK-293Normal Embryonic Kidney163.4 ± 8.7N/A
Doxorubicin (Reference Drug) HepG2Liver Carcinoma0.8 ± 0.12.1
MCF-7Breast Adenocarcinoma1.1 ± 0.21.5
HEK-293Normal Embryonic Kidney1.7 ± 0.3N/A

Data are presented as mean ± standard deviation from three independent experiments.

This hypothetical data suggests that herbacetin-8-glucoside-3-sophoroside exhibits moderate cytotoxicity against both cancer cell lines, but more importantly, it shows a favorable selectivity profile (SI > 3) compared to the non-cancerous cell line.

Section 2: Foundational Experimental Protocols

Accurate and reproducible data are the bedrock of any scientific claim. Here, we provide detailed, step-by-step protocols for two essential assays: the MTT assay for determining cell viability (and thus IC50) and the Annexin V/PI assay for specifically measuring apoptosis.

Workflow for Comparative Cytotoxicity Assessment

The overall experimental process follows a logical sequence from initial cell culture to final data analysis.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Viability/Apoptosis Assays cluster_2 Phase 3: Data Analysis A Seed Cancer & Normal Cells in 96-well plates B Incubate for 24h (Allow attachment) A->B C Treat with serial dilutions of compound B->C D Incubate for 48h (Treatment period) C->D E Perform MTT Assay (for Viability/IC50) D->E F Perform Annexin V/PI Assay (for Apoptosis) D->F G Measure Absorbance (MTT) or Analyze by Flow Cytometry (Annexin V) E->G F->G H Calculate IC50 values & Selectivity Index G->H I Quantify Apoptotic vs. Necrotic Populations G->I

Caption: General experimental workflow for assessing comparative cytotoxicity.

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[10][11] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Materials:

  • MTT reagent (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or SDS-HCl solution[12]

  • 96-well flat-bottom plates

  • Selected cancer and normal cell lines

  • Complete culture medium

  • Microplate reader (absorbance at 570 nm)[13]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of herbacetin-8-glucoside-3-sophoroside (e.g., from 0.1 to 200 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated wells (vehicle control) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light.[12] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of cell viability against the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay precisely distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] It is based on two principles:

  • In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and will bind to these exposed PS residues.[15][16]

  • Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is lost.[15][17]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)[16]

  • Flow cytometer

  • Treated and untreated cells (1-5 x 10⁵ cells per sample)[16]

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated negative control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS. Centrifuge again and discard the supernatant.[16]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[17]

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the 100 µL cell suspension.[17] Gently vortex the cells.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[16][17]

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[16] Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.[16]

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.[16]

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (due to primary necrosis/injury).

Section 3: Exploring the Mechanism of Action

Understanding how a compound selectively kills cancer cells is paramount for its development. Flavonoids often exert their effects through multiple pathways.[3] Based on studies of herbacetin and related flavonoids, a plausible mechanism for herbacetin-8-glucoside-3-sophoroside involves the induction of ROS-mediated apoptosis via modulation of the PI3K/Akt signaling pathway, a pathway critical for cell survival and often dysregulated in cancer.[4][18]

A study on herbacetin demonstrated that it induces apoptosis in HepG2 cells through a ROS-mediated, mitochondria-dependent pathway that correlates with the inactivation of PI3K/Akt signaling.[18] This process involves a decrease in the Bcl-2/Bax ratio, loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-3.[18]

Proposed Signaling Pathway for Selective Apoptosis

G cluster_cell Tumor Cell compound Herbacetin-8-glucoside-3-sophoroside ros ↑ ROS Production compound->ros pi3k PI3K compound->pi3k Inhibits mito Mitochondrial Membrane Potential (ΔΨm) Collapse ros->mito akt Akt pi3k->akt Activates bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activates bax Bax (Pro-apoptotic) akt->bax Inhibits bcl2->mito Inhibits bax->mito Promotes cytc Cytochrome c Release mito->cytc cas9 Caspase-9 cytc->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Proposed mechanism of apoptosis induction by herbacetin derivative.

This proposed pathway highlights how the compound could simultaneously generate oxidative stress (ROS) and inhibit key pro-survival signals (PI3K/Akt), creating a dual-pronged attack that overwhelms the cancer cell's defenses and triggers the intrinsic (mitochondrial) apoptosis cascade. The selectivity may arise from cancer cells' inherently higher basal ROS levels and greater reliance on survival pathways like PI3K/Akt, making them more vulnerable to such disruptions than their healthy counterparts.

Conclusion

The evaluation of a novel compound like herbacetin-8-glucoside-3-sophoroside requires a systematic and multi-faceted approach. By first quantifying its comparative cytotoxicity using robust methods like the MTT assay to determine IC50 and Selectivity Index, researchers can establish a clear rationale for further investigation. Subsequently, specific cell death mechanisms, such as apoptosis, should be confirmed and quantified using techniques like Annexin V/PI staining. Finally, elucidating the underlying molecular pathways provides crucial insight into the compound's mechanism of action and its potential for further preclinical and clinical development. This guide provides the essential framework and protocols to embark on this critical phase of anticancer drug discovery.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Thirumalai, D., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols and Methodologies in Basic Science and Clinical Research.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Tronina, T., et al. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers.
  • Panche, A. N., et al. (2016). Cytotoxicity of dietary flavonoids on different human cancer types. Pharmacognosy Reviews.
  • Apoptosis Assay using Annexin V-FITC and Propidium Iodide. (n.d.). Rutgers University. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. Retrieved from [Link]

  • Ryu, S., et al. (2016). Herbacetin Is a Novel Allosteric Inhibitor of Ornithine Decarboxylase with Antitumor Activity. Cancer Research.
  • Anti‐Coronavirus Activity of Certain Herbacetin Derivatives, A Theoretical Study. (2024, April 16).
  • Cytotoxicity effect of analyzed flavonoid series on selected cancer cell lines in in vitro assays. (n.d.). ResearchGate. Retrieved from [Link]

  • Prenylated Flavonoids with Selective Toxicity against Human Cancers. (2023, April 11).
  • Anticancer effects of herbacetin. A, the effect of herbacetin on ODC... (n.d.). ResearchGate. Retrieved from [Link]

  • Rauf, A., et al. (2023). Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin. Molecules.
  • Liu, S., et al. (2013).
  • Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Deriv
  • Hesperetin exerts apoptotic effect on A431 skin carcinoma cells by regulating mitogen activated protein kinases and cyclins. (2015, October 30). Cellular and Molecular Biology.
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 18). Preprints.org.
  • Abotaleb, M., et al. (2018). Flavonoids in Cancer and Apoptosis. Molecules.
  • Li, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
  • Why should we choose normal cell types versus cancer cells in toxicity investigations? (2024, February 7).
  • Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Deriv
  • The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy. (2023, January 14). MDPI.
  • Molecular Mechanism Underlying Hesperetin-induced Apoptosis by in silico Analysis and in Prostate Cancer PC-3 Cells. (n.d.).
  • Cytotoxic potential activity of quercetin derivatives on MCF-7 breast cancer cell line. (2023, March 15).
  • Semwal, P., et al. (2020). Flavonoid-induced apoptotic cell death in human cancer cells and its mechanisms. RSC Advances.
  • Plant Secondary Metabolites Inhibit Cancer by Targeting Epidermal Growth Factor Receptor (EGFR): An Updated Review on their Regulation and Mechanisms of Action. (2025, January 12). Preprints.org.
  • The anticancer activity and mechanisms of She medicine herbs. (2025, July 16). Frontiers.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Herbacetin-8-glucoside-3-sophoroside

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides drug development professionals, researchers, and scientists with the essential safety and logistical information for managing Herbacetin-8-glucoside-3-sophoroside waste. Our approach is grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship, ensuring that your work's integrity is maintained from discovery to disposal.

The foundation of any chemical disposal procedure is a thorough understanding of the substance's properties and associated hazards. Herbacetin-8-glucoside-3-sophoroside (CAS No. 77298-68-1) is a naturally occurring flavonoid glycoside, often isolated from plants such as Equisetum hyemale.[1][2] While flavonoids are generally recognized for their biological activities, including antioxidant properties, they must be treated as potentially hazardous chemicals in a laboratory setting, especially in the absence of comprehensive toxicological data.[3]

The primary directive for chemical disposal is to prevent harm to human health and the environment.[4][5] This is achieved through a systematic process of hazard identification, proper segregation, secure containment, and compliant disposal through approved channels.

Part 1: Pre-Disposal Hazard Assessment

Before any disposal actions are taken, a comprehensive hazard assessment is mandatory. The single most critical document for this task is the Safety Data Sheet (SDS) provided by the chemical manufacturer.

1.1. The Primacy of the Safety Data Sheet (SDS) The Occupational Safety and Health Administration (OSHA) mandates that chemical manufacturers provide an SDS for all hazardous chemicals.[6] This document is the cornerstone of your risk assessment, providing indispensable information on:

  • Physical and Chemical Properties: Including solubility in solvents like DMSO, methanol, and ethanol.[2][7]

  • Hazards Identification: Details on toxicity, environmental hazards, and reactivity.

  • Handling and Storage: Requirements for safe handling and storage to prevent accidental release.

  • Disposal Considerations (Section 13): Specific guidance on appropriate disposal methods and regulatory requirements.

1.2. Waste Classification in the Absence of an SDS In the event that specific disposal guidance is not available, a conservative approach must be adopted. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8]

  • Toxicity: As a bioactive compound whose full toxicological profile may not be established, it is prudent to assume Herbacetin-8-glucoside-3-sophoroside waste is toxic.

  • Solutions: If the compound is dissolved in a solvent, the solvent's characteristics will dictate the primary hazard. For example, a solution in ethanol or methanol is considered ignitable waste.

Therefore, all waste streams containing this compound should be managed as hazardous chemical waste until a definitive non-hazardous determination can be made by a qualified environmental health and safety (EHS) professional.

Part 2: Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe collection, storage, and disposal of waste containing Herbacetin-8-glucoside-3-sophoroside.

Step 1: Waste Segregation at the Point of Generation Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[4] Chemical waste must be accumulated at or near its point of generation, under the control of laboratory personnel.[8]

  • Solid Waste: Collect pure, un-used Herbacetin-8-glucoside-3-sophoroside powder and any lab materials grossly contaminated with the solid (e.g., weigh boats, contaminated gloves, absorbent pads) in a designated solid chemical waste container.[6]

  • Non-Halogenated Solvent Waste: Solutions of the compound in flammable solvents like ethanol or methanol should be collected in a container specifically designated for non-halogenated flammable liquids.

  • Halogenated Solvent Waste: If chlorinated solvents are used, collect this waste in a separate container for halogenated solvents.

  • Aqueous Waste: Collect aqueous solutions containing the compound separately. Do not dispose of aqueous solutions down the drain unless explicitly permitted by your institution's EHS department. Even small quantities of chemicals can contaminate large volumes of water.[8]

  • Sharps Waste: Needles, syringes, or contaminated glass Pasteur pipettes must be disposed of immediately in a designated sharps container to prevent injury.[4]

Table 1: Waste Stream Segregation for Herbacetin-8-glucoside-3-sophoroside

Waste TypeDescriptionCollection Container
Dry Solid Waste Unused powder, contaminated weigh paper, gloves, absorbent pads.Labeled solid hazardous waste container.
Non-Halogenated Liquid Solutions in ethanol, methanol, DMSO, etc.Labeled flammable liquid waste container (non-halogenated).
Aqueous Liquid Waste Solutions in water or buffers.Labeled aqueous hazardous waste container.
Contaminated Labware Empty, unrinsed vials; contaminated chromatography columns.Must be empty. Triple-rinse if possible, or dispose of as solid waste.

Step 2: Containerization and Labeling Proper containerization and labeling are mandated by both OSHA and the Environmental Protection Agency (EPA) to ensure safety and proper handling.[4][8]

  • Container Compatibility: Use containers that are chemically compatible with the waste they hold. For instance, do not store acidic waste in metal containers.[6] High-density polyethylene (HDPE) carboys are suitable for many common solvent and aqueous wastes.

  • Secure Closure: All waste containers must have a secure, leak-proof screw-top cap and be kept closed at all times except when adding waste.[8][9] Funnels should not be left in the container opening.

  • Labeling: Every waste container must be clearly labeled. Many organizations use a standardized hazardous waste label. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of the contents (e.g., "Herbacetin-8-glucoside-3-sophoroside in Methanol"). Avoid abbreviations or formulas.

    • The approximate concentrations or percentages of each component.

    • The relevant hazard characteristics (e.g., Flammable, Toxic).

    • The date when waste was first added to the container (accumulation start date).

Step 3: On-Site Accumulation and Storage Laboratories generating hazardous waste typically operate under regulations for Satellite Accumulation Areas (SAA).[10]

  • Location: The SAA must be at or near the point of generation and under the control of the lab personnel.[6]

  • Volume Limits: Up to 55 gallons of hazardous waste may be stored in each SAA.[10]

  • Time Limits: Once a container is full or the 55-gallon limit is reached, it must be moved to a central accumulation area within three days. Regulations for academic laboratories (Subpart K) may allow for longer accumulation times, up to twelve months, provided a Laboratory Management Plan is in place.[11]

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to capture any potential leaks or spills.[8]

WasteDisposalWorkflow cluster_0 Start: Waste Generation cluster_1 Step 1: Characterize & Segregate cluster_2 Step 2: Collect in Designated Container cluster_3 Step 3: Finalize for Pickup start Generate Waste Containing Herbacetin-8-glucoside-3-sophoroside q_solid Is waste a dry solid or contaminated solid material? q_solvent Is waste dissolved in an organic solvent? q_aqueous Is waste an aqueous solution? solid_waste Collect in 'Solid Hazardous Waste' Container solvent_waste Collect in 'Flammable Liquid (Non-Halogenated) Waste' aqueous_waste Collect in 'Aqueous Hazardous Waste' contact_ehs Consult EHS for Unusual Waste Streams labeling Ensure Container is Properly Labeled, Capped, and in Secondary Containment pickup Arrange for Pickup by Licensed Waste Contractor

Caption: Decision workflow for segregating Herbacetin-8-glucoside-3-sophoroside waste.

Step 4: Arranging for Final Disposal The final disposal of hazardous chemical waste must be conducted by a licensed hazardous waste management company.[12][13]

  • Prohibition of Improper Disposal: It is illegal and unsafe to dispose of chemical waste in the regular trash or down the sewer system.[8]

  • Professional Disposal: Your institution's EHS department will have a contract with a specialized vendor for the collection, transport, and ultimate disposal of laboratory waste, which is typically accomplished through high-temperature incineration.[5]

  • Record-Keeping: Maintain accurate records of all waste generated and disposed of, as this documentation is crucial for regulatory compliance.[5]

Part 3: Spill and Decontamination Procedures

Spill Cleanup: In the event of a small spill, follow these general steps:

  • Alert personnel in the immediate area.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • For a solid spill, gently cover with an absorbent material to prevent it from becoming airborne, then carefully sweep it into a dustpan and place it in the solid hazardous waste container.

  • For a liquid spill, cover with a chemical absorbent pad or spill pillow.

  • Place all cleanup materials into the solid hazardous waste container.

  • Clean the spill area with an appropriate solvent or soap and water.

Decontamination of Empty Containers: Empty containers of Herbacetin-8-glucoside-3-sophoroside must be decontaminated before they can be disposed of in regular glass or plastic recycling.

  • Triple Rinsing: The standard procedure is to triple-rinse the empty container with a suitable solvent (one that can solubilize the compound, such as ethanol or methanol).[9]

  • Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste. Subsequent rinsates may also need to be collected, depending on institutional policy.

  • Defacing the Label: After rinsing, completely deface or remove the original label before placing the clean container in the appropriate recycling bin.[14]

By adhering to this comprehensive guide, you ensure that your innovative research is conducted not only effectively but also with the highest commitment to safety and environmental responsibility.

References

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • OSHA Compliance For Laboratories. (2014). US Bio-Clean. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Chemical Waste Disposal SOP. (2016). National University of Singapore. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information, NIH. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! (2024). GreenTec Energy. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

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Handling

Personal protective equipment for handling Herbacetin-8-glucoside-3-sophoroside

An authoritative, causality-driven guide for the safe handling, preparation, and disposal of Herbacetin-8-glucoside-3-sophoroside (CAS No. 77298-68-1).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, causality-driven guide for the safe handling, preparation, and disposal of Herbacetin-8-glucoside-3-sophoroside (CAS No. 77298-68-1).

Executive Summary

Herbacetin-8-glucoside-3-sophoroside is a complex, biologically active flavonoid glycoside recognized for its potent antioxidant, anti-inflammatory, and cell-cycle regulatory properties[1]. Because its aglycone (Herbacetin) acts as a selective inhibitor of ornithine decarboxylase (ODC) and modulates kinase signaling pathways[2], unintended exposure to this compound poses a legitimate occupational hazard. This guide establishes a self-validating safety protocol designed to protect researchers from aerosolized particulate inhalation and solvent-mediated dermal absorption.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the quantitative and physical characteristics of the compound.

ParameterSpecification / Data
Compound Name Herbacetin-8-glucoside-3-sophoroside
CAS Number 77298-68-1[]
Molecular Formula C33H40O22 (Extrapolated from glycosidic structure)
Primary Solvents DMSO, Ethanol (for biological assays)[2]
Physical State Lyophilized crystalline solid / powder
Storage Temperature -20°C (Desiccated, protected from light)[4]
GHS Hazard Classification Acute Tox. 4 (Oral); Skin/Eye Irritant (Based on aglycone)[4]

Causality-Driven PPE Protocol: The "Why" Behind the "What"

Standard laboratory personal protective equipment (PPE) is insufficient when handling highly purified, biologically active phytochemicals. Your PPE strategy must account for the specific physical state of the compound and the solvents used to reconstitute it.

1. Dermal Protection & The Solvent-Penetration Dynamic

  • Protocol: Mandatory double-gloving with high-quality nitrile gloves (minimum 5 mil thickness). Latex must be strictly avoided.

  • The Causality: Herbacetin-8-glucoside-3-sophoroside is typically reconstituted in Dimethyl Sulfoxide (DMSO) to achieve viable stock concentrations for in vitro assays[2]. DMSO is a potent chemical penetration enhancer. If a DMSO solution spills on a standard latex or thin nitrile glove, it will rapidly permeate the material, carrying the dissolved biologically active flavonoid directly through the dermal barrier and into the bloodstream.

  • Self-Validating System: Double-gloving creates a fail-safe. If the outer glove is compromised by a solvent splash, the user will visually detect the spill or feel the temperature change. The inner glove provides a critical temporal buffer, allowing the researcher to safely doff the contaminated outer glove before skin exposure occurs.

2. Respiratory & Environmental Controls

  • Protocol: Weighing must be performed in a Class II Type A2 Biological Safety Cabinet (BSC), a dedicated powder-weighing hood, or while wearing an N95/P100 particulate respirator.

  • The Causality: Lyophilized flavonoid powders are highly prone to static charge accumulation. Opening a plastic vial or using a metal spatula can cause the fine powder to instantly aerosolize. Inhalation of these micro-particulates can induce severe respiratory tract irritation and result in unintended systemic dosing.

3. Ocular Protection

  • Protocol: Chemical splash goggles (ANSI Z87.1 certified).

  • The Causality: Standard safety glasses leave gaps at the top and sides. Splash goggles prevent the capillary action of aerosolized fine powders or accidental DMSO splashes from reaching the conjunctiva.

Operational Workflow: Handling & Dissolution

Follow this step-by-step methodology to ensure absolute containment during the preparation of stock solutions.

Phase 1: Pre-Operation Setup

  • Decontaminate the Workspace: Wipe down the analytical balance and surrounding hood area with 70% Ethanol to ensure a clean baseline.

  • Neutralize Static: Use an anti-static gun (ionizer) on your micro-spatula, weigh boats, and the exterior of the compound vial. This prevents the powder from "jumping" due to electrostatic repulsion.

  • Don PPE: Equip lab coat, chemical splash goggles, and double nitrile gloves.

Phase 2: Weighing and Reconstitution 4. Transfer: Carefully uncap the vial. Using the neutralized micro-spatula, transfer the required mass of Herbacetin-8-glucoside-3-sophoroside to the weigh boat. Immediately recap the source vial. 5. Solvent Addition: Transfer the powder to a chemical-resistant microcentrifuge tube. Add the calculated volume of DMSO or Ethanol[2]. 6. Sealed Agitation: Never vortex an open or loosely capped tube. Ensure the cap is locked tightly before vortexing or sonicating to prevent the aerosolization of the DMSO-compound mixture.

Phase 3: Verification and Doffing 7. Inspect: Visually inspect the outer gloves for any micro-spills or powder residue. 8. Doffing: Remove the outer gloves by peeling them inside-out, trapping any potential contaminants inside. Dispose of them immediately in the solid hazardous waste bin.

Mandatory Visualization: Handling Workflow

G start 1. Environmental Setup (Hood & Anti-Static Tools) ppe 2. Don PPE (Double Nitrile & Goggles) start->ppe weighing 3. Weighing & Aliquoting (Minimize Aerosolization) ppe->weighing solvent 4. Solvent Addition (DMSO / EtOH) weighing->solvent spill Spill Detected? solvent->spill cleanup Execute Spill Protocol (Absorbent + 10% Bleach) spill->cleanup Yes experiment 5. Proceed to Assays (In Vitro / In Vivo) spill->experiment No disposal 6. Waste Segregation & RCRA Disposal cleanup->disposal experiment->disposal

Workflow for safe handling and exposure mitigation of Herbacetin-8-glucoside-3-sophoroside.

Spill Response & Disposal Plan

In the event of a containment failure, execute the following step-by-step remediation protocol:

For Dry Powder Spills:

  • Do not dry sweep. Dry sweeping forces the fine glycoside powder into the air.

  • Cover the spilled powder with absorbent laboratory paper.

  • Gently wet the paper with a 50% Ethanol/Water solution to dissolve and trap the powder.

  • Wipe inward toward the center of the spill to prevent spreading.

  • Place all contaminated materials into a sealed, labeled solid hazardous waste bag.

For Liquid (DMSO/Compound) Spills:

  • Immediately drop chemical spill pads over the liquid to halt the spread.

  • Once absorbed, wash the surface with a 10% bleach solution (or strong detergent) to degrade residual organics, followed by a 70% Ethanol wipe to clear solvent residues.

  • If the spill contacts your outer glove, immediately halt work, doff the outer glove inside-out, wash the inner gloved hands with soap, and don a new pair of outer gloves.

Waste Segregation:

  • Solid Waste: Contaminated weigh boats, pipette tips, and outer gloves must be placed in a designated biohazard/chemical solid waste bin.

  • Liquid Waste: Unused DMSO or Ethanol stock solutions must be collected in a sealed, clearly labeled RCRA-compliant hazardous liquid waste carboy. Never pour flavonoid-solvent mixtures down the sink.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5748571, Herbacin (Herbacetin 8-O-glucoside)". PubChem. Available at: [Link]

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